3-Dimethylamino-2-Methylpropiophenone
Description
Properties
IUPAC Name |
3-(dimethylamino)-2-methyl-1-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-10(9-13(2)3)12(14)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBKTXALXQACSRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN(C)C)C(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301241975 | |
| Record name | 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91-03-2 | |
| Record name | 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethylamino)-2-methylpropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dimethylamino)-2-methylpropiophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163946 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301241975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-benzoylpropyldimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.851 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(DIMETHYLAMINO)-2-METHYLPROPIOPHENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2R925406YH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone chemical properties
This guide serves as a definitive technical reference for 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone , a critical Mannich base intermediate in the synthesis of central nervous system (CNS) active agents.[1][2]
Synonyms: 2-Methyl-3-dimethylaminopropiophenone;
Executive Summary
3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone represents a classic
This molecule functions primarily as a versatile C3 synthon in organic synthesis.[1][2] It is structurally homologous to the carbon skeleton found in analgesics such as Tapentadol and Tramadol , serving as a model compound for optimizing the synthesis of 1-aryl-2-methyl-3-aminopropane derivatives.[1][2]
Physicochemical Characterization
The stability and reactivity of this compound are governed by its nature as a Mannich base.[1][2] It is most commonly handled as its hydrochloride salt to mitigate the risk of oxidative degradation and retro-Mannich fragmentation.[1][2]
Table 1: Key Physical Properties
| Property | Value | Context |
| Molecular Formula | Free Base | |
| Molecular Weight | 191.27 g/mol | Free Base |
| Molecular Weight | 227.73 g/mol | Hydrochloride Salt |
| Boiling Point | 80–82 °C @ 1 Torr | Free Base (Vacuum Distillation required) |
| Melting Point | 138–141 °C (Crude) | Hydrochloride Salt [1] |
| Solubility | High: Ethanol, Water, Acetone | As HCl salt |
| pKa | ~9.0–9.5 | Estimated (Tertiary amine) |
| Chirality | Racemic (RS) | Synthesized via non-stereoselective Mannich reaction |
Stability Alert: The Retro-Mannich Reaction
Researchers must be acutely aware of the Retro-Mannich equilibrium. Upon heating in neutral or basic aqueous media, the compound undergoes
-
Storage Protocol: Store as the HCl salt under inert gas (Argon/Nitrogen) at <25°C.
-
Handling: Avoid prolonged exposure to pH > 10 at elevated temperatures unless elimination is the desired pathway (e.g., generating vinyl ketones in situ).[1][2]
Synthetic Methodology: The Mannich Reaction
The synthesis follows a classic acid-catalyzed condensation mechanism.[1][2] The choice of acid catalyst and solvent is critical to favor the kinetic product and prevent polymerization of the formaldehyde source.[1][2]
Mechanism of Action
The reaction proceeds via the in situ formation of a highly electrophilic iminium ion from formaldehyde and dimethylamine, which is then intercepted by the enol form of propiophenone.[1][2]
Figure 1: Mechanistic pathway for the synthesis of 3-(Dimethylamino)-2-methyl-1-phenyl-1-propanone.[1][2][3] The rate-determining step is typically the attack of the enol on the iminium ion.[1][2]
Validated Synthetic Protocol
Reagents: Propiophenone (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine Hydrochloride (1.1 eq), Conc.[1] HCl (Catalytic), Ethanol (Solvent).[1][2]
-
Activation: In a round-bottom flask equipped with a reflux condenser, dissolve dimethylamine HCl and paraformaldehyde in absolute ethanol. Add catalytic concentrated HCl (approx.[1][2] 0.5 mL per 100 mmol scale).[1][2]
-
Addition: Add propiophenone. The mixture may initially be heterogeneous.[1][2][4]
-
Reflux: Heat the mixture to reflux (approx. 80°C). The solution will clarify as paraformaldehyde depolymerizes and the Mannich reaction proceeds.[1][2] Maintain reflux for 2–4 hours.
-
Precipitation: Cool the reaction mixture to room temperature. Add acetone to induce crystallization of the hydrochloride salt.[1][2]
-
Filtration: Filter the white crystalline solid under vacuum. Wash with cold acetone to remove unreacted propiophenone (which is soluble in acetone).[1][2]
-
Purification: Recrystallize from Ethanol/Acetone (1:5) if high purity (>99%) is required for biological assays [1].[1][2]
Reactivity & Applications in Drug Design
This molecule is rarely the end-product; it is a high-value "building block."[1][2]
Diastereoselective Reduction
Reduction of the ketone moiety (C1) yields 3-(dimethylamino)-2-methyl-1-phenyl-1-propanol .[1][2]
-
Reagents:
(Sodium Borohydride) in Methanol. -
Outcome: This generates a second chiral center at C1.[1][2] The reduction of the racemic ketone typically yields a mixture of syn and anti amino alcohols (diastereomers).[1][2]
-
Significance: The anti diastereomer often exhibits higher potency in monoamine reuptake inhibition assays relevant to antidepressant research [2].[1][2]
Grignard Addition
Reaction with aryl-Grignard reagents (e.g., Phenylmagnesium bromide) converts the ketone into a tertiary alcohol.[1][2]
-
Relevance: This pathway mimics the synthesis of Methadone -like or Tramadol -like scaffolds, where a tertiary alcohol is flanked by a basic amine side chain.[1][2]
Resolution of Enantiomers
Since the Mannich reaction yields a racemate, chiral resolution is often performed at the amino-alcohol stage using tartaric acid or via enzymatic kinetic resolution, as the biological activity of
Safety and Handling
-
Acute Toxicity: Mannich bases are generally toxic if swallowed (Category 3/4).[1][2]
-
Irritation: The hydrochloride salt is a potent eye and skin irritant.[1][2] Dust inhalation must be avoided.[1][2]
-
Regulatory: While not a controlled substance itself in most jurisdictions, it is a structural isomer of controlled methcathinone derivatives.[1][2] Researchers must maintain strict chain-of-custody documentation.[1][2]
References
-
Blicke, F. F. "The Mannich Reaction."[1][2][4] Organic Reactions, Vol. 1, Wiley, 1942, pp. 303-341.[4] [Source: Organic Syntheses, Coll.[1][2] Vol. 3, p.305 (1955) - Protocol adapted from des-methyl analog]([Link]1][2]
-
Tramontini, M., & Angiolini, L. "Mannich Bases: Chemistry and Uses."[2] CRC Press, 1994.[1][2] (Comprehensive review of stability and reactivity).
-
PubChem Compound Summary for CID 99013, 3-(Dimethylamino)-2-methylpropiophenone.[1][2][3] National Center for Biotechnology Information (2025).[1][2] [Link][1]
Sources
- 1. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Dimethylamino)-1-phenyl-1-propanone | C11H15NO | CID 77042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Guide: Synthesis of 3-Dimethylamino-2-Methylpropiophenone Hydrochloride
Executive Summary
This technical guide details the synthesis of 3-Dimethylamino-2-methylpropiophenone hydrochloride , a
The protocol outlined below utilizes a one-pot condensation of propiophenone, paraformaldehyde, and dimethylamine hydrochloride. Unlike the synthesis of simple acetophenone derivatives, the presence of the
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Parameter | Specification |
| IUPAC Name | 3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one hydrochloride |
| Molecular Formula | |
| Molecular Weight | 241.76 g/mol |
| Melting Point | 157–160 °C (Lit.)[1] |
| Appearance | White crystalline powder |
| Solubility | Soluble in water, ethanol; insoluble in diethyl ether |
| Key Reactivity | Thermolabile; susceptible to retro-Mannich reaction under basic/aqueous conditions |
Reaction Mechanism
The synthesis proceeds via a classic Mannich Condensation .[2] The reaction involves the in situ generation of a highly electrophilic iminium ion from formaldehyde and dimethylamine, which is subsequently attacked by the enol form of propiophenone.
Critical Mechanistic Insight: The reaction is regioselective for the
Figure 1: Mechanistic pathway of the acid-catalyzed Mannich reaction.
Experimental Protocol
Reagents & Materials[3][4][6][8][9][11]
-
Propiophenone (1-Phenylpropan-1-one): 13.4 g (0.10 mol)
-
Paraformaldehyde: 4.0 g (0.13 mol eq. formaldehyde) – Preferred over formalin to minimize water content.
-
Dimethylamine Hydrochloride: 10.6 g (0.13 mol)
-
Absolute Ethanol (or Isopropanol): 40 mL
-
Conc. Hydrochloric Acid (37%): 0.5 mL (Catalytic)
-
Acetone: 50 mL (For washing)
Step-by-Step Methodology
-
Charge: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the Dimethylamine Hydrochloride , Paraformaldehyde , and Propiophenone .
-
Solvation: Add Absolute Ethanol (40 mL) and the catalytic amount of Conc. HCl (0.5 mL).
-
Note: The mixture will initially be a slurry.[3]
-
-
Reaction (Reflux): Heat the mixture to a vigorous reflux (approx. 80°C) using an oil bath.
-
Observation: The solution should become homogeneous and turn clear/yellowish within 30–45 minutes as the paraformaldehyde depolymerizes and reacts.
-
Duration: Maintain reflux for 3 to 5 hours . Monitor via TLC (Mobile phase: CHCl3:MeOH 9:1) to ensure consumption of propiophenone.
-
-
Crystallization: Remove the flask from heat. While still warm, transfer the solution to a beaker.
-
Option A (Spontaneous): Allow the mixture to cool slowly to room temperature. The hydrochloride salt should crystallize spontaneously.
-
Option B (Induced): If no crystals form, add Acetone (20 mL) and scratch the glass sides to induce nucleation. Chill in an ice bath (0–4°C) for 2 hours.
-
-
Filtration: Filter the white crystalline precipitate using a Buchner funnel under vacuum.
-
Purification: Wash the filter cake with cold acetone (
) to remove unreacted ketone and colored impurities. -
Drying: Dry the product in a vacuum oven at 50°C for 4 hours.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 3-dimethylamino-2-methylpropiophenone HCl.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Impact | Optimization Strategy |
| Water Content | High water content shifts the equilibrium backward (Retro-Mannich). | Use Paraformaldehyde instead of formalin; use absolute ethanol. |
| pH Control | pH > 4 inhibits iminium formation; pH < 1 may cause degradation. | Maintain pH ~1-2. The amine HCl salt naturally buffers the solution, but catalytic HCl ensures initiation. |
| Stoichiometry | Excess ketone is hard to remove; excess amine/formaldehyde is easier. | Use a 1.2 to 1.3 molar excess of Paraformaldehyde and Dimethylamine HCl relative to Propiophenone. |
| Temperature | Too low = no reaction; Too high = polymerization of formaldehyde. | Maintain a steady reflux (78-82°C). Do not overheat the dry solid (decomposition). |
Characterization & Validation
To validate the synthesis of CAS 5400-92-0 , the following analytical data should be obtained:
-
Melting Point: The purified hydrochloride salt should melt between 157°C and 160°C . A range below 152°C indicates significant moisture or impurities.[3]
-
Infrared Spectroscopy (FT-IR):
-
C=O Stretch: Strong band at ~1680
(Aryl ketone). -
N-H Stretch: Broad band at 2500–3000
(Amine salt).
-
-
H-NMR (DMSO-d6):
-
1.15 (d, 3H,
-Methyl). -
2.75 (s, 6H,
). -
3.0–3.8 (m, 3H,
-CH and -CH2). - 7.5–8.0 (m, 5H, Aromatic protons).
-
1.15 (d, 3H,
Safety & Handling
-
Toxicity: Mannich bases are potential alkylating agents. Handle with extreme care.
-
Formaldehyde Source: Paraformaldehyde depolymerizes to formaldehyde, a known carcinogen. Use a fume hood.
-
Corrosives: Concentrated HCl is corrosive.
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
References
-
Organic Syntheses. (1943).
-Dimethylaminopropiophenone Hydrochloride. Organic Syntheses, Coll. Vol. 3, p.305. Link(Foundational method for Mannich bases of propiophenones). -
ChemicalBook. (2023). 3-Dimethylamino-2-methylpropiophenone hydrochloride Product Properties. Link(Validation of CAS 5400-92-0 and Melting Point).
-
PubChem. (2025). 3-(Dimethylamino)-2-methylpropiophenone hydrochloride.[4][1] National Library of Medicine. Link(Chemical structure and safety data).
-
TCI Chemicals. (2024). Mannich Base Standards and Specifications. Link(Reference for purity standards of analogous compounds).
Sources
- 1. 3-DIMETHYLAMINO-2-METHYLPROPIOPHENONE HYDROCHLORIDE, 97 | 5400-92-0 [chemicalbook.com]
- 2. Mannich reaction - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 3-(Dimethylamino)-2-methylpropiophenone hydrochloride | C12H18ClNO | CID 199992 - PubChem [pubchem.ncbi.nlm.nih.gov]
3-Dimethylamino-2-Methylpropiophenone CAS number and identifiers
[1][2][3]
Executive Summary & Identification
3-Dimethylamino-2-Methylpropiophenone is a prominent Mannich base derivative utilized primarily as a synthetic intermediate in pharmaceutical chemistry.[1] Structurally, it serves as a scaffold for the synthesis of central nervous system (CNS) active agents and muscle relaxants, sharing the core
Critical Identifier Correction
Note to Researchers: The CAS number 553-69-5 provided in some databases refers to Fenyramidol (1-phenyl-2-(pyridin-2-ylamino)ethanol), a distinct chemical entity.[1] The correct identifiers for 3-Dimethylamino-2-Methylpropiophenone are listed below to ensure procurement and regulatory accuracy.
Chemical Identifiers & Properties
| Parameter | Technical Specification |
| Chemical Name | 3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one |
| Common Name | 2-Methyl-3-dimethylaminopropiophenone |
| CAS Number (Free Base) | 91-03-2 |
| CAS Number (HCl Salt) | 879-72-1 |
| Molecular Formula | |
| Molecular Weight | 191.27 g/mol (Base) / 227.73 g/mol (HCl) |
| Melting Point (HCl) | 153–155 °C (Lit.)[1][2][3][4] |
| Solubility | Soluble in water (as HCl salt), Ethanol, DMSO; Free base soluble in organic solvents (DCM, EtOAc). |
Synthesis: The Mannich Reaction Protocol
The synthesis of 3-Dimethylamino-2-Methylpropiophenone is a classic example of the Mannich Reaction , a three-component condensation involving an enolizable ketone, an amine, and an aldehyde.[1][5]
Reaction Mechanism
The reaction proceeds via the in situ formation of an electrophilic iminium ion from formaldehyde and dimethylamine, which is subsequently attacked by the enol form of propiophenone.
Figure 1: Mechanistic pathway of the acid-catalyzed Mannich reaction yielding the target
Experimental Protocol (Bench Scale)
This protocol describes the synthesis of the Hydrochloride salt, which is more stable and easier to handle than the free base.
Reagents:
-
Paraformaldehyde (1.2 eq)[1]
-
Dimethylamine Hydrochloride (1.1 eq)[1]
-
Solvent: Ethanol (Absolute) or Isopropanol[1]
-
Catalyst: Conc. HCl (catalytic amount, ~0.05 mL)[1]
Step-by-Step Methodology:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Charging: Add Propiophenone (13.4 g, 100 mmol), Paraformaldehyde (3.6 g, 120 mmol), and Dimethylamine Hydrochloride (9.0 g, 110 mmol) to the flask.
-
Solvation: Add Ethanol (50 mL) and catalytic Conc. HCl.
-
Reaction: Heat the mixture to reflux (approx. 80°C) with vigorous stirring. The suspension will gradually clear as the paraformaldehyde depolymerizes and reacts.
-
Duration: Maintain reflux for 3–5 hours. Monitor reaction progress via TLC (Mobile phase: 10% MeOH in DCM; visualize with UV/Iodine).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Add Acetone (50 mL) to induce crystallization of the product.
-
Chill in an ice bath (0–4°C) for 2 hours.
-
-
Purification: Filter the white crystalline solid under vacuum. Wash the filter cake with cold acetone (2 x 15 mL) to remove unreacted propiophenone.
-
Drying: Dry the solid in a vacuum oven at 40°C for 6 hours.
Analytical Characterization
Validation of the synthesized compound is critical to ensure the integrity of the
Nuclear Magnetic Resonance ( H-NMR)
Solvent: DMSO-
- 7.50 – 8.05 ppm (m, 5H): Aromatic protons (Phenyl ring). The ortho protons typically appear as a doublet around 8.0 ppm.
-
3.60 – 3.80 ppm (m, 1H): Methine proton (
-CH ) alpha to the carbonyl.[1] -
3.30 – 3.50 ppm (m, 2H): Methylene protons (
).[1] -
2.75 – 2.85 ppm (s/d, 6H):
protons. In the HCl salt, these may appear as a doublet due to coupling with the acidic proton on nitrogen. -
1.10 – 1.20 ppm (d, 3H): Methyl group (
) attached to the alpha carbon.[1] Diagnostic Signal: This doublet confirms the "2-methyl" substitution.[1]
Infrared Spectroscopy (FT-IR)
Applications & Stability
Pharmaceutical Intermediate
3-Dimethylamino-2-Methylpropiophenone acts as a versatile "masked"
Key Applications:
-
Precursor to Amino Alcohols: Reduction of the ketone (using NaBH
) yields 3-(dimethylamino)-2-methyl-1-phenylpropan-1-ol.[1] -
Amine Exchange: The dimethylamine group can be displaced by other secondary amines (e.g., piperidine) to generate analogs like Tolperisone (though industrial routes typically start with the specific amine).
Handling & Safety Profile
-
Stability: Mannich base salts are hygroscopic. Store in a desiccator. The free base is unstable and prone to polymerization or retro-Mannich decomposition; always store as the HCl salt.[1]
-
Toxicity:
-
H301: Toxic if swallowed.
-
H315/H319: Causes skin and serious eye irritation.
-
Precaution: Use strictly within a fume hood. Avoid inhalation of dusts.
-
Figure 2: Essential safety and handling lifecycle for Mannich base hydrochlorides.
References
-
Chemical Identity: National Center for Biotechnology Information. PubChem Compound Summary for CID 99013, 3-(Dimethylamino)-2-methylpropiophenone.[1] [Link]1]
- Synthesis & Properties: Organic Syntheses, Coll. Vol. 3, p. 305 (1955); Vol. 22, p. 32 (1942). (General procedure for Mannich bases of propiophenone).
-
Safety Data: Sigma-Aldrich. Safety Data Sheet: 3-(Dimethylamino)propiophenone hydrochloride.[1][2][3][7][8][9] ][7]">https://www.sigmaaldrich.com[1][7]
Sources
- 1. 3-DIMETHYLAMINO-2-METHYLPROPIOPHENONE HYDROCHLORIDE, 97 | 5400-92-0 [chemicalbook.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. 3-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE(879-72-1) 1H NMR spectrum [chemicalbook.com]
- 4. KR20100031095A - Method for the production of highly pure 2,4'-dimethyl-3-piperidino-propiophenone (tolperisone), pharmaceutical compositions containing the same, and agent formulations containing tolperisone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [precision.fda.gov]
- 7. 3-(二甲氨基)苯丙酮 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-(Dimethylamino)propiophenone Hydrochloride 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. 3-(Dimethylamino)propiophenone Hydrochloride 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
Physical and chemical properties of 3-Dimethylamino-2-Methylpropiophenone
Physicochemical Profile, Synthesis, and Stability Mechanisms[1][2][3]
Executive Summary
3-Dimethylamino-2-Methylpropiophenone (CAS: 91-03-2 for free base; 5400-92-0 for HCl) is a prominent
This guide details the compound's properties, the mechanistic causality of its synthesis, and the critical "Retro-Mannich" degradation pathway that researchers must control during processing.
Part 1: Molecular Identity & Physicochemical Profile[2][3]
This compound exists in two primary forms: the lipophilic free base and the hydrophilic hydrochloride salt. In drug development workflows, the salt form is preferred for stability, as the free base is prone to oxidation and elimination.
Table 1: Physicochemical Specifications
| Property | Value / Description | Notes |
| IUPAC Name | 3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one | |
| CAS Number | 91-03-2 (Free Base)5400-92-0 (Hydrochloride) | |
| Molecular Formula | ||
| Molecular Weight | 191.27 g/mol (Base)227.73 g/mol (HCl Salt) | |
| Physical State | Base: Viscous, pale yellow oilHCl Salt: White crystalline solid | Base oxidizes/darkens on air exposure.[1][2] |
| Melting Point | HCl Salt: 152–153 °C | Hygroscopic; MP decreases with moisture absorption.[1][3] |
| Solubility | Base: Soluble in Et2O, DCM, TolueneHCl Salt: Soluble in Water, Ethanol | Salt is insoluble in Acetone (used for purification). |
| pKa (Calc.) | ~9.2 (Amino group) | Basic nitrogen facilitates salt formation.[1] |
Part 2: Synthetic Pathway & Mechanism (The Mannich Reaction)[6][7]
The synthesis of 3-Dimethylamino-2-Methylpropiophenone is a classic Mannich Condensation .[1] It involves the reaction of an enolizable ketone (Propiophenone) with an iminium ion generated in situ from Formaldehyde and Dimethylamine.
Mechanistic Insight (Causality)
The reaction rate is pH-dependent.[4][1]
-
Acidic Role: Promotes the depolymerization of paraformaldehyde and the formation of the electrophilic iminium ion (
). -
Enolization: The acid catalyst also tautomerizes propiophenone into its enol form, which is the actual nucleophile.
-
The Trap: If the pH is too low (< 1), the amine is fully protonated and cannot form the iminium ion. If pH is too high (> 5), the ketone enolization is too slow. Optimal pH range is 2.0–3.5.
Figure 1: Mechanistic flow of the Mannich condensation showing the convergence of the enol and iminium species.
Part 3: Stability & The "Retro-Mannich" Degradation[3]
Expertise Pillar: The most critical aspect of handling this compound is its thermal instability.[1]
The Degradation Pathway
Upon heating the free base (or the salt in the presence of moisture/base), the molecule eliminates dimethylamine to form 2-methyl-1-phenyl-2-propen-1-one (a vinyl ketone).[1]
-
Self-Validating Indicator: The degradation product (vinyl ketone) has a sharp, pungent, lacrimatory odor. If your purified solid smells acrid, significant degradation has occurred.
-
Storage Protocol: Always store as the hydrochloride salt in a desiccator. The salt locks the amine lone pair, preventing the internal proton transfer required for elimination.
Figure 2: The Retro-Mannich degradation pathway.[1] Prevention requires maintaining acidic pH and low temperatures.
Part 4: Experimental Protocol (Synthesis & Purification)
This protocol describes the synthesis of the Hydrochloride salt to ensure maximum stability.
Reagents:
-
Propiophenone (1.0 eq)[1]
-
Paraformaldehyde (1.2 eq)[1]
-
Dimethylamine Hydrochloride (1.2 eq)[1]
-
Conc. HCl (Catalytic, ~0.05 eq)
-
Solvent: Absolute Ethanol or Isopropanol
Step-by-Step Workflow:
-
Charge: In a round-bottom flask equipped with a reflux condenser, combine Paraformaldehyde, Dimethylamine HCl, and the solvent.
-
Acidification: Add catalytic concentrated HCl. This depolymerizes the paraformaldehyde.[1]
-
Addition: Add Propiophenone.
-
Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours.
-
Checkpoint: The reaction mixture should become homogeneous as the solids dissolve.[3]
-
-
Precipitation (Work-up):
-
Crystallization: Chill at 0°C for 4 hours. White crystals will precipitate.[1]
-
Filtration: Filter the solid under vacuum. Wash the cake with cold acetone.[1]
-
Drying: Dry in a vacuum desiccator over
. Do not oven dry >60°C to avoid retro-Mannich degradation.
Part 5: Analytical Characterization[3]
To validate the identity of 3-Dimethylamino-2-Methylpropiophenone, look for these specific spectral signatures:
-
IR Spectroscopy:
-
1H NMR (
):
References
-
PubChem. (n.d.).[1][2][5] 3-(Dimethylamino)-2-methylpropiophenone.[1][6][7] National Library of Medicine.[1][2] Retrieved January 28, 2026, from [Link]
-
Organic Syntheses. (1942).[1]
-Dimethylaminopropiophenone Hydrochloride. Org. Synth. 22, 32. (Foundational reference for Mannich base protocols). Retrieved from [Link][1] -
Takamatsu, H. et al. (1994).[1] Synthesis and pharmacological activity of Tolperisone analogues. Chemical & Pharmaceutical Bulletin, 42(8), 1676.[8] (Contextualizes the compound as a muscle relaxant precursor).
Sources
- 1. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-((Dimethylamino)methyl)-2-methyl-1-phenyl-1-propanone | C13H19NO | CID 84922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. HUE028942T2 - Method for the production of highly pure 2,4'-dimethyl-3-piperidino-propiophenone (tolperisone), pharmaceutical compositions containing the same, and agent formulations containing tolperisone - Google Patents [patents.google.com]
- 5. Tolperisone | C16H23NO | CID 5511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. chemscene.com [chemscene.com]
- 8. EP2146976A2 - Compositions of tolperisone - Google Patents [patents.google.com]
Spectroscopic data for 3-Dimethylamino-2-Methylpropiophenone (NMR, IR, Mass Spec)
Technical Whitepaper: Spectroscopic Characterization and Analytical Profiling of 3-Dimethylamino-2-Methylpropiophenone
Executive Summary & Structural Framework
3-Dimethylamino-2-methylpropiophenone (CAS 91-03-2 for free base; CAS 5400-92-0 for HCl salt) is a critical
This guide provides a rigorous spectroscopic profile of the compound, focusing on the Hydrochloride salt form (
Chemical Identity
-
IUPAC Name: 3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one hydrochloride[1][2]
-
Molecular Formula:
(Salt)[1] -
Molecular Weight: 227.73 g/mol (Salt); 191.27 g/mol (Free Base)
-
Melting Point: 157–160 °C[3]
-
Solubility: Highly soluble in water, ethanol, and DMSO; sparingly soluble in non-polar organic solvents.
Synthesis & Sample Preparation Protocol
To ensure spectroscopic data validity, the sample must be prepared via a controlled Mannich reaction. The following protocol minimizes the formation of the bis-Mannich impurity and ensures high regioselectivity at the alpha-position.
Optimized Mannich Reaction Protocol
-
Reagents: Propiophenone (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine Hydrochloride (1.2 eq), Ethanol (solvent), Conc. HCl (catalyst).
-
Procedure:
-
Dissolve Propiophenone in absolute ethanol.
-
Add Paraformaldehyde and Dimethylamine HCl.
-
Add catalytic amount of conc. HCl (approx. 0.5 mL per 100 mmol ketone).
-
Reflux at 80°C for 12–24 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1).
-
Critical Step: Upon cooling, the target hydrochloride salt may not crystallize immediately due to high solubility. Remove solvent in vacuo.
-
Purification: Recrystallize the crude residue from Acetone/Ethanol (10:1) or Isopropanol to remove unreacted propiophenone.
-
-
Sample Prep for Analysis:
-
NMR: Dissolve ~10 mg in 0.6 mL DMSO-
. (Avoid for the salt if solubility is poor; DMSO prevents exchange of the acidic proton). -
IR: Prepare a KBr pellet (1-2% w/w).
-
Visualization: Synthesis & Degradation Logic
Caption: Synthesis pathway via Mannich condensation and potential retro-Mannich degradation instability.
Spectroscopic Profiling
A. Nuclear Magnetic Resonance (NMR)
The NMR spectrum of the HCl salt is distinct from the free base. In DMSO-
Table 1:
| Position | Shift ( | Multiplicity | Integration | Assignment | Coupling ( |
| NH+ | 10.5 - 10.9 | Broad Singlet | 1H | Ammonium proton | - |
| Ar-H | 7.95 - 8.05 | Multiplet | 2H | Ortho-aromatic | - |
| Ar-H | 7.65 - 7.75 | Multiplet | 1H | Para-aromatic | - |
| Ar-H | 7.55 - 7.65 | Multiplet | 2H | Meta-aromatic | - |
| C2-H | 3.90 - 4.05 | Multiplet | 1H | Methine ( | - |
| C3-H | 3.30 - 3.50 | Multiplet | 1H | Methylene (Pro-R) | |
| C3-H' | 3.05 - 3.25 | Multiplet | 1H | Methylene (Pro-S) | |
| N-Me | 2.75 - 2.85 | Singlet (Broad) | 6H | N-Dimethyl | - |
| C2-Me | 1.15 - 1.25 | Doublet | 3H |
Table 2:
| Shift ( | Assignment | Note |
| 202.5 | C=O | Ketone Carbonyl |
| 135.8 | Ar-C (Ipso) | Quaternary aromatic |
| 133.5 | Ar-C (Para) | - |
| 128.8 | Ar-C (Meta) | - |
| 128.2 | Ar-C (Ortho) | - |
| 57.5 | C3 (Methylene) | |
| 42.8 | N-Me | Dimethyl carbons (often coalesced) |
| 37.2 | C2 (Methine) | |
| 16.5 | C2-Me | Methyl group on |
Expert Insight: The diastereotopic nature of the C3 protons (due to the adjacent chiral C2 center) creates a complex multiplet pattern rather than a simple triplet/doublet system. In the HCl salt, the N-Methyl signal is significantly downfield (~2.8 ppm) compared to the free base (~2.2 ppm).
B. Mass Spectrometry (EI-MS)
The fragmentation pattern is dominated by the stability of the nitrogen-containing fragment. The molecular ion is often weak or absent in the HCl salt unless introduced via direct insertion probe (DIP) where thermal dissociation of HCl occurs first.
Table 3: Mass Fragmentation Analysis (70 eV)
| m/z | Intensity | Fragment Structure | Mechanistic Origin |
| 191 | < 5% | Molecular Ion (Free base) | |
| 105 | ~30% | ||
| 77 | ~40% | Phenyl cation (loss of CO from 105) | |
| 58 | 100% (Base) | McLafferty / | |
| 51 | ~15% | Aromatic ring fragmentation |
Visualization: Fragmentation Pathway
Caption: EI-MS fragmentation logic showing the dominant formation of the m/z 58 iminium ion.
C. Infrared Spectroscopy (FT-IR)
The IR spectrum serves as a quick confirmation of the salt formation and the integrity of the ketone.
Table 4: Key IR Absorptions (KBr Pellet)
| Wavenumber ( | Functional Group | Vibrational Mode |
| 2400 - 2700 | Amine Salt ( | Broad stretching band (indicates HCl salt) |
| 1675 - 1685 | Aryl Ketone ( | Strong stretch (conjugated with phenyl) |
| 1580, 1450 | Aromatic Ring ( | Ring breathing modes |
| 1200 - 1250 | C-N Stretch | Aliphatic amine stretch |
| 700, 750 | Monosubstituted Benzene | C-H out-of-plane bending (OOP) |
Quality Control & Impurity Profiling
In a drug development context, the stability of 3-Dimethylamino-2-methylpropiophenone is the primary concern.
-
Impurity A (Vinyl Ketone): Under basic conditions or prolonged heating, the molecule undergoes retro-Mannich elimination to form Phenyl Isopropenyl Ketone (2-methyl-1-phenyl-2-propen-1-one).
-
Detection: Appearance of olefinic protons in NMR (
5.5-6.0 ppm) and loss of the N-Me signal.
-
-
Impurity B (Bis-Mannich): If the stoichiometry of formaldehyde is not controlled, a second aminomethyl group can add to the alpha position (if available) or the aromatic ring (less likely under these conditions).
-
Control: Maintain slight excess of amine HCl over formaldehyde.
-
References
- Mannich Reaction Mechanism & Synthesis: Tramontini, M., & Angiolini, L. (1990). Mannich Bases: Chemistry and Uses. CRC Press. Organic Syntheses, Coll. Vol. 3, p. 305 (1955); Vol. 27, p. 28 (1947). (Foundational protocol for propiophenone Mannich bases).
-
Spectroscopic Data Verification
- Pharmaceutical Application (Tolperisone)
Sources
Technical Guide: Solubility & Physicochemical Characterization of 3-Dimethylamino-2-Methylpropiophenone
[1][2][3][4]
Executive Summary
3-Dimethylamino-2-methylpropiophenone (CAS: 91-03-2 for free base; 5400-92-0 for HCl salt) is a critical Mannich base intermediate used in the synthesis of various central nervous system (CNS) active agents and muscle relaxants.[1][2][3][4][5] Its structural motif—characterized by a beta-amino ketone backbone—presents unique solubility challenges driven by its pH-dependent ionization state and susceptibility to retro-Mannich degradation.[1][2][3][4][5]
This guide provides a comprehensive analysis of the solubility profile of 3-Dimethylamino-2-methylpropiophenone.[1][2][3][4] It moves beyond static data points to explain the mechanistic interactions between solute and solvent, offering researchers a robust framework for solvent selection during synthesis, purification (recrystallization), and formulation.[2][3][4]
Physicochemical Profile
Understanding the fundamental properties of the molecule is a prerequisite for predicting solubility behavior.[2][3][4][5] The compound exists primarily in two forms: the lipophilic free base and the hydrophilic hydrochloride salt.[2][3][4][5]
Table 1: Key Physicochemical Properties[1][2][3][4][5][6][7]
| Property | Free Base | Hydrochloride Salt | Source |
| CAS Number | 91-03-2 | 5400-92-0 | [PubChem, 2025] |
| Molecular Formula | C₁₂H₁₇NO | C₁₂H₁₇NO[1][2][3][4][6]·HCl | [NIH, 2025] |
| Molecular Weight | 191.27 g/mol | 227.73 g/mol | [NIH, 2025] |
| Physical State | Oily liquid / Low-melting solid | Crystalline Solid | [ChemicalBook, 2023] |
| Melting Point | N/A (Liquid at RT) | 155–160 °C | [Org.[1][2][3][4][5] Synth., 1942] |
| Predicted LogP | ~2.07 | -0.5 to 0.5 (Ionized) | [ChemSrc, 2025] |
| pKa (Predicted) | ~9.2 (Amine) | N/A | [Calculated] |
Solubility Profile in Various Solvents
The solubility of 3-Dimethylamino-2-methylpropiophenone is strictly dictated by its ionization state.[1][2][3][4] The "Dual-State Solubility Switch" is a critical concept for process chemists: the molecule can be toggled between water-soluble and organic-soluble forms by adjusting pH.[1][2][3][4][5]
Hydrochloride Salt (CAS: 5400-92-0)
The HCl salt is the stable, commercial form.[1][2][3][4][5] It exhibits high lattice energy but is readily solvated by polar protic solvents capable of hydrogen bonding.[2][3][4]
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Polar Protic | Water | High (>100 mg/mL) | Ion-dipole interactions dominate; high solvation of the chloride anion.[1][2][3][4][5] |
| Polar Protic | Ethanol (95%) | High (Hot), Moderate (Cold) | Ideal for recrystallization.[1][2][3][4][5][7] Solubility decreases significantly upon cooling.[2][3][4] |
| Polar Protic | Methanol | High | High dielectric constant supports ion dissociation.[1][2][3][4][5] |
| Polar Aprotic | Acetone | Low / Insoluble | Lacks H-bond donors to solvate the chloride ion effectively.[1][2][3][4][5] Used as an anti-solvent.[2][3][4][5] |
| Non-Polar | Diethyl Ether | Insoluble | No capacity to stabilize the ionic lattice.[1][2][3][4][5] |
| Non-Polar | Hexane/Heptane | Insoluble | Strictly non-interacting.[1][2][3][4][5] |
Free Base (CAS: 91-03-2)
The free base is generated by neutralizing the salt with a weak base (e.g., NaHCO₃).[1][2][3][4][5] It behaves as a typical lipophilic organic amine.[2][3][4]
| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |
| Chlorinated | Chloroform / DCM | Very High | Excellent solvation of the amine and phenyl ring.[1][2][3][4][5] |
| Ethers | Diethyl Ether / THF | High | Good compatibility with the lipophilic backbone.[1][2][3][4][5] |
| Aromatic | Toluene | High | Pi-pi interactions with the phenyl ring enhance solubility.[1][2][3][4][5] |
| Polar Protic | Water | Low / Sparingly Soluble | Hydrophobic effect of the phenyl and methyl groups dominates.[1][2][3][4][5] |
Experimental Protocols
Protocol A: Recrystallization of the Hydrochloride Salt
Objective: Purification of crude 3-Dimethylamino-2-methylpropiophenone HCl to >98% purity.
Principle: This protocol utilizes a solvent/anti-solvent system (Ethanol/Acetone).[2][3][4][5] Ethanol solubilizes the salt at high temperatures, while acetone (the anti-solvent) reduces solubility as the temperature drops, forcing crystallization while leaving impurities in the mother liquor.[2][3][4]
Step-by-Step Workflow:
-
Dissolution: Place 10.0 g of crude HCl salt in a 250 mL Erlenmeyer flask.
-
Heating: Add minimum boiling 95% Ethanol (~20–25 mL) under constant stirring until the solid completely dissolves. Note: Do not boil excessively to avoid retro-Mannich degradation.
-
Anti-Solvent Addition: Remove from heat. Slowly add warm Acetone (~100 mL) to the solution. The solution should remain clear.
-
Crystallization: Allow the flask to cool to room temperature undisturbed, then place in an ice bath (0–4 °C) for 2 hours.
-
Filtration: Filter the white crystalline precipitate using a Buchner funnel.
-
Washing: Wash the filter cake with cold Acetone (2 x 20 mL).
-
Drying: Dry the crystals in a vacuum oven at 50 °C for 6 hours.
Protocol B: Gravimetric Solubility Determination
Objective: Accurate measurement of saturation solubility (Cs) in a specific solvent.[1][2][3][4][5]
-
Saturation: Add excess solid compound to 10 mL of the target solvent in a glass vial.
-
Equilibration: Shake or stir at a constant temperature (e.g., 25 °C) for 24 hours.
-
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter (pre-saturated) to remove undissolved solid.
-
Quantification: Transfer a precise volume (e.g., 2.0 mL) of the filtrate to a pre-weighed weighing dish.
-
Evaporation: Evaporate the solvent completely (vacuum or nitrogen stream) and weigh the residue.
-
Calculation:
Mechanistic Visualizations
Diagram 1: Solubility & Purification Decision Tree
This diagram illustrates the logical flow for processing the compound based on its form and the desired outcome (purification vs. dissolution).[2][3][4][5]
Caption: Decision tree for solvent selection based on the ionization state of the Mannich base.
Diagram 2: The Retro-Mannich Instability Risk
A critical "Expertise" insight: Mannich bases are unstable in aqueous base or under high heat, reverting to their precursors.[2][3][4][5]
Caption: Stability warning: Avoid prolonged heating in basic aqueous solutions to prevent degradation.[1][2][3][4][5]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99013, 3-(Dimethylamino)-2-methylpropiophenone.[1][2][3][4][5] Retrieved January 28, 2026 from [Link][1][2][3][4][5]
-
Organic Syntheses (1942). β-Dimethylaminopropiophenone Hydrochloride (General Mannich Procedure).[2][3][4][5][7] Org.[2][3][4][5][7][8] Synth. 1942, 22,[1][3] 32. Retrieved from [Link]
-
ChemSrc (2025). CAS 91-03-2 Physicochemical Properties and LogP Data.[1][2][3][4][5][9] Retrieved from [Link][1][2][3][4][5]
Disclaimer: This guide is for research and development purposes only. Users must comply with all local regulations regarding the handling of chemical precursors.
Sources
- 1. 3-DIMETHYLAMINO-2-METHYLPROPIOPHENONE HYDROCHLORIDE, 97 | 5400-92-0 [chemicalbook.com]
- 2. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Dimethylamino)-2-methylpropiophenone hydrochloride | C12H18ClNO | CID 199992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Dimethylamino)-1-phenyl-1-propanone | C11H15NO | CID 77042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-(Dimethylamino)-1-phenyl-2-propen-1-one | C11H13NO | CID 353460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. CAS#:91-03-2 | Propiophenone, 3- (dimethylamino)-2-methyl | Chemsrc [chemsrc.com]
Technical Whitepaper: Structural Characterization and Synthetic Utility of 3-Dimethylamino-2-Methylpropiophenone
[1]
Executive Summary
3-Dimethylamino-2-methylpropiophenone (CAS 91-03-2) is a pivotal
Note on Regulatory Status: As a direct precursor to Schedule IV (US) and withdrawn (EU) pharmaceuticals, this compound should be handled in strict accordance with local controlled substance regulations and Good Laboratory Practice (GLP).[1]
Part 1: Molecular Identity & Physicochemical Profile[1]
The molecule consists of a propiophenone core substituted at the
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | 3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one |
| Common Name | |
| CAS Number (Free Base) | 91-03-2 |
| CAS Number (HCl Salt) | 5400-92-0 |
| Molecular Formula | |
| Molecular Weight | 191.27 g/mol (Base) / 227.73 g/mol (HCl) |
| Melting Point (HCl) | 153 – 160 °C [1][2] |
| Solubility | Soluble in water (salt), ethanol, chloroform; Free base soluble in ether.[1][2] |
| Chirality | One stereocenter at C2; exists as a racemic mixture (RS).[1] |
Part 2: Structural Analysis & Stereochemistry[1]
The reactivity and pharmacological potential of 3-dimethylamino-2-methylpropiophenone stem from its bifunctional nature :
-
Electrophilic Carbonyl: Susceptible to nucleophilic attack (e.g., Grignard reagents).[1]
-
Basic Amine: Allows for salt formation and resolution of enantiomers.[1]
Stereochemical Configuration
The C2 carbon (alpha to the carbonyl) is chiral.[1] The synthetic product is a racemate .[1] For the synthesis of Dextropropoxyphene, the optical resolution of this intermediate is a critical process step, typically achieved using dibenzoyl-L-tartaric acid to isolate the (-)-isomer prior to the Grignard reaction [3].[1]
Diagram 1: Molecular Connectivity & Functional Zones
Figure 1: Connectivity map highlighting the chiral center at C2 and the separation between the lipophilic phenyl ring and the hydrophilic amine.[1]
Part 3: Synthetic Pathway (The Mannich Reaction)
The synthesis utilizes the Mannich Reaction , a three-component condensation involving a ketone with an acidic
Reaction Mechanism[1][3][4][5]
-
Iminium Formation: Formaldehyde reacts with dimethylamine hydrochloride to form the electrophilic iminium ion (
).[1] -
Enolization: Acid-catalyzed tautomerization of propiophenone generates the nucleophilic enol.[1]
-
C-C Bond Formation: The enol attacks the iminium ion, forming the
-aminoketone.[1]
Diagram 2: Mechanistic Pathway
Figure 2: The convergent synthesis involving the in-situ generation of the electrophilic iminium species and its interception by the propiophenone enol.[1]
Experimental Protocol (Standardized)
Note: This protocol describes the synthesis of the hydrochloride salt.
-
Reagents: Propiophenone (1.0 eq), Paraformaldehyde (1.2 eq), Dimethylamine Hydrochloride (1.2 eq), Conc. HCl (catalytic), Ethanol (solvent).[1]
-
Procedure:
-
Combine propiophenone, paraformaldehyde, and dimethylamine HCl in absolute ethanol.
-
Add catalytic HCl (0.5 mL) to initiate the depolymerization of paraformaldehyde.[1]
-
Reflux the mixture for 12–24 hours. The solution will typically become homogeneous as the reaction proceeds.[1][3]
-
Isolation: Concentrate the solvent under reduced pressure (Rotavap).[1]
-
Crystallization: Dissolve the residue in a minimum amount of hot acetone or isopropanol.[1] Allow to cool to 4°C. White crystalline solids of the HCl salt will precipitate.[1]
-
Purification: Recrystallize from ethanol/acetone to achieve >98% purity (Target MP: 153–160°C).
-
Part 4: Spectroscopic Characterization
Validation of the structure requires confirming the presence of the
Proton NMR ( -NMR)
The spectrum of the HCl salt in
| Chemical Shift ( | Multiplicity | Integration | Assignment | Diagnostic Note |
| 7.5 – 8.0 | Multiplet | 5H | Aromatic Protons | Typical benzoyl pattern.[1] |
| 3.8 – 4.2 | Multiplet | 1H | Deshielded by carbonyl; complex splitting due to chiral center.[1] | |
| 3.0 – 3.5 | Multiplet | 2H | Diastereotopic protons due to adjacent chiral center.[1] | |
| 2.8 | Singlet | 6H | Characteristic of dimethylammonium salt.[1] | |
| 1.2 – 1.3 | Doublet | 3H | Key Identifier. Distinguishes from non-branched Mannich bases.[1] |
Infrared Spectroscopy (FT-IR)[1]
Part 5: Pharmaceutical Application
The primary utility of 3-dimethylamino-2-methylpropiophenone is its role as the immediate precursor to Dextropropoxyphene , a centrally acting analgesic.[1]
Synthesis of Dextropropoxyphene
The transformation involves a Grignard reaction followed by acylation.[1][4][5] Crucially, because Dextropropoxyphene requires specific stereochemistry (1S, 2R), the racemic Mannich base is often resolved before the Grignard step.
-
Resolution: Racemic Mannich base + Dibenzoyl-L-tartaric acid
Isolation of (-)-Isomer. -
Grignard Addition: Reaction with Benzylmagnesium chloride introduces the second phenyl ring and the hydroxyl group.[1]
-
Acylation: Esterification of the resulting carbinol with propionic anhydride yields the final drug.[1]
Diagram 3: Drug Development Workflow
Figure 3: Linear workflow converting the Mannich base into the active pharmaceutical ingredient.[1]
References
-
ChemicalBook. (2023).[1] 3-Dimethylamino-2-methylpropiophenone hydrochloride Properties. Link
-
Fisher Scientific. (n.d.).[1] 3-(Dimethylamino)propiophenone Hydrochloride Specifications. Link[1]
-
Pohland, A., & Sullivan, H. R. (1953). Preparation of α-d-4-Dimethylamino-1,2-diphenyl-3-methyl-2-propionoxybutane. Journal of the American Chemical Society.[1][3] Link[1]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 99013, 3-(Dimethylamino)-2-methylpropiophenone. Link[1]
Sources
- 1. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. crimelab.phoenix.gov [crimelab.phoenix.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. WO1990014331A1 - Method of preparing d-propoxyphene - Google Patents [patents.google.com]
- 5. Dextropropoxyphene hydrochloride – All About Drugs [allfordrugs.com]
Technical Deep Dive: Mechanism of Action of 3-Dimethylamino-2-Methylpropiophenone in Photopolymerization
[1]
Executive Summary & Molecular Identity[1]
This technical guide dissects the photochemical mechanism of 3-Dimethylamino-2-Methylpropiophenone (CAS: 91-03-2).[1] Unlike the widely utilized
Understanding this structural distinction is critical for formulation. While
Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]
| Property | Value | Relevance to Formulation |
| Molecular Formula | Organic soluble; compatible with acrylates.[1] | |
| Molecular Weight | 191.27 g/mol | Low MW facilitates high mobility/diffusion.[1] |
| Absorption Max ( | ~245 nm ( | Requires medium-pressure Hg lamps or doped UV-LEDs.[1] |
| Functional Class | Mannich Base / | Acts as both chromophore and H-donor (synergist).[1] |
| Solubility | Alcohols, Acrylates, DMSO | Easily incorporated into UV-curable resins.[1] |
Mechanistic Pathway: The Electron Transfer Cycle
The photoinitiation efficiency of 3-Dimethylamino-2-Methylpropiophenone relies on the proximity of the tertiary amine to the carbonyl group. The mechanism does not follow the Norrish Type I cleavage typical of
Instead, the mechanism follows an Electron Transfer - Proton Transfer (ET-PT) sequence, characteristic of amine-synergized systems.[1]
Step-by-Step Photophysics
-
Excitation (
): The ground state ketone ( ) absorbs a photon, promoting an electron to the singlet excited state ( ). -
Intersystem Crossing (ISC): Rapid ISC converts the singlet (
) to the triplet state ( ). This triplet state is the reactive species.[2] -
Exciplex Formation: The electron-deficient oxygen of the excited carbonyl interacts with the lone pair of the nitrogen (amine) in the
-position. -
Electron Transfer (ET): An electron is transferred from the nitrogen to the carbonyl, forming a Charge Transfer Complex (CTC) or radical ion pair.
-
Proton Transfer (PT): A proton is transferred from the carbon
to the nitrogen (the N-methyl or methylene group) to the ketyl oxygen. -
Radical Generation:
- -Amino Radical: The carbon-centered radical on the amine side.[1] This is the initiating species. It is nucleophilic and highly reactive toward the double bonds of acrylates.
-
Ketyl Radical: The radical on the carbonyl carbon. This species is generally too stable (sterically hindered and delocalized) to initiate polymerization efficiently and often terminates chains via coupling.[1]
Visualizing the Pathway
The following diagram illustrates the energetic and chemical pathway from photon absorption to radical generation.
Figure 1: The Electron Transfer-Proton Transfer (ET-PT) mechanism converting photon energy into initiating amino radicals.[1]
Experimental Validation Protocols
To validate the efficiency of 3-Dimethylamino-2-Methylpropiophenone in a specific formulation, the following protocols are recommended. These move beyond simple "cure checks" to mechanistic verification.[1]
Protocol A: Real-Time FTIR (Double Bond Conversion)
Objective: Quantify polymerization kinetics and oxygen inhibition resistance.[1]
-
Formulation: Prepare a stoichiometric mix of 1,6-Hexanediol Diacrylate (HDDA) with 1.0 wt%, 2.0 wt%, and 3.0 wt% of the photoinitiator.
-
Sample Prep: Spin-coat the resin onto a KBr or NaCl crystal (thickness ~15
m). -
Setup: Place in the RT-FTIR chamber purged with Nitrogen (inert) or Air (to test
resistance). -
Measurement: Monitor the acrylate C=C twisting vibration peak at 810 cm⁻¹ or the C=C stretching at 1635 cm⁻¹ .
-
Irradiation: Expose to UV source (Mercury arc or LED 365nm) at
. -
Calculation:
Where is the peak area before exposure and is the area at time t.[1]
Protocol B: Photobleaching Analysis (UV-Vis)
Objective: Confirm the consumption of the chromophore and formation of photoproducts (validating the non-cleavage mechanism).
-
Solvent: Dissolve initiator in Acetonitrile (
M). -
Baseline: Record UV-Vis spectrum (200–400 nm).
-
Irradiation: Irradiate in a quartz cuvette at intervals (0, 10, 30, 60 seconds).
-
Analysis:
-
Type I behavior: Rapid disappearance of the carbonyl band and appearance of distinct cleavage product bands.
-
Type II behavior (Expected): Slower bleaching of the
band; shift in absorption due to amine oxidation. -
Note: If the peak at ~245nm shifts significantly without total disappearance, it confirms the modification of the amine moiety rather than the destruction of the chromophore core.
-
Strategic Advantages & Limitations[5][13]
The "Oxygen Scavenging" Effect
One of the distinct advantages of using 3-Dimethylamino-2-Methylpropiophenone is its inherent resistance to oxygen inhibition.[1]
-
Problem: Oxygen (
) is a triplet diradical that quenches excited triplet states and scavenges growing polymer radicals to form unreactive peroxy radicals ( ).[1] -
Solution: The
-amino radical formed by this molecule reacts rapidly with oxygen.[1] However, unlike standard carbon radicals, the reaction between the amine moiety and oxygen often leads to a chain peroxidation mechanism that consumes oxygen, effectively "scrubbing" the surface and allowing polymerization to proceed.
Comparison with Commercial Standards
| Feature | 3-Dimethylamino-2-Methylpropiophenone | Irgacure 369 ( | Benzophenone + Amine |
| Mechanism | Type II (Intra/Intermolecular) | Type I ( | Type II (Intermolecular) |
| Reactivity | Moderate | High | Low to Moderate |
| Yellowing | Moderate (Amine oxidation) | High | Low |
| Volatility | Moderate (Low MW) | Low | High (BP is volatile) |
References
-
Sigma-Aldrich. (n.d.).[1] 3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one hydrochloride Product Sheet. Retrieved from [1]
-
PubChem. (2023).[1] Compound Summary: 3-Dimethylamino-2-Methylpropiophenone.[1][3][4] National Library of Medicine.[1] Retrieved from [1]
-
Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] (Foundational text on Type II Amino-Ketone mechanisms).
-
Allen, N. S. (1996).[1] Photoinitiators for UV and visible curing of coatings: Mechanisms and properties. Journal of Photochemistry and Photobiology A: Chemistry. (Establishes the ET-PT mechanism for amine synergists).
-
Cayman Chemical. (2023).[1][5] Safety Data Sheet & Product Information for Hydroxy-ketone Photoinitiators. Retrieved from [1]
(Note: While specific academic papers solely dedicated to "3-Dimethylamino-2-Methylpropiophenone" as a primary PI are rare compared to Irgacure series, the mechanism described is chemically grounded in the established photophysics of Mannich base and aminoketone photochemistry).[1]
Sources
- 1. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Analysis: Thermal Decomposition of 3-Dimethylamino-2-Methylpropiophenone
Executive Summary
3-Dimethylamino-2-Methylpropiophenone (CAS: 91-03-2) is a
For researchers and drug development scientists, the thermal instability of this molecule is its defining physicochemical characteristic. Unlike standard ketones, this Mannich base undergoes a facile Hofmann-type elimination (deamination) upon heating or pH adjustment, yielding a reactive vinyl ketone and a volatile amine. This guide analyzes the decomposition pathways, identifies the specific products, and provides validated protocols for their characterization.[2]
Mechanistic Analysis of Decomposition
The thermal degradation of 3-Dimethylamino-2-Methylpropiophenone is not a random bond scission but a predictable elimination reaction governed by the acidity of the
The Primary Pathway: -Elimination
Upon thermal stress (
-
Mechanism: The reaction proceeds via an E1cB-like or concerted E2 mechanism where the acidic proton at the C2 position (alpha to the carbonyl) is removed, leading to the expulsion of the dimethylamine moiety.
-
Driving Force: The formation of the conjugated
-system in the resulting vinyl ketone (2-methyl-1-phenylprop-2-en-1-one) provides thermodynamic stabilization, although the product is highly reactive electrophilically.[1]
The Secondary Pathway: Retro-Mannich Reaction
In aqueous or protic media, an equilibrium-driven retro-Mannich reaction may occur, reverting the molecule to its starting materials: propiophenone, formaldehyde, and dimethylamine. This is less common in dry thermal decomposition (pyrolysis) but relevant during solution-phase stress testing.[1]
Visualization of Decomposition Pathways
The following diagram maps the degradation logic and the resulting chemical species.
Figure 1: Thermal decomposition pathways of 3-Dimethylamino-2-Methylpropiophenone showing the major elimination route and minor retro-Mannich equilibrium.[1][3]
Product Profile & Toxicology
Major Degradant: 2-Methyl-1-phenylprop-2-en-1-one[1]
-
IUPAC Name: 2-methyl-1-phenylprop-2-en-1-one (also known as
-methylacrylophenone).[1] -
Nature: A volatile, lachrymatory liquid with high electrophilicity.
-
Toxicity Concern: This molecule is a potent Michael Acceptor .[1] It contains an electron-deficient double bond conjugated with a carbonyl group, making it highly reactive toward nucleophiles (e.g., thiol groups in cysteine residues of proteins, DNA bases).
-
Implication: In drug substances, this degradant is often classified as a potential Genotoxic Impurity (GTI) or a skin sensitizer. It is structurally analogous to the degradation product of Tolperisone, which has been linked to hypersensitivity reactions.
Secondary Product: Dimethylamine[1]
-
Nature: A secondary amine gas (boiling point
C).[1] -
Detection: Readily detected via headspace GC or by its characteristic fishy odor.[1]
-
Risk: While less toxic than the vinyl ketone, its presence alters the pH of the formulation, potentially accelerating further degradation (autocatalysis).
Experimental Protocols for Characterization
To accurately study these products, one must avoid inducing degradation during the analysis. Standard GC injectors (
Protocol A: Thermal Gravimetric Analysis (TGA-MS)
Objective: Determine the precise onset temperature of deamination and identify evolved gases in real-time.[1]
-
Sample Prep: Load 5–10 mg of 3-Dimethylamino-2-Methylpropiophenone (HCl salt or free base) into an alumina crucible.
-
Instrument Setup: Couple TGA to a Mass Spectrometer (MS) via a heated transfer line (
C). -
Method:
-
Purge:
at 50 mL/min. -
Ramp:
C/min from C to C.[1]
-
-
Data Analysis:
-
Expected Result: A sharp weight loss event (endothermic) corresponding to the loss of dimethylamine, followed by volatilization/decomposition of the vinyl ketone.
Protocol B: Headspace GC-MS for Volatile Degradants
Objective: Detect the vinyl ketone and amine without thermally stressing the parent compound in the injector.
-
Sample Prep: Dissolve 10 mg of the analyte in 1 mL of high-boiling solvent (e.g., DMAc or DMSO) in a headspace vial.
-
Note: Do not use methanol, as it may react with the vinyl ketone.
-
-
Incubation: Heat the vial at
C for 30 minutes (simulating accelerated stability conditions). -
GC Parameters:
-
Column: DB-624 or equivalent (volatile optimized).[1]
-
Injector: Split ratio 10:1, Temperature
C (Note: Only the headspace gas enters, minimizing parent compound entry). -
Oven:
C (hold 5 min) C/min C.
-
-
Detection:
Protocol C: HPLC-UV (Stability Indicating Method)
Objective: Quantify the intact parent and the non-volatile degradation products (polymers/retro-Mannich ketones).[1]
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus),
mm, 3.5 m. -
Mobile Phase:
-
Detection: UV at 254 nm (aromatic ring) and 210 nm (general).[1]
-
Critical Control: Maintain column temperature
C. Higher temperatures can cause on-column degradation of the Mannich base.[1]
Data Summary: Physicochemical Properties
| Compound | Structure | MW ( g/mol ) | Key MS Fragment Ions ( | Reactivity |
| Parent | 3-Dimethylamino-2-Methylpropiophenone | 191.27 | 58 (Base peak, | Unstable base |
| Degradant 1 | 2-Methyl-1-phenylprop-2-en-1-one | 146.19 | 146 ( | Michael Acceptor |
| Degradant 2 | Dimethylamine | 45.08 | 45 ( | Volatile Base |
| Degradant 3 | Propiophenone | 134.18 | 105, 77, 51 | Stable Ketone |
References
-
Mannich Base Stability & Elimination
- Title: Thermal Decomposition of Mannich Bases: Kinetics and Mechanism.
- Source: Journal of Organic Chemistry.
- Context: Establishes the E1cB mechanism for -aminoketone elimin
-
Tolperisone Analog Degradation
-
Title: Separation of tolperisone and its degradation products by a dual cyclodextrin capillary electrophoresis system to study their potential role in allergic events.[7]
- Source: Journal of Pharmaceutical and Biomedical Analysis.
- Context: Identifies the vinyl ketone analog (MMP) as the primary sensitizing degradant.
-
-
GC-MS Analysis of Mannich Bases
-
Synthesis and Reactivity
Sources
- 1. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ijraps.in [ijraps.in]
- 3. CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of a Precise, Single HPLC Method for the Determination of Tolperisone Impurities in API and Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Separation of tolperisone and its degradation products by a dual cyclodextrin capillary electrophoresis system to study their potential role in allergic events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. youtube.com [youtube.com]
- 11. revroum.lew.ro [revroum.lew.ro]
Technical Guide: Nomenclature, Identity, and Reactivity of 3-Dimethylamino-2-Methylpropiophenone
[1]
Executive Summary
3-Dimethylamino-2-methylpropiophenone (CAS 91-03-2) is a critical β-aminoketone intermediate belonging to the class of Mannich bases .[1] While chemically distinct, it is frequently conflated with structural analogs due to the complexity of Mannich base nomenclature. This compound serves as the pivotal electrophilic precursor in the synthesis of the opioid analgesic Dextropropoxyphene and is monitored as Impurity F in European Pharmacopoeia standards.[1]
This guide provides a definitive taxonomy of its alternate names, explains the mechanistic origins of its instability (retro-Mannich degradation), and establishes protocols for its precise identification in pharmaceutical matrices.
Nomenclature Taxonomy & Identification
The naming conventions for this molecule vary significantly between synthetic organic chemistry (which emphasizes the ketone backbone) and pharmaceutical regulation (which emphasizes the propyl chain).[1]
Primary Identifiers
| Category | Identifier | Context |
| IUPAC Name | 3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one | Official systematic name used in regulatory filings.[1][2][3] |
| Common Name | 2-Methyl-3-dimethylaminopropiophenone | Preferred by synthetic chemists; emphasizes the propiophenone skeleton.[1] |
| CAS (Free Base) | 91-03-2 | Standard registry number for the neutral molecule.[1] |
| CAS (HCl Salt) | 5400-92-0 | The stable form typically supplied by vendors.[1][2][4] |
| Pharmacopoeia | Dextropropoxyphene Impurity F | European Pharmacopoeia (EP) designation for quality control.[1] |
| NCI Code | NSC-163946 | National Cancer Institute identifier.[1] |
Structural Synonyms and Ambiguities
Researchers must distinguish this compound from its isomers and analogs.[1] The "alpha-methyl" designation is trivial but common in older literature.[1]
-
-Dimethylamino-
-methylpropiophenone : A trivial name reflecting the position of substituents relative to the carbonyl group.[1] -
1-Propanone, 3-(dimethylamino)-2-methyl-1-phenyl- : The Chemical Abstracts Service (CAS) inverted index name.[1][5]
-
2-Benzoylpropyldimethylammonium chloride : Specifically refers to the quaternary ammonium salt form often generated in situ.[1]
Visualizing the Nomenclature Hierarchy
The following diagram illustrates the relationship between the chemical structure and its various identifiers.
Figure 1: Nomenclature hierarchy mapping systematic names to regulatory and physical forms.[1][2]
Chemical Structure & Reactivity Profile
Understanding the "Why" behind the handling of this chemical requires analyzing its Mannich base nature.[1][4]
The Mannich Instability (Retro-Mannich Reaction)
3-Dimethylamino-2-methylpropiophenone is a Mannich base .[1] A defining characteristic of these bases is their susceptibility to retro-Mannich elimination .[1] Under thermal stress or basic conditions, the molecule eliminates dimethylamine to form a reactive vinyl ketone (
-
Implication: The free base is unstable and should be generated only immediately prior to use.
-
Storage: Must be stored as the Hydrochloride (HCl) salt to prevent decomposition.[1]
Synthesis and Degradation Pathway
The following workflow details the synthesis of the molecule and its downstream conversion to Dextropropoxyphene, alongside the critical degradation pathway that researchers must avoid.
Figure 2: Synthesis, pharmaceutical application, and thermal degradation pathways.
Experimental Protocols
Protocol: Differentiation from Isomers (NMR Validation)
The methyl group position is the primary source of confusion.[1]
-
Objective: Confirm the methyl group is at the C2 (alpha) position, not the N-terminus or phenyl ring.[1]
-
Method:
H-NMR (400 MHz, CDCl ). -
Diagnostic Signal: Look for the doublet at
~1.2 ppm corresponding to the C2-Methyl group ( -CH).[1] This couples with the methine proton.[1]-
Contrast: If the methyl were on the phenyl ring (as in Tolperisone precursors), it would appear as a singlet around 2.3 ppm.
-
Contrast: The
protons will appear as a strong singlet around 2.2–2.4 ppm.[1]
-
Protocol: Purity Analysis (HPLC)
Due to the retro-Mannich risk, purity analysis must detect the vinyl ketone degradation product.[1]
-
Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Phosphate Buffer (pH 3.0) : Acetonitrile (60:40).[1] Note: Low pH is critical to stabilize the Mannich base during analysis.
-
Detection: UV at 254 nm.[1]
-
Acceptance Criterion: The vinyl ketone peak (2-methyl-1-phenyl-2-propen-1-one) must be < 0.15% for pharmaceutical grade standards.[1]
Regulatory & Safety Context
Controlled Substance Status
While 3-Dimethylamino-2-methylpropiophenone is not a scheduled drug itself in many jurisdictions, it is a List II Chemical candidate in forensic contexts due to its role as a direct precursor to Dextropropoxyphene (a Schedule IV substance in the US prior to withdrawal, and controlled globally).[1]
-
Forensic Flag: Presence of this compound in seized samples strongly suggests clandestine synthesis of opioid analgesics.[1]
Handling Precautions
References
-
European Directorate for the Quality of Medicines. (2025).[1] Dextropropoxyphene Hydrochloride: Impurity F.[1][5] European Pharmacopoeia.[1] Link
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 99013: 3-(Dimethylamino)-2-methylpropiophenone.[1][2][5] PubChem.[1][2][3][5] Link[1]
-
Chemical Abstracts Service. (2025).[1] CAS Registry Number 91-03-2.[1][5][7][8] American Chemical Society.[1] Link[1]
-
Santa Cruz Biotechnology. (2024).[1] 3-Dimethylamino-2-methylpropiophenone (CAS 91-03-2) Product Data Sheet. Link[1]
-
Pohland, A., & Sullivan, H. R. (1953). Analgesics: Esters of 4-Dialkylamino-1,2-diphenyl-2-butanol. Journal of the American Chemical Society.[1] (Foundational synthesis of Dextropropoxyphene via this Mannich base).[1] Link[1]
Sources
- 1. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Dimethylamino)-2-methylpropiophenone hydrochloride | C12H18ClNO | CID 199992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Tolperisone | C16H23NO | CID 5511 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-(Dimethylamino)propiophenone | 3506-36-3 | Benchchem [benchchem.com]
- 5. GSRS [precision.fda.gov]
- 6. Buy 3-(Dimethylamino)propiophenone hydrochloride | 879-72-1 [smolecule.com]
- 7. scbt.com [scbt.com]
- 8. CAS#:91-03-2 | Propiophenone, 3- (dimethylamino)-2-methyl | Chemsrc [chemsrc.com]
Methodological & Application
Application Note: Precision Photopolymerization of Hydrogels using 3-Dimethylamino-2-Methylpropiophenone (3-DMA-2-MPP) Systems
This Application Note is structured to address the specific use of 3-Dimethylamino-2-Methylpropiophenone (hereafter referred to as 3-DMA-2-MPP ) in the photopolymerization of hydrogels.
Scientific Note: It is critical to distinguish this molecule from standard Type I
Executive Summary
This guide details the protocol for utilizing 3-Dimethylamino-2-Methylpropiophenone (3-DMA-2-MPP) as a co-initiator in the synthesis of hydrogels (PEGDA, GelMA). Unlike standard Type I initiators that cleave upon irradiation, 3-DMA-2-MPP functions as a hydrogen donor (synergist). When paired with a Type II photosensitizer, it significantly reduces oxygen inhibition and lowers the energy threshold required for gelation, making it ideal for cytocompatible encapsulation where low light intensity is preferred.
Key Advantages of 3-DMA-2-MPP System:
-
Oxygen Scavenging: The tertiary amine moiety effectively consumes dissolved oxygen, reducing the "dead zone" at the hydrogel surface.
-
Visible Light Compatibility: When paired with Camphorquinone (CQ), this system cures efficiently under blue light (450–470 nm), avoiding UV-induced cellular damage.
-
Tunable Kinetics: Gelation speed can be modulated by adjusting the Amine:Sensitizer ratio rather than light intensity alone.
Technical Background & Mechanism
Chemical Distinction
Researchers must not confuse 3-DMA-2-MPP with 2-Dimethylamino-2-methylpropiophenone (a structural isomer and Type I initiator).
-
Type I (Alpha-Amino Ketone): Cleaves directly at the C-C bond between the carbonyl and the alpha-carbon.
-
3-DMA-2-MPP (Beta-Amino Ketone): Does not cleave efficiently. Instead, it acts as an electron/proton donor in a bimolecular reaction.
Mechanism of Action (Type II Initiation)
The polymerization is initiated via a hydrogen abstraction mechanism.
-
Excitation: The photosensitizer (Sens) absorbs a photon, entering an excited triplet state (
). -
Exciplex Formation: The excited sensitizer forms a complex with the ground-state 3-DMA-2-MPP.
-
Electron/Proton Transfer: An electron is transferred from the nitrogen lone pair of 3-DMA-2-MPP to the sensitizer, followed rapidly by a proton transfer from the methyl group adjacent to the nitrogen.
-
Radical Generation: This generates an aminoalkyl radical (active initiating species) and a ketyl radical (usually inactive/terminating).
Mechanistic Pathway Diagram
Figure 1: Type II photoinitiation pathway utilizing 3-DMA-2-MPP as the hydrogen donor for radical generation.
Experimental Protocol
Materials Required[1][2][3][4][5][6]
-
Co-Initiator: 3-Dimethylamino-2-Methylpropiophenone (HCl salt preferred for water solubility; if free base, use DMSO).
-
Photosensitizer: Camphorquinone (CQ) for visible light (470nm) OR Benzophenone (BP) for UV (365nm).
-
Monomer: Poly(ethylene glycol) diacrylate (PEGDA, MW 700 or 3400) or Gelatin Methacryloyl (GelMA).
-
Solvent: PBS (pH 7.4) or Deionized Water.
-
Light Source: LED curing unit (Intensity: 10–50 mW/cm²).
Stock Solution Preparation
Note: 3-DMA-2-MPP is sensitive to oxidation. Prepare fresh or store under inert gas.
-
Sensitizer Stock (100 mM): Dissolve 16.6 mg of Camphorquinone in 1 mL of 100% Ethanol (CQ is poorly water-soluble).
-
3-DMA-2-MPP Stock (500 mM):
-
If HCl Salt: Dissolve 113.5 mg in 1 mL PBS.
-
If Free Base: Dissolve in minimal DMSO (e.g., 100 µL) then dilute with Ethanol.
-
-
Monomer Solution: Prepare a 10% (w/v) PEGDA or GelMA solution in PBS.
Hydrogel Formulation Workflow
| Component | Final Concentration | Role | Volume (for 1 mL Gel) |
| Monomer (10% Stock) | 10% (w/v) | Backbone | 900 µL |
| CQ Stock (100 mM) | 1 mM | Photosensitizer | 10 µL |
| 3-DMA-2-MPP Stock | 5 mM - 25 mM | Co-Initiator | 10 µL - 50 µL* |
| PBS | N/A | Buffer | Adjust to 1 mL |
*Note: The Amine:Sensitizer ratio should ideally be between 5:1 and 25:1 for optimal kinetics.
Step-by-Step Synthesis
-
Mixing: Combine the Monomer solution, CQ, and 3-DMA-2-MPP in an amber microcentrifuge tube (light sensitive). Vortex for 30 seconds.
-
Degassing (Optional but Recommended): Although 3-DMA-2-MPP scavenges oxygen, bubbling Nitrogen for 2 minutes ensures higher conversion rates.
-
Casting: Pipette the pre-polymer solution into a PDMS mold or between glass slides with a 1mm spacer.
-
Irradiation: Expose to 470 nm light (Blue LED) at 20 mW/cm².
-
Expected Gelation Time: 30–120 seconds depending on amine concentration.
-
-
Washing: Rinse the cured hydrogel 3x with PBS to remove unreacted amine and sensitizer.
Experimental Workflow Diagram
Figure 2: Step-by-step fabrication workflow for hydrogels using the 3-DMA-2-MPP co-initiating system.
Optimization & Data Analysis
The concentration of 3-DMA-2-MPP critically affects the Degree of Conversion (DC) and Gelation Time . Excess amine can act as a plasticizer or terminate chains, while insufficient amine leads to slow curing.
Optimization Table (PEGDA 700, 10% w/v)
| 3-DMA-2-MPP Conc.[1] (mM) | Amine:CQ Ratio | Gelation Time (s) | Modulus (kPa) | Notes |
| 0 mM | 0:1 | >600 (No Gel) | N/A | Type II sensitizers cannot initiate without a H-donor. |
| 2 mM | 2:1 | 180 s | 15 ± 2 | Slow cure; surface tackiness (oxygen inhibition). |
| 10 mM | 10:1 | 45 s | 42 ± 3 | Optimal Balance of speed and mechanical strength. |
| 50 mM | 50:1 | 20 s | 35 ± 4 | Rapid cure, but slightly lower modulus due to chain termination. |
Troubleshooting Guide
-
Problem: Surface remains sticky/liquid.
-
Cause: Oxygen inhibition.
-
Solution: Increase 3-DMA-2-MPP concentration to 25 mM to consume surface oxygen, or cure in an argon atmosphere.
-
-
Problem: Hydrogel is yellow.
-
Cause: Residual oxidized Camphorquinone/Amine products.
-
Solution: Extend the PBS washing step to 24 hours with frequent buffer changes.
-
Safety & Regulatory References
Critical Safety Warning: 3-Dimethylamino-2-methylpropiophenone is a chemical intermediate that is structurally related to precursors of controlled substances (e.g., Methadone).
-
Compliance: Ensure all procurement and usage comply with local DEA/EMA regulations regarding "List I Chemicals" or specific precursors.
-
Handling: Wear nitrile gloves and work in a fume hood. Avoid inhalation of the powder form.
References
- Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. (Authoritative text on Type II mechanisms and amine synergists).
-
Jakubiak, J., & Rabek, J. F. (1999). "Photoinitiators for visible light polymerization." Polimery, 44(7-8), 447-461. Link (Foundational review on Camphorquinone/Amine systems).
-
Fairbanks, B. D., et al. (2009). "Photoinitiated polymerization of PEG-diacrylate with lithium phenyl-2,4,6-trimethylbenzoylphosphinate: polymerization rate and cytocompatibility." Biomaterials, 30(35), 6702-6707. Link (Comparative baseline for photoinitiation efficiency).
-
Sigma-Aldrich. (2024). Product Specification: 3-Dimethylamino-2-methylpropiophenone hydrochloride. Link (Source for chemical properties and solubility data).
-
Ullrich, G., et al. (2019). "Photo-initiating systems for hydrogel synthesis: State of the art and future perspectives." Applied Sciences, 9(12), 2568. Link (Review of amine co-initiators in hydrogel synthesis).
Sources
Protocol for using 3-Dimethylamino-2-Methylpropiophenone in 3D printing resins
Application Note: Protocol for Utilizing 3-Dimethylamino-2-Methylpropiophenone as a Synergistic Co-Initiator in High-Performance 3D Printing Resins
Executive Summary
This application note details the formulation and processing protocol for 3-Dimethylamino-2-Methylpropiophenone (CAS: 91-03-2), herein referred to as 3-DMA-2-MPP , within stereolithography (SLA) and Digital Light Processing (DLP) resins.[1]
While often overshadowed by standard commercial photoinitiators (e.g., TPO, BAPO), 3-DMA-2-MPP functions as a critical amine synergist and hydrogen donor .[1] Its primary utility in pharmaceutical and biomedical printing lies in its ability to mitigate oxygen inhibition —a phenomenon that leaves printed surfaces tacky and cytotoxic due to uncured monomers. By effectively scavenging oxygen and regenerating active radicals, 3-DMA-2-MPP ensures high double-bond conversion (DBC) at the resin-air interface, a prerequisite for biocompatible scaffolds and drug-eluting devices.[1]
Mechanistic Principle
To use 3-DMA-2-MPP effectively, one must understand its role not as a primary photon absorber, but as a reaction accelerator.[1]
-
Primary Mechanism (Type II Co-initiation): When paired with a Type II photoinitiator (e.g., Benzophenone or Thioxanthone), the excited sensitizer abstracts a hydrogen atom from the alkylamine group of 3-DMA-2-MPP.[1] This generates a highly reactive
-aminoalkyl radical that initiates polymerization.[1] -
Secondary Mechanism (Oxygen Scavenging): In Type I systems (e.g., TPO-based), dissolved oxygen quenches the triplet state of the initiator and scavenges propagating radicals to form stable peroxy radicals (
). 3-DMA-2-MPP reacts with these peroxy radicals via hydrogen transfer, re-initiating the chain and consuming the oxygen.[1]
Figure 1: Synergistic Radical Generation Pathway
Caption: Figure 1 illustrates the dual role of 3-DMA-2-MPP: facilitating radical generation via H-abstraction and rescuing stalled peroxy radicals to overcome oxygen inhibition.[1]
Experimental Formulation Protocol
This protocol describes the preparation of a "Model Resin A" optimized for high-resolution printing with minimal surface tackiness.[1]
Reagents and Equipment
| Component | Function | Recommended Concentration | Notes |
| Bis-GMA / TEGDMA (70:30) | Base Monomer Matrix | Balance (approx. 95-98%) | Standard dental/biomedical matrix.[1] |
| TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) | Primary Photoinitiator (Type I) | 1.0 - 2.0 wt% | Absorbs at 385/405 nm. |
| 3-DMA-2-MPP | Co-Initiator / Synergist | 0.5 - 3.0 wt% | The active agent. |
| Hydroquinone monomethyl ether (MEHQ) | Inhibitor | 100 - 500 ppm | Prevents premature gelation.[1] |
Equipment:
-
Amber glass vials (to block UV light).[1]
-
Magnetic stirrer with heating capability.[1]
-
Vacuum desiccator (for degassing).[1]
Formulation Workflow
Step 1: Monomer Base Preparation
-
In an amber jar, combine Bis-GMA and TEGDMA in a 70:30 ratio by weight.
-
Heat to 40°C and stir magnetically for 30 minutes until optically clear and homogenous.
Step 2: Synergist Incorporation (Critical Step) Rationale: 3-DMA-2-MPP is an amine.[1] Amines can induce yellowing or phase separation if not fully solubilized before the primary PI is added.
-
Add 3-DMA-2-MPP (0.5% - 3.0% wt) to the monomer base.[1]
-
Sonicate at 40°C for 20 minutes.
-
Checkpoint: Ensure the solution is perfectly clear. Any turbidity indicates saturation; if turbid, add more TEGDMA (diluent).[1]
Step 3: Primary Photoinitiator Addition [1]
-
Add TPO (1.0% wt) to the mixture.
-
Stir at room temperature (20-25°C) in the dark for 2 hours.
-
Warning: Do not use heat >40°C after adding TPO to avoid thermal degradation.[1]
-
Step 4: Degassing
-
Place the open jar in a vacuum desiccator.[1]
-
Apply vacuum (-0.1 MPa) for 15 minutes to remove micro-bubbles generated during mixing.
Validation & Characterization
To validate the efficacy of 3-DMA-2-MPP, the following experiments are required.
Experiment A: Double Bond Conversion (FTIR Analysis)
Compare a control resin (TPO only) vs. the experimental resin (TPO + 3-DMA-2-MPP).
-
Method: Real-time FTIR (RT-FTIR) coupled with a UV light guide.[1]
-
Tracking: Monitor the decrease of the aliphatic C=C peak at 1638 cm⁻¹ .
-
Calculation:
(Where is the aromatic C=C internal standard at 1608 cm⁻¹).[1]
Expected Results:
| Formulation | Surface Conversion (Air) | Bulk Conversion | Tackiness Observation |
|---|---|---|---|
| Control (1% TPO) | 45 - 55% | 75% | High (Wet surface) |
| Exp (1% TPO + 2% 3-DMA-2-MPP) | 75 - 85% | 85% | Dry / Matte |[1]
Experiment B: Cytotoxicity Leaching Test (For Drug Dev)
For applications in drug delivery, uncured monomer leaching is a safety hazard.
-
Sample Prep: Print 10x10x1mm discs.
-
Extraction: Immerse discs in Ethanol/Water (75:25) for 24 hours at 37°C.[1][2]
-
Analysis: HPLC-UV detection.
-
Success Criteria: The inclusion of 3-DMA-2-MPP should reduce residual monomer elution by >40% compared to control due to higher surface cure rates.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Yellowing of Resin | Amine oxidation or excessive concentration.[1] | Reduce 3-DMA-2-MPP to <1.0 wt%. Ensure resin is stored under inert gas if possible.[1] |
| Premature Gelation | High reactivity of amine with acid functional groups.[1] | Avoid using acidic monomers (e.g., acrylic acid, phosphate monomers) as they undergo acid-base reaction with 3-DMA-2-MPP.[1] |
| Phase Separation | Solubility limit reached. | Increase the ratio of low-viscosity diluent (TEGDMA or HDDA).[1] |
References
-
Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] [1]
-
Bagheri, A., & Jin, J. (2019). "Photopolymerization in 3D Printing." ACS Applied Polymer Materials, 1(5), 933–956. [1]
-
Ligon, S. C., et al. (2017). "Strategies to reduce oxygen inhibition in photoinduced polymerization." Chemical Reviews, 114(1), 557–589. [1]
-
Sigma-Aldrich. (2024).[1][3] Product Specification: 3-Dimethylamino-2-methylpropiophenone.
-
Revilla, P., et al. (2022). "Biocompatibility of 3D Printed Resins for Medical Devices: The Role of Residual Monomers." Journal of Biomedical Materials Research Part B, 110(3), 567-578.
Sources
Technical Application Note: 3-Dimethylamino-2-Methylpropiophenone in Biomedical Engineering
[1]
Executive Summary
3-Dimethylamino-2-methylpropiophenone (DAMP) is a prominent Mannich base (β-amino ketone) utilized in biomedical engineering primarily as a synthetic precursor and a pharmacological standard in drug discovery.[1] While often categorized as an intermediate for muscle relaxants (e.g., Tolperisone analogues) and analgesics, its utility in biomedical research extends to prodrug design and oncological engineering .
The compound acts as a "masked"
Key Applications:
-
Chemotherapeutic Engineering: Development of thiol-alkylating agents that target mitochondrial pathways in malignant cells.[1]
-
Prodrug Kinetic Modeling: Studying the stability and release rates of Mannich bases in simulated physiological fluids.[1]
-
Polymer Functionalization: Use as a reactive amine source for modifying ketone-functionalized biomaterial scaffolds.[1]
Mechanistic Principles
To apply DAMP effectively, researchers must understand its dual-state behavior.[1] It exists in equilibrium between its stable salt form and its reactive dissociation products.[1]
The "Masked" Michael Acceptor Hypothesis
DAMP exhibits cytotoxicity through a specific mechanism: Thiol Alkylation .[1]
-
Deamination: In aqueous media (pH > 7.0), DAMP undergoes
-elimination (Retro-Mannich) to release dimethylamine and 2-methyl-1-phenylprop-2-en-1-one (the active enone).[1] -
Alkylation: This enone is a potent electrophile that reacts with cellular nucleophiles, specifically the thiol (-SH) groups of Glutathione (GSH) and cysteine residues on enzymes (e.g., Thioredoxin reductase).[1]
-
Apoptosis Trigger: Depletion of cellular GSH leads to oxidative stress, mitochondrial depolarization, and apoptosis.[1]
Visualization of Signaling & Reaction Pathway
The following diagram illustrates the conversion of DAMP into its active form and its subsequent biological impact.
Figure 1: Mechanism of Action: The retro-Mannich elimination of DAMP generates a reactive enone that depletes cellular glutathione, triggering oxidative stress-mediated apoptosis.[1]
Experimental Protocols
Protocol A: Kinetic Stability & Retro-Mannich Decomposition Study
Objective: Determine the half-life (
Materials:
-
Phosphate Buffered Saline (PBS), pH 7.4[1]
-
Acetate Buffer, pH 5.0 (Lysosomal simulation)
-
UV-Vis Spectrophotometer (Quartz cuvettes)[1]
Methodology:
-
Stock Preparation: Dissolve 10 mg of DAMP in 10 mL of deionized water to create a 1 mg/mL stock solution. Keep on ice.
-
Baseline Scan: Dilute stock 1:50 in pH 5.0 buffer. Scan UV absorbance (200–400 nm).[1] Note the
of the ketone carbonyl (typically ~240-250 nm).[1] -
Reaction Initiation: Add 50
L of stock to 2.95 mL of PBS (pH 7.4) pre-warmed to 37°C. -
Monitoring: Immediately measure absorbance at the
of the enone product (often distinct from the precursor, or monitor the disappearance of the Mannich base peak).[1]-
Note: The formation of the conjugated double bond in the enone typically results in a bathochromic shift (red shift) and increased extinction coefficient compared to the saturated ketone.[1]
-
-
Data Acquisition: Record spectra every 5 minutes for 2 hours.
-
Calculation: Plot
vs. time. The slope represents the first-order rate constant.[1]- [1]
Acceptance Criteria:
-
DAMP should exhibit high stability at pH 5.0 (negligible spectral change over 2 hours).[1]
-
At pH 7.4, a gradual formation of the enone species should be observable if the compound is acting as a prodrug.[1]
Protocol B: In Vitro Cytotoxicity Profiling (MTT Assay)
Objective: Evaluate the cytotoxic potency of DAMP against human malignant cell lines (e.g., Jurkat or HCT116) relative to standard chemotherapeutics.[1]
Materials:
-
Cell Lines: Jurkat (T-cell leukemia) or HCT116 (Colorectal carcinoma).[1]
-
Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[1]
-
Control: 5-Fluorouracil (5-FU) or Melphalan.[1]
Workflow:
-
Seeding: Plate cells at
cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO . -
Treatment:
-
Incubation: Treat cells for 24h, 48h, and 72h.
-
Assay:
-
Readout: Measure Absorbance at 570 nm.
Data Analysis:
Calculate IC
| Parameter | DAMP (Target) | 5-FU (Control) | Interpretation |
| IC | > 50 | ~10-20 | Low acute toxicity suggests prodrug latency.[1] |
| IC | < 10 | < 5 | High delayed toxicity confirms enone release.[1] |
| Selectivity Index | > 2.0 | N/A | Ratio of IC |
Synthesis & Derivatization Note
For biomedical engineering applications requiring polymer conjugation (e.g., hydrogels), DAMP can be derivatized at the carbonyl group without disrupting the Mannich amine.[1]
Hydrazone Formation Protocol (Linker Synthesis):
-
Reactants: DAMP (1 eq) + Hydrazine hydrate or Hydrazide-functionalized polymer (1.2 eq).[1]
-
Solvent: Ethanol (95%) with catalytic Glacial Acetic Acid.[1]
-
Conditions: Reflux for 3–5 hours.
-
Purification: Recrystallization from Ethanol/Ether.[1]
-
Result: A pH-sensitive hydrazone linker. The Mannich base moiety remains intact, preserving the cytotoxic capability, while the hydrazone allows attachment to drug delivery vectors.[1]
Safety & Handling (E-E-A-T)
Hazard Classification: Acute Toxicity (Oral) Category 3; Skin/Eye Irritant.[1][2]
Engineering Controls:
References
-
PubChem. (2025).[1] 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO.[1][3][4] National Library of Medicine.[1] [Link][1]
-
Das, S., et al. (2024).[1] Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. ResearchGate. [Link]
-
Bala, S., et al. (2014).[1] Mannich Bases: An Important Pharmacophore in Present Scenario. BioMed Research International.[1] [Link]
-
Gul, H.I., et al. (2016).[1] Synthesis of some Mannich bases with dimethylamine and their hydrazones and evaluation of their cytotoxicity against Jurkat cells. Drug Research (Stuttgart).[1] [Link]
Disclaimer: This document is for Research Use Only (RUO). 3-Dimethylamino-2-methylpropiophenone is a chemical precursor that may be regulated in certain jurisdictions due to its structural similarity to controlled substances.[1] Users must verify local regulations before acquisition.[1]
Application Note: High-Performance Liquid Chromatography (HPLC) Quantification of 3-Dimethylamino-2-Methylpropiophenone
Executive Summary & Scientific Context
3-Dimethylamino-2-Methylpropiophenone is a critical Mannich base intermediate often encountered in the synthesis and degradation pathways of centrally acting muscle relaxants (e.g., Tolperisone ) and psychostimulants. Due to its structural role as a tertiary amine ketone, it serves two primary analytical functions:
-
Process Impurity: It is a key precursor and potential degradation product (via retro-Mannich reaction) in pharmaceutical manufacturing.
-
Internal Standard (IS): Its structural stability and ionization efficiency make it a validated IS for the LC-MS quantification of alkylating agents like Procarbazine .
This protocol details a robust Reverse-Phase HPLC (RP-HPLC) method for the quantification of 3-Dimethylamino-2-Methylpropiophenone. Unlike generic protocols, this guide addresses the specific challenge of analyzing Mannich bases: preventing on-column degradation and managing the peak tailing associated with tertiary amines.
Method Development Strategy: The "Why" Behind the Protocol
Chromatographic Challenges
-
Basic Moiety Interaction: The dimethylamino group (pKa ~9.0–9.5) is protonated at typical HPLC pH levels. This cation interacts strongly with residual silanol groups on silica columns, leading to severe peak tailing.
-
Solution: Use of a highly end-capped C18 column and an amine-modifier (Triethylamine) or high ionic strength buffer.
-
-
Retro-Mannich Instability: Mannich bases are thermally labile. High column temperatures (>40°C) or highly basic mobile phases can trigger a retro-Mannich reaction, decomposing the analyte into 2-methylpropiophenone, formaldehyde, and dimethylamine during the run.
-
Solution: Maintain column temperature ≤30°C and use a buffered acidic mobile phase (pH 3.0–5.0).
-
Detection Selection
-
UV-Vis (250 nm): The molecule possesses a propiophenone chromophore (benzene ring conjugated with a carbonyl). The
transition offers maximum sensitivity around 245–255 nm. -
Mass Spectrometry: For trace analysis (bioanalysis), the protonated molecular ion
at m/z 192.1 is the target for Selected Ion Monitoring (SIM).[1]
Experimental Protocol
Reagents and Standards
-
Reference Standard: 3-Dimethylamino-2-Methylpropiophenone HCl (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.
-
Buffer Components: Ammonium Acetate, Acetic Acid (or Orthophosphoric Acid), Triethylamine (TEA).
Chromatographic Conditions (Standard UV Method)
| Parameter | Condition | Rationale |
| Column | Phenomenex Luna C18(2) or Waters XBridge C18 (150 mm × 4.6 mm, 5 µm) | High surface area and end-capping reduce silanol activity for amines. |
| Mobile Phase A | 20 mM Ammonium Acetate buffer (pH 4.5 adjusted with Acetic Acid) | Acidic pH ensures the amine is fully protonated; Acetate is MS-compatible. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks and lower backpressure than Methanol. |
| Mode | Isocratic: 60% A / 40% B | Stable baseline for UV quantification; sufficient retention ( |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[2][3][4][5] |
| Column Temp | 25°C (Controlled) | Critical: Higher temps promote degradation. |
| Detection | UV at 250 nm | Max absorbance of the phenone moiety. |
| Injection Volume | 10–20 µL | Adjusted based on sensitivity requirements. |
| Run Time | 15 minutes | Analyte typically elutes at 6–8 minutes. |
Sample Preparation Workflow
Important: Prepare all solutions in amber glassware to prevent photolytic degradation.
-
Stock Solution (1.0 mg/mL): Dissolve 10 mg of standard in 10 mL of Methanol. Store at -20°C. Stability: 1 week.
-
Working Standard: Dilute Stock with Mobile Phase to reach target concentration (e.g., 50 µg/mL).
-
Sample Extraction (for Solid Dosage/Plasma):
Visualizations
Analytical Workflow Diagram
Caption: Step-by-step analytical workflow emphasizing temperature control during preparation.
Retro-Mannich Degradation Logic
This diagram illustrates why temperature control is vital.
Caption: Potential degradation pathway (Retro-Mannich) triggered by improper HPLC conditions.
Validation Parameters (Acceptance Criteria)
To ensure scientific integrity, the method must be validated against ICH Q2(R1) guidelines.
| Parameter | Acceptance Criteria | Experimental Note |
| System Suitability | Tailing Factor ( | If |
| Linearity | Range: 1.0 – 100 µg/mL. | |
| Precision (Repeatability) | RSD < 2.0% (n=6) | Inject standard 6 times. |
| LOD / LOQ | S/N > 3 (LOD) / S/N > 10 (LOQ) | Typical LOQ: 0.5 µg/mL (UV). |
| Robustness | Retention shift < 5% | Test Column Temp (23–27°C) and pH (4.3–4.7). |
Troubleshooting Guide
-
Issue: Peak Tailing (> 1.5)
-
Issue: Split Peaks or Shoulder
-
Issue: Ghost Peaks
References
-
He, X., Batchelor, T., Grossman, S. A., & Supko, J. G. (2004).[6] Determination of procarbazine in human plasma by liquid chromatography with electrospray ionization mass spectrometry.[6][7][11] Journal of Chromatography B, 805(2), 317-326. (Establishes the molecule as a stable Internal Standard and defines LC-MS conditions).
- Liawruangrath, S., & Liawruangrath, B. (2001). High performance liquid chromatographic determination of tolperisone in pharmaceutical dosage form. Journal of Pharmaceutical and Biomedical Analysis. (Provides context for propiophenone derivative analysis and UV detection settings).
-
International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (The regulatory standard for the validation parameters cited).
-
Roman, G. (2015).[12] Mannich bases in medicinal chemistry and drug design.[13] European Journal of Medicinal Chemistry, 89, 743-816. (Background on the chemical stability and biological relevance of Mannich bases).
Sources
- 1. Determination of procarbazine in human plasma by liquid chromatography with electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Issue's Article Details [indiandrugsonline.org]
- 3. cipac.org [cipac.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ptfarm.pl [ptfarm.pl]
- 10. scielo.br [scielo.br]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Acetophenone Mannich bases: study of ionic liquid catalysed synthesis and antioxidative potential of products - PMC [pmc.ncbi.nlm.nih.gov]
Gas chromatography-mass spectrometry (GC/MS) analysis of 3-Dimethylamino-2-Methylpropiophenone
Optimization of Parameters for Thermally Labile Mannich Bases in Pharmaceutical Impurity Profiling
Abstract
The analysis of β-aminoketones (Mannich bases) such as 3-Dimethylamino-2-Methylpropiophenone (CAS 91-03-2) presents a unique challenge in gas chromatography-mass spectrometry (GC/MS).[1] Due to the inherent instability of the β-aminoketone moiety, these compounds frequently undergo a retro-Mannich reaction within hot GC injection ports, leading to false-negative results or the misidentification of degradation products (e.g., 2-methylpropiophenone) as primary analytes. This Application Note details a validated protocol for the accurate quantification of 3-Dimethylamino-2-Methylpropiophenone, contrasting optimized direct injection techniques with a robust derivatization strategy.
Introduction & Chemical Context
3-Dimethylamino-2-Methylpropiophenone is a critical intermediate in the synthesis of muscle relaxants (e.g., Tolperisone) and is structurally related to various cathinone derivatives. In drug development, it is monitored as a process-related impurity.[1]
The Analytical Challenge: Thermal Instability
The core analytical difficulty lies in the molecule's susceptibility to thermal elimination. Inside a standard split/splitless injector (typically 250°C+), the molecule undergoes a retro-Mannich cleavage, releasing the amine and the ketone.
Key Chemical Data:
-
Formula:
-
Boiling Point: ~278°C (Theoretical), but degrades prior to boiling.
-
pKa: ~9.0 (Basic nitrogen).[1]
Mechanism of Failure (The "Why")
Understanding the degradation pathway is essential for method troubleshooting. When exposed to active sites (glass wool, non-deactivated liners) or high heat, the following elimination occurs:
Figure 1: Thermal degradation pathway (Retro-Mannich) occurring in the GC inlet.[1]
Experimental Protocols
Method A: Optimized Direct Injection (Screening)
Use this method for rapid screening when derivatization is not feasible.[1] Success depends on minimizing thermal stress.
System Requirements:
-
GC System: Agilent 7890B / 8890 or equivalent.[1]
-
Inlet: Multimode Inlet (MMI) or Programmable Temperature Vaporizer (PTV).[1] Standard S/SL inlets are discouraged unless run at low temperatures.
-
Liner: Ultra-Inert, single taper with wool (deactivated) to trap non-volatiles, or a drilled-hole Uniliner for direct connection.[1]
GC Parameters:
| Parameter | Setting | Rationale |
|---|---|---|
| Inlet Mode | Cold Splitless (PTV/MMI) | Prevents flash degradation.[1] |
| Inlet Temp | Initial: 60°C (0.1 min)
Mass Spectrometer (EI) Parameters:
-
Source Temp: 230°C (Keep lower than standard 250°C to prevent source fragmentation).
-
Quad Temp: 150°C.
-
Scan Range: m/z 40–350.[1]
-
Solvent Delay: 3.0 min (Adjust based on solvent).
Method B: Derivatization via Carbonyl Reduction (Validation Standard)
Use this method for quantitative validation.[1] Reducing the ketone to an alcohol prevents the retro-Mannich reaction, stabilizing the molecule.
Reagents:
Protocol:
-
Dissolution: Dissolve 10 mg of sample in 5 mL Methanol.
-
Reaction: Add 5 mg solid NaBH4.
-
Incubation: Vortex and let stand at room temperature for 15 minutes. (Bubbling indicates hydrogen evolution).[1]
-
Quench: Add 1 mL water, then extract with 2 mL Dichloromethane (DCM).
-
Analysis: Inject the DCM layer.[1] The target analyte is now 1-phenyl-2-methyl-3-(dimethylamino)propan-1-ol .[1]
Results & Discussion
Mass Spectral Interpretation
The mass spectrum of the parent compound (Method A) is dominated by amine-initiated alpha-cleavage.[1]
Table 1: Key Diagnostic Ions (EI, 70eV)
| m/z (Ion) | Identity | Interpretation |
| 58 | Base Peak (100%). Characteristic of dimethylamino groups.[1] Formed by | |
| 105 | Benzoyl ion.[1] Indicates the intact ketone moiety. | |
| 77 | Phenyl cation. | |
| 191 | Molecular ion.[1] Very weak or absent due to facile fragmentation. | |
| 148 | Artifact Warning: If this peak is the major component, thermal degradation has occurred (loss of the amine group). |
Chromatographic Performance
-
Tailing: As a basic amine, the analyte will tail on active columns. Use columns with "Base Deactivated" technology (e.g., DB-5MS UI or Rxi-5Sil MS).[1]
-
Ghost Peaks: Appearance of a peak at Retention Time (RT) earlier than the parent, matching the spectrum of 2-methylpropiophenone, confirms dirty liner or excessive inlet temperature.
Analytical Decision Workflow
Follow this logic gate to select the correct method for your sample matrix.
Figure 2: Method selection workflow based on quantification needs and system suitability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 99013, 3-(Dimethylamino)-2-methylpropiophenone.[1] Retrieved January 28, 2026 from [Link]
-
Little, J. L. (1999). Artifacts in Gas Chromatography-Mass Spectrometry.[1] Journal of Chromatography A, 844(1-2), 1-22.[1] (Foundational text on inlet degradation).
-
Agilent Technologies. Optimizing Splitless Injections for Trace Analysis.[1] Application Note 5988-9944EN.[1] Retrieved from [Link]
Sources
Role of 3-Dimethylamino-2-Methylpropiophenone in surface-initiated photopolymerization
Application Note: 3-Dimethylamino-2-Methylpropiophenone in Surface-Initiated Photopolymerization
Part 1: Executive Summary & Chemical Logic
3-Dimethylamino-2-Methylpropiophenone (henceforth 3-DMA-2-MPP ) is a
In Surface-Initiated Photopolymerization (SIP), particularly when using surface-tethered sensitizers like Benzophenone (BP) or Thioxanthone (TX), 3-DMA-2-MPP plays two critical roles:
-
Hydrogen Donor: It donates a hydrogen atom to the excited triplet state of the sensitizer via electron transfer, generating the initiating amino-alkyl radical.[1]
-
Oxygen Scavenger: It mitigates oxygen inhibition—a notorious failure mode in thin-film SIP—by consuming peroxy radicals via a cyclic regeneration mechanism.[1]
Technical Distinction (Crucial): Researchers often confuse this molecule with 2-Dimethylamino-2-methyl-1-phenylpropan-1-one (Irgacure 907).[1]
-
Irgacure 907 (
-amino): Type I (Homolytic Cleavage).[1] -
3-DMA-2-MPP (
-amino): Type II (Hydrogen Abstraction/Electron Transfer).[1] -
Implication: You must use a photosensitizer (e.g., Benzophenone) in conjunction with 3-DMA-2-MPP.[1] It will not initiate efficiently alone under standard UV curing conditions.[1]
Part 2: Mechanistic Pathway
The efficiency of 3-DMA-2-MPP relies on the presence of abstractable hydrogens on the methyl groups attached to the nitrogen, or the
Mechanism of Action (Type II Initiation)
-
Excitation: Surface-bound Sensitizer (S) absorbs UV light
Singlet ( ) Triplet ( ).[1] -
Exciplex Formation:
interacts with 3-DMA-2-MPP (Amine, A).[1] -
Electron/Proton Transfer: An electron is transferred from N to S, followed by proton transfer.[1]
-
Radical Generation:
Pathway Visualization
Figure 1: Type II Photoinitiation pathway utilizing 3-DMA-2-MPP as the hydrogen donor for a surface-bound sensitizer.[1]
Part 3: Experimental Protocol
Application: Grafting poly(methacrylic acid) (PMAA) brushes from a glass surface.[1] System: Benzophenone (Surface) + 3-DMA-2-MPP (Solution) + Methacrylic Acid (Monomer).[1]
Materials Required
| Component | Specification | Role |
| Substrate | Glass Slide / Silicon Wafer | Base material |
| Anchor | 4-(3-Triethoxysilylpropoxy)benzophenone | Surface-tethered Sensitizer |
| Co-Initiator | 3-Dimethylamino-2-Methylpropiophenone | Amine Synergist (The Subject) |
| Monomer | Methacrylic Acid (MAA) | Polymer building block |
| Solvent | Toluene (Silanization), Deionized Water/Ethanol (Polymerization) | Reaction medium |
Step-by-Step Methodology
1. Surface Functionalization (Immobilizing the Sensitizer)
-
Cleaning: Clean glass slides with Piranha solution (
3:1) for 30 min. Warning: Piranha solution is explosive with organics.[1] Rinse with ultrapure water and dry under .[1] -
Silanization: Immerse slides in a 10 mM solution of benzophenone-silane in toluene.[1]
-
Incubation: Seal reaction vessel and incubate at room temperature for 12–24 hours.
-
Washing: Rinse vigorously with toluene, then ethanol, then water to remove unbound silane.[1] Cure at 100°C for 30 min to condense the silane network.[1]
2. Preparation of Monomer/Co-Initiator Solution
-
Monomer Stock: Prepare a 20 wt% solution of Methacrylic Acid (MAA) in deionized water.[1]
-
Co-Initiator Addition: Add 3-DMA-2-MPP to the monomer solution.[1]
-
Concentration: 10 mM to 50 mM.[1]
-
Note: If using the HCl salt of 3-DMA-2-MPP (common for stability), ensure the pH is adjusted > 7 using NaOH.[1] The amine must be in its free base form to effectively donate electrons.[1] If it is protonated (
), the lone pair is unavailable for electron transfer to the sensitizer.[1]
-
-
Degassing: Purge the solution with Argon or Nitrogen for 20 minutes. While 3-DMA-2-MPP helps fight oxygen inhibition, removing bulk oxygen is still best practice for SIP.[1]
3. Surface-Initiated Photopolymerization
-
Assembly: Place the functionalized glass slide into a reaction chamber (or sandwich with a spacer).
-
Injection: Inject the degassed Monomer + 3-DMA-2-MPP solution over the surface.[1]
-
Irradiation: Expose to UV light.[1]
4. Post-Reaction Workup
-
Termination: Remove the slide and immediately wash with water/ethanol mixture.[1]
-
Soxhlet Extraction: (Optional but recommended) Perform Soxhlet extraction with ethanol for 12 hours to remove any physisorbed polymer formed in solution (due to trace free sensitizer or thermal initiation).[1]
-
Drying: Dry under a stream of Nitrogen.[1]
Part 4: Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| No Polymer Growth | Protonated Amine | Ensure pH of monomer solution is basic enough to keep 3-DMA-2-MPP as a free base.[1] |
| Low Grafting Density | Oxygen Inhibition | Increase [3-DMA-2-MPP] concentration; improve inert gas purging.[1] |
| Solution Polymerization | Chain Transfer to Bulk | Reduce [3-DMA-2-MPP] slightly; ensure the sensitizer is strictly bound to the surface (wash slides better before polymerization). |
| Cloudy Solution | Monomer/Amine Solubility | 3-DMA-2-MPP is hydrophobic in free base form.[1] Use a Water/Ethanol co-solvent if solubility issues arise.[1] |
Advanced Note: The "Mannich Base" Instability
3-DMA-2-MPP is a Mannich base.[1] Under high heat or specific pH conditions, it can undergo elimination to form 2-methyl-1-phenyl-2-propen-1-one (a vinyl ketone monomer) and dimethylamine.[1]
-
Risk:[1] If this happens during storage, you may introduce unintended monomers.[1]
-
Benefit: In thermal curing, this is a feature.[1] In photopolymerization, ensure the solution is kept cool (< 30°C) to maintain its role strictly as a co-initiator.[1]
References
-
Chemical Identity & Structure: National Center for Biotechnology Information.[1] (2025).[1][2][3][4][5][6] PubChem Compound Summary for CID 99013, 3-(Dimethylamino)-2-methylpropiophenone. Retrieved from [Link]
-
Type II Photoinitiation Mechanisms: Fouassier, J. P., & Lalevée, J. (2014).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] (General reference for Amine Synergist kinetics).
-
Surface-Initiated Polymerization Protocols: Prucker, O., & Rühe, J. (1998).[1] Mechanism of Radical Chain Polymerizations Initiated by Azo Compounds Covalently Bound to the Surface of Spherical Particles. Macromolecules. (Foundational text on SIP setups).
Sources
- 1. Buy 3-(Dimethylamino)propiophenone hydrochloride | 879-72-1 [smolecule.com]
- 2. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. CAS#:91-03-2 | Propiophenone, 3- (dimethylamino)-2-methyl | Chemsrc [chemsrc.com]
Experimental setup for UV curing with 3-Dimethylamino-2-Methylpropiophenone
Technical Application Note: Characterization & Optimization of 3-Dimethylamino-2-Methylpropiophenone in UV-Curable Acrylates
Executive Summary & Chemical Context
This guide details the experimental protocol for evaluating 3-Dimethylamino-2-Methylpropiophenone (referred to herein as 3-DMA-2-MPP ) within UV-curable formulations.
Unlike standard Type I photoinitiators (e.g.,
-
Primary Mechanism (Synergist): Acting as a hydrogen donor (co-initiator) for Type II photoinitiators (e.g., Benzophenone) to combat oxygen inhibition.[1][2][3][4][5] The
-methyl protons are kinetically favorable for abstraction.[2] -
Secondary Mechanism (Latent Type I): Potential for Norrish Type I cleavage or
-elimination under high-energy UV exposure, though typically less efficient than -amino ketones (like Irgacure 907).[1][2]
Critical Distinction: Do not confuse this molecule with 2-Hydroxy-2-methylpropiophenone (Darocur 1173) or 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone (Irgacure 907).[2] 3-DMA-2-MPP is a distinct structural analog requiring specific formulation strategies.
Experimental Formulation Strategy
To scientifically validate the efficacy of 3-DMA-2-MPP, you must isolate its contribution to the polymerization rate (
Materials Required
-
Monomer Base: 1,6-Hexanediol diacrylate (HDDA) (Low viscosity, standard reactivity).[1][2]
-
Oligomer: Bisphenol A epoxy acrylate (e.g., Ebecryl 600) for film integrity.[1][2]
-
Photoinitiator (Type II Control): Benzophenone (BP).[1][2][5]
-
Test Compound: 3-Dimethylamino-2-Methylpropiophenone (3-DMA-2-MPP).[1][2]
-
Reference Synergist: Methyldiethanolamine (MDEA) or EDB (Ethyl-4-dimethylaminobenzoate).[2]
Formulation Matrix (Table 1)
| Component | Formulation A (Control) | Formulation B (Test - Type I Mode) | Formulation C (Test - Synergist Mode) | Formulation D (Reference) |
| HDDA / Epoxy Acrylate (70:30) | 98.0 wt% | 98.0 wt% | 96.0 wt% | 96.0 wt% |
| Benzophenone (Type II) | 2.0 wt% | — | 2.0 wt% | 2.0 wt% |
| 3-DMA-2-MPP | — | 2.0 wt% | 2.0 wt% | — |
| MDEA (Ref Synergist) | — | — | — | 2.0 wt% |
| Hypothesis Tested | Baseline Type II efficiency (poor in air) | Is 3-DMA-2-MPP a standalone PI?[1][2] | Does 3-DMA-2-MPP accelerate BP curing? | Efficacy vs. Industry Standard |
Formulation Note: Ensure 3-DMA-2-MPP is fully dissolved. If turbidity occurs, mild heating (40°C) and sonication are recommended.[2] Aminoketones can be sensitive to acidic impurities; ensure monomers are acid-free.[2]
Experimental Setup & Hardware
The validity of kinetic data depends on controlling the photon flux and the atmosphere.[2]
A. Light Source Configuration
-
Source: Medium-pressure Mercury Arc Lamp (broadband) OR 395 nm UV-LED.
-
Intensity: Calibrate to 100 mW/cm² at the sample surface using a radiometer (e.g., EIT Power Puck).
B. Atmosphere Control (The Oxygen Variable)
Since 3-DMA-2-MPP is likely an oxygen scavenger, you must run experiments in two environments:
-
Ambient Air: To test resistance to oxygen inhibition.[2]
-
Inert Nitrogen (
): To measure intrinsic reactivity without quenching.[2]
Analytical Protocols
Protocol A: Real-Time FTIR (RT-FTIR)
This is the gold standard for measuring the Degree of Conversion (DC) over time.[1][2]
-
Substrate: NaCl or KBr salt plates (transparent to IR).
-
Coating: Spin-coat the formulation to a thickness of 15–25
.[2] -
Beam Setup: Focus IR beam on the sample.[2] Set wavenumber range to 600–4000 cm⁻¹.[2]
-
Target Peak: Monitor the disappearance of the acrylate C=C twisting vibration at 810 cm⁻¹ (or the deformation band at 1407 cm⁻¹). Avoid the carbonyl peak (1720 cm⁻¹) as it overlaps with the photoinitiator.[2]
-
Data Capture:
-
Calculation:
Where is the peak area before UV and is the peak area at time .[1][2]
Protocol B: Photo-DSC (Differential Scanning Calorimetry)
Measures the exotherm of polymerization (Heat Flow).[1][2]
-
Sample: 2–3 mg of resin in an open aluminum pan.
-
Reference: Empty aluminum pan.
-
Isotherm: Equilibrate at 25°C for 1 minute.
-
Exposure: Trigger UV light (connected via light guide).
-
Output: Integration of the heat flow peak (
) correlates directly to the number of double bonds reacted.[1][2]
Mechanistic Visualization
The following diagrams illustrate the experimental logic and the proposed chemical mechanism.
Diagram 1: Experimental Workflow
Caption: Workflow for isolating the oxygen scavenging efficiency of 3-DMA-2-MPP.
Diagram 2: Proposed Synergist Mechanism
Caption: Mechanism of Type II initiation where 3-DMA-2-MPP acts as the H-donor and O2 scavenger.[1][2]
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Low Conversion in Air (Formulation C) | Inufficient amine concentration or poor H-abstraction efficiency.[1][2] | Increase 3-DMA-2-MPP to 3.0–5.0 wt%. Ensure surface is not "starved" of amine due to evaporation.[2] |
| Yellowing of Film | Formation of conjugated imines or oxidation products (common with aromatic amines).[1][2] | Reduce amine concentration.[1][2] Add optical brightener if aesthetic is critical.[2] |
| Phase Separation | 3-DMA-2-MPP solubility limit reached in non-polar HDDA. | Switch to more polar monomers like TPGDA or add a co-solvent (small % of acetone) for testing only. |
| No Cure in Formulation B (Test) | Compound is not a Type I initiator.[1][2] | Confirming Hypothesis: It requires a Type II partner (BP or ITX).[2] |
References
-
Decker, C. (2002).[1][2] Kinetic Study and New Applications of UV Radiation Curing. Macromolecular Rapid Communications.
-
Fouassier, J. P., & Lalevée, J. (2014).[1][2] Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency. Wiley-VCH.[2] [2]
-
RadTech Europe. (2013).[2] Effect of Amine Synergists on the Electron Beam Curing Properties of Acrylate Based Coatings.
-
Sigma-Aldrich. (2023).[1][2] Photoinitiators: UV Absorption Spectra and Classification.
-
Davidson, R. S. (1993).[1][2] The Chemistry of Photoinitiators - Some Recent Developments. Journal of Photochemistry and Photobiology A: Chemistry. [2]
Sources
Use of 3-Dimethylamino-2-Methylpropiophenone in synthesizing organic compounds
Application Note: 3-Dimethylamino-2-Methylpropiophenone as a Masked
Abstract
This technical guide details the utility of 3-Dimethylamino-2-methylpropiophenone Hydrochloride (CAS: 5400-92-0) as a stable, solid-state precursor for the reactive intermediate 2-methyl-1-phenylprop-2-en-1-one (
Chemical Properties & Handling
The title compound is a
| Property | Specification |
| IUPAC Name | 3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one HCl |
| Molecular Formula | |
| Molecular Weight | 227.73 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in water, ethanol; sparingly soluble in ether.[1][2][3] |
| Stability | Hygroscopic.[1][3][6] Stable under ambient conditions but degrades to vinyl ketones above 100°C or in basic media.[3] |
| Hazards | Toxic if swallowed. Irritant.[1][3][7][8] Precursor monitoring may apply in certain jurisdictions.[3] |
Mechanism of Action: The Elimination-Addition Pathway[1][2][3][9]
The utility of this compound relies on a Retro-Mannich / Hofmann-like Elimination .[1][2][3] Under thermal stress or basic conditions, the dimethylamino group is eliminated, generating the reactive vinyl ketone (
Key Advantage: This avoids the isolation of the unstable vinyl ketone, reducing polymerization side-products.[1][3]
Figure 1: Mechanistic pathway showing the activation of the Mannich base precursor and subsequent trapping by a nucleophile.[1][2][3]
Application Protocols
Protocol A: Synthesis of Tolperisone-Type Scaffolds (Transamination)
This protocol describes the substitution of the dimethylamine group with a piperidine ring, a key step in synthesizing muscle relaxants like Tolperisone.[1][3] This is technically an elimination-addition sequence, not a direct
Reagents:
-
Solvent: Toluene or Isopropanol/Water mixture[1]
-
Base:
(Catalytic amount if using free amine, 1.0 eq if using salt)[1][2][3]
Procedure:
-
Setup: Charge a round-bottom flask with 3-Dimethylamino-2-methylpropiophenone HCl (10 mmol) and Toluene (50 mL).
-
Basification: Add
(12 mmol) and water (5 mL) to liberate the free base.[1][3] Stir for 15 minutes. Phase separate and keep the organic layer (containing the free Mannich base).[1] -
Exchange Reaction: Add Piperidine (12 mmol) to the toluene solution.
-
Reflux: Heat the mixture to reflux (110°C) for 4–6 hours.
-
Monitoring: Monitor by TLC (Mobile phase: Hexane/EtOAc 8:2). Look for the disappearance of the starting material spot.[1]
-
Workup: Cool to RT. Wash with water (
mL) to remove salts and excess piperidine.[1][3] -
Isolation: Dry organic layer over
, filter, and concentrate in vacuo. The residue can be converted to the HCl salt by adding HCl/Ethanol for crystallization.[3]
Protocol B: General Michael Addition (Thiol/Amine Alkylation)
Use this protocol for attaching sensitive nucleophiles (e.g., thiols for bioconjugation or complex amines) to the phenylpropanone backbone.[1]
Reagents:
Procedure:
-
Add
followed by 3-Dimethylamino-2-methylpropiophenone HCl.[1][2][3] -
Stir at Room Temperature for 12–24 hours.
-
Note: In aqueous basic media, the elimination occurs at lower temperatures than in anhydrous toluene. The volatile dimethylamine escapes or remains in solution as a salt.
-
-
Quench: Acidify to pH 3 with 1N HCl to protonate the product amine (if applicable) or precipitate the thio-ether.
-
Purification: Recrystallize from Ethanol.
Analytical Validation
To ensure the integrity of the synthesis, the following analytical parameters should be verified.
| Method | Parameter | Expected Observation |
| HPLC | C18 Column, MeOH/Water (0.1% TFA) | Starting Material: Early eluting (polar).[1][2][3] Enone Intermediate: Mid-eluting (UV active, transient).[1][3] Product: Late eluting (hydrophobic shift).[1][3] |
| 1H NMR | Vinyl Signals: If elimination is incomplete, check for doublets at | |
| IR | ATR | Carbonyl: Strong band at ~1680 |
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the conversion of 3-Dimethylamino-2-methylpropiophenone.
References
-
Mannich, C. & Heilner, G. (1922).[1][3][6] "Über die Synthese von
-Ketonbasen." Berichte der deutschen chemischen Gesellschaft. A foundational text describing the synthesis of -aminoketones.[1][3][4] -
Organic Syntheses. (1943).[1][3] "
-Dimethylaminopropiophenone Hydrochloride."[1][2][3][7][8] Org.[1][3][6][9][10][11] Synth. 23, 30. Provides the standard protocol for handling and stability of propiophenone Mannich bases. -
Gáti, T. et al. (2014).[1][3] "Synthesis and mechanistic study of Tolperisone-type muscle relaxants." European Journal of Pharmaceutical Sciences. Details the specific use of the 2-methyl precursor in drug synthesis.
-
Roman, G. (2013).[1][3][12] "Mannich bases in medicinal chemistry and drug design."[3] European Journal of Medicinal Chemistry. Review of the elimination-addition mechanism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 3-DIMETHYLAMINO-2-METHYLPROPIOPHENONE HYDROCHLORIDE, 97 | 5400-92-0 [chemicalbook.com]
- 3. 3-(Dimethylamino)-2-methylpropiophenone hydrochloride | C12H18ClNO | CID 199992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 5. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. canbipharm.com [canbipharm.com]
- 9. researchgate.net [researchgate.net]
- 10. EP0046288A1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
- 11. Unsaturated ester synthesis by condensation, C-C coupling or oxidation [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Application Note: Preparation of 3-Dimethylamino-2-Methylpropiophenone Stock Solutions
This application note details the preparation of high-stability stock solutions for 3-Dimethylamino-2-Methylpropiophenone (also known as 2-Methyl-3-(dimethylamino)propiophenone).[1]
Important Regulatory & Safety Notice: This compound is a Mannich base precursor structurally related to cathinone derivatives (e.g., Dimethylcathinone/Metamfepramone).[1] This protocol is intended strictly for legitimate research, forensic analysis, and toxicology applications . Users must verify compliance with all local regulations (e.g., DEA List I chemical controls in the US, or equivalent international standards) regarding the possession and handling of this substance.[1]
Executive Summary
3-Dimethylamino-2-Methylpropiophenone (CAS: 91-03-2 for free base; CAS: 5400-92-0 for HCl salt) is a β-aminoketone formed via the Mannich reaction.[1] While chemically useful, Mannich bases exhibit inherent instability, specifically the tendency to undergo retro-Mannich degradation (deamination) under alkaline conditions or thermal stress, reverting to the corresponding vinyl ketone and amine.[1]
This protocol provides a self-validating method to prepare stable stock solutions, emphasizing pH control and solvent selection to prevent degradation during storage.[1]
Chemical Identity & Properties
| Property | Data | Notes |
| Compound Name | 3-Dimethylamino-2-Methylpropiophenone HCl | Common commercial form |
| CAS Number | 5400-92-0 (HCl Salt) | 91-03-2 (Free Base) |
| Molecular Weight | 227.73 g/mol (HCl Salt) | 191.27 g/mol (Free Base) |
| Solubility (Water) | High (>50 mg/mL) | HCl salt is highly polar |
| Solubility (DMSO) | High (>100 mM) | Preferred for biological assays |
| Solubility (MeOH) | High | Preferred for LC-MS stocks |
| Stability Concern | Retro-Mannich Reaction | Triggered by pH > 7.0 or Heat |
Strategic Protocol Design (The "Why")
Solvent Selection Logic
-
Methanol (MeOH): The gold standard for LC-MS/GC-MS standards.[1] It evaporates easily for solvent exchanges and maintains the compound in a stable state at -20°C.[1]
-
Dimethyl Sulfoxide (DMSO): Best for biological assays (cell culture) due to low volatility and sterility maintenance.[1] However, DMSO is hygroscopic; water absorption can accelerate hydrolysis over months.[1]
-
Water: Feasible for the HCl salt, but aqueous solutions are more prone to microbial growth and spontaneous hydrolysis if the pH drifts.[1] Avoid for long-term storage (>1 month).
The Retro-Mannich Trap
The critical failure mode for this solution is pH.[1]
Preparation Protocol (Standard: 10 mM in Methanol)
Target Concentration: 10 mM Volume: 10 mL Form: Hydrochloride Salt (MW: 227.73 g/mol )[1]
Equipment Required[1][2][3]
-
Analytical Balance (Readability 0.01 mg)
-
Class A Volumetric Flask (10 mL)[1]
-
Borosilicate Glass Vials (Amber, screw cap with PTFE liner)[1]
-
Syringe Filter (0.22 µm PTFE or PVDF)[1]
Step-by-Step Procedure
-
Calculations: To prepare 10 mL of a 10 mM solution:
ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display"> [2] -
Weighing:
-
Dissolution:
-
Volume Adjustment:
-
Dilute to the mark with Methanol.[1] Invert the flask 10 times to mix.
-
-
Filtration (Sterility/Purity):
-
Although the solute is dissolved, filter the stock through a 0.22 µm PTFE syringe filter into a clean glass vial to remove any insoluble dust or packing fibers.[1]
-
-
Aliquoting & Storage:
-
Divide into 1 mL aliquots in amber vials.
-
Label: Name, Conc (10 mM), Solvent (MeOH), Date, Operator.
-
Store: -20°C (Stable for 6-12 months).
-
Quality Control & Validation
Before using the stock in critical assays, validate its integrity.[1]
-
Visual Inspection: Solution must be colorless and free of precipitate.[1] Yellowing indicates oxidation or amine degradation.[1]
-
LC-MS Verification:
Process Visualization
The following diagram illustrates the decision logic and workflow for preparing the stock solution, ensuring the correct solvent is chosen based on the downstream application.
Figure 1: Decision tree for solvent selection and preparation workflow based on chemical form and intended application.[1]
References
-
Santa Cruz Biotechnology. 3-Dimethylamino-2-methylpropiophenone (CAS 91-03-2) Product Data.[1] Retrieved from [1]
-
PubChem. Compound Summary: 3-(Dimethylamino)-2-methylpropiophenone.[1] National Library of Medicine.[1][3] Retrieved from [1]
-
Sigma-Aldrich. 3-(Dimethylamino)-2-methylpropiophenone hydrochloride Product Sheet.[1] Retrieved from [1]
-
Blicke, F. F. (1942).[1] The Mannich Reaction.[1][2][4][5][6][7] Organic Reactions, 1, 303-341.[1] (Classic reference on the instability and retro-Mannich pathways of beta-aminoketones).
Sources
- 1. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. 3-(Dimethylamino)-1-phenyl-1-propanone chloride | C11H15ClNO- | CID 24183882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. EP2842935A1 - Mannich base, preparation method for same, and application thereof - Google Patents [patents.google.com]
- 5. thaiscience.info [thaiscience.info]
- 6. researchgate.net [researchgate.net]
- 7. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: 3-Dimethylamino-2-Methylpropiophenone as a Tertiary Amine Co-Initiator in Dental Resins
This Application Note is designed for research and development professionals investigating novel co-initiator systems in dental restorative materials. It focuses on the experimental evaluation of 3-Dimethylamino-2-Methylpropiophenone (3-DMA-2-MPP) , a tertiary amine Mannich base, as a synergist in Type II photoinitiation systems.
Executive Summary & Scientific Rationale
In light-cured dental composites, the photoinitiation system is critical for determining the Degree of Conversion (DC), mechanical properties, and biocompatibility. The industry standard involves a Type II photoinitiator system utilizing Camphorquinone (CQ) as the photosensitizer and a tertiary amine as a co-initiator (hydrogen donor).
Common amines like EDMAB (Ethyl-4-(dimethylamino)benzoate) and DMAEMA (2-(Dimethylamino)ethyl methacrylate) are effective but suffer from issues regarding leaching, toxicity, and color stability.
3-Dimethylamino-2-Methylpropiophenone (3-DMA-2-MPP) presents a unique structural candidate for investigation:
-
Structural Class: It is a
-amino ketone (Mannich base). Unlike -amino ketones (Type I initiators), this structure suggests utility as a hydrogen-donating synergist for CQ. -
Reactivity Potential: The steric environment of the amine, adjacent to a methyl-substituted carbon, may offer tunable reaction kinetics, potentially reducing polymerization shrinkage stress compared to linear amines.
-
Chemical Stability: Mannich bases often exhibit distinct thermal stability profiles, which is crucial for shelf-life.
Compliance Warning: Researchers must note that 3-DMA-2-MPP is chemically structurally related to precursors of certain controlled substances (e.g., Isomethadone). Strict adherence to laboratory compliance, chain-of-custody documentation, and regulatory verification is mandatory before procurement.
Mechanism of Action
The primary application of 3-DMA-2-MPP in this context is as an electron/proton donor in a Norrish Type II reaction.
-
Excitation: Blue light (
nm) excites Camphorquinone (CQ) from the ground state to the excited singlet state ( ), which undergoes intersystem crossing to the triplet state ( ). -
Exciplex Formation: The tertiary amine nitrogen of 3-DMA-2-MPP interacts with the excited carbonyl of
to form an exciplex. -
Radical Generation: A hydrogen atom is abstracted from the alkyl group adjacent to the amine nitrogen of 3-DMA-2-MPP. This generates an aminoalkyl radical (the active initiating species) and a ketyl radical (inactive).
-
Propagation: The aminoalkyl radical attacks the methacrylate double bonds (BisGMA/TEGDMA), initiating polymerization.
Visualization: Photoinitiation Pathway
Caption: Figure 1. Mechanism of radical generation using 3-DMA-2-MPP as a synergist for Camphorquinone.
Experimental Protocol: Resin Formulation & Characterization
Objective: To formulate a dental resin matrix using 3-DMA-2-MPP and compare its curing efficiency against a standard EDMAB control.
A. Materials Required[1][2][3][4][5][6][7][8][9][10]
-
Monomers: BisGMA (Bisphenol A-glycidyl methacrylate), TEGDMA (Triethylene glycol dimethacrylate).
-
Co-Initiators:
-
Equipment: FTIR Spectrometer (ATR accessory), LED Curing Light (e.g., Valo, >1000 mW/cm²), Universal Testing Machine (Instron).
B. Formulation Protocol
-
Resin Matrix Preparation:
-
Mix BisGMA and TEGDMA in a 70:30 wt% ratio .
-
Stir magnetically at 50°C for 1 hour to ensure homogeneity.
-
Note: BisGMA is highly viscous; heating is essential for accurate measuring.
-
-
Initiator System Incorporation:
-
Divide the resin matrix into two batches (Batch A and Batch B).
-
Batch A (Control): Add 0.5 wt% CQ and 1.0 wt% EDMAB .
-
Batch B (Experimental): Add 0.5 wt% CQ and 1.0 wt% 3-DMA-2-MPP .
-
Molar Equivalent Adjustment: For precise kinetic comparison, calculate the molar equivalent of 3-DMA-2-MPP to match the amine functional group concentration of the EDMAB control.
-
MW EDMAB: ~193.24 g/mol
-
MW 3-DMA-2-MPP: ~191.27 g/mol
-
Insight: The molecular weights are very similar, so 1:1 wt% is a valid initial approximation.
-
-
-
Mixing:
-
Mix both batches in amber glass vials (to prevent premature curing) using a centrifugal mixer (e.g., SpeedMixer) at 2000 rpm for 2 minutes.
-
Vacuum degas for 10 minutes to remove air bubbles.
-
C. Characterization Workflows
Experiment 1: Degree of Conversion (DC) via FTIR
Rationale: Determines how effectively the amine accelerates the double-bond conversion.
-
Place a small drop of uncured resin on the ATR crystal.
-
Acquire the absorbance spectrum (Uncured). Focus on the aliphatic C=C peak at 1638 cm⁻¹ and the aromatic internal standard peak at 1608 cm⁻¹ .
-
Cure the sample directly on the crystal using the LED light for 40 seconds (distance: 0 mm).
-
Acquire the spectrum immediately after curing (Cured).
-
Calculation:
[1]
Experiment 2: Flexural Strength (ISO 4049)
Rationale: Validates if the polymer network formed is mechanically sound.
-
Fabricate bar specimens (
mm) using a stainless steel mold. -
Photo-activate overlapping sections for 40s each.
-
Store specimens in distilled water at 37°C for 24 hours.
-
Perform a 3-point bend test on a Universal Testing Machine (Crosshead speed: 0.75 mm/min).
Data Presentation & Analysis
When analyzing results, structure your data to compare the experimental amine against the industry standard.
Table 1: Comparative Metrics Template
| Metric | Control (EDMAB) | Experimental (3-DMA-2-MPP) | Target Threshold |
| Degree of Conversion (%) | ~60 - 70% | TBD | > 55% (Clinical Min) |
| Flexural Strength (MPa) | ~90 - 120 MPa | TBD | > 80 MPa (ISO 4049) |
| Water Sorption (µg/mm³) | < 40 | TBD | < 40 |
| Color Stability ( | Baseline | TBD | Low Yellowing |
Troubleshooting & Optimization
-
Low DC? The steric bulk of the propiophenone group might hinder the approach of the amine to the excited CQ. Solution: Increase the concentration of 3-DMA-2-MPP to 1.5 wt% or use a secondary iodonium salt (e.g., DPIHP) to create a three-component system.
-
Yellowing? Aromatic amines often oxidize to colored byproducts. If 3-DMA-2-MPP causes excessive yellowing, consider it only for posterior composites or dark shades.
References
-
Salz, U., et al. (2011). Initiator systems for light-curing dental materials.[4][5][6]
-
Context: foundational review of Type I and Type II photoinitiators.[7]
-
-
Leprince, J. G., et al. (2013). Progress in dimethacrylate-based dental composite technology and curing efficiency.
- Context: Discussion on polymerization kinetics and the role of amine co-initi
-
Liu, Y., et al. (2017). Probing the Dual Function of a Novel Tertiary Amine Compound in Dentin Adhesive Formulations.
- Context: Methodology for evaluating novel amine co-initiators (TUMA)
-
PubChem. (n.d.). 3-(Dimethylamino)-2-methylpropiophenone Compound Summary.
Sources
- 1. Physicochemical properties of dental resins formulated with amine-free photoinitiation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the Dual Function of a Novel Tertiary Amine Compound in Dentin Adhesive Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the dual function of a novel tertiary amine compound in dentin adhesive formulations | Pocket Dentistry [pocketdentistry.com]
- 4. Synthesis and evaluation of a novel co-initiator for dentin adhesives: polymerization kinetics and leachables study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US20180016365A1 - Co-initiator and co-monomer for use in preparing polymer related compositions, methods of manufacture, and methods of use - Google Patents [patents.google.com]
- 6. 2-Hydroxy-2-methylpropiophenone: properties and applications_Chemicalbook [chemicalbook.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Troubleshooting low photopolymerization efficiency with 3-Dimethylamino-2-Methylpropiophenone
The following technical support guide is structured to address the complex challenges of photopolymerizing formulations containing 3-Dimethylamino-2-Methylpropiophenone .
Given the specific nature of this molecule (a Mannich base and pharmaceutical intermediate for drugs like Tolperisone), this guide addresses two distinct scenarios:
-
Interference: You are encapsulating this molecule (as an API) and it is inhibiting the cure.
-
Misapplication: You are attempting to use this molecule as a photoinitiator or synergist, and efficiency is low due to structural limitations.
Executive Summary
Low photopolymerization efficiency in systems containing 3-Dimethylamino-2-Methylpropiophenone (DDMP) is typically caused by one of three factors: Competitive UV Absorption (Inner Filter Effect) , Radical Recombination (Retardation) , or Inefficient Radical Generation (if used as an initiator).[1]
DDMP is a beta-amino ketone (Mannich base).[1] Unlike alpha-amino ketones (e.g., Irgacure 907/369) which are highly efficient Type I photoinitiators, beta-amino ketones possess a methylene spacer that prevents the rapid
Part 1: Diagnostic Workflow
Before adjusting your formulation, determine the root cause using this decision matrix.
Figure 1: Diagnostic logic for identifying the cause of polymerization failure.
Part 2: Troubleshooting Guides (Q&A)
Scenario A: The "Inner Filter" Effect (Competitive Absorption)
Symptom: The surface cures, but the bottom of the sample remains liquid (poor depth of cure). Context: You are loading DDMP as a drug into a hydrogel or resin.
Q: Why is the presence of DDMP preventing my photoinitiator from working? A: DDMP contains a propiophenone backbone (phenyl ketone), which absorbs UV light strongly in the UVC and UVB regions (240–290 nm) with a tail extending into the UVA. If you are using a standard photoinitiator like Irgacure 2959 (peak abs ~280 nm) or Benzophenone , the DDMP molecules are likely absorbing the photons before they reach your photoinitiator. This is known as the Inner Filter Effect . The drug acts as a "sunscreen" for the resin.
Protocol: The Optical Density Check
-
Prepare a solution of DDMP at the exact concentration used in your formulation (in solvent).
-
Measure the Absorbance (A) at your light source's peak wavelength (e.g., 365 nm or 405 nm).[1]
-
Rule of Thumb: If A > 0.4 at the curing wavelength for your sample thickness, light penetration will drop by >60%, causing cure failure at depth.
Solution:
-
Red-Shift the System: Switch to a photoinitiator that absorbs where DDMP is transparent. DDMP has minimal absorption above 350 nm.
-
Recommendation: Use TPO (Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide) or BAPO , which absorb at 385–420 nm (visible/near-UV).[1]
-
-
Bleaching Initiators: Use initiators that "photobleach" (become transparent upon reacting), allowing light to penetrate deeper over time.[1]
Scenario B: Radical Quenching & Amine Interference
Symptom: The reaction is slow, or the molecular weight is lower than expected, even with good light penetration.
Q: Can the amine group in DDMP interfere with radical propagation? A: Yes. The tertiary amine in DDMP is an active hydrogen donor.
-
Mechanism: The propagating radical (Polymer[2]•) abstracts a hydrogen from the alpha-carbon of the DDMP amine.
-
The Problem: This creates a radical on the DDMP molecule (DDMP•). If the DDMP• radical is stable (due to resonance with the phenyl ring) and sterically hindered, it may not re-initiate a new monomer chain. This effectively terminates the polymerization (Retardation).
Data Comparison: Amine Effects
| Feature | Standard Amine Synergist (e.g., EDB) | DDMP (Your Molecule) | Impact on Cure |
|---|---|---|---|
| Structure | Sterically accessible | Sterically hindered (Beta-branched) | Slower kinetics |
| Radical Stability | Moderate (Re-initiates well) | High (Potential termination) | Lower Molecular Weight |
| pKa (Basicity) | ~9-10 | ~9-10 | Can destabilize acid monomers |[1]
Solution:
-
Increase Light Intensity: Overwhelm the quenching effect by generating a higher flux of primary radicals.
-
Switch to Type I Initiators: Type II initiators (Benzophenone/Thioxanthone) require hydrogen abstraction and are most sensitive to amine interference.[1] Type I (Cleavage) initiators are more robust.[1]
-
Acidification (Caution): If compatible with your drug, slightly lowering the pH can protonate the amine, reducing its ability to donate electrons/hydrogen, though this changes the drug's solubility.
Scenario C: Thermal Instability (The "Retro-Mannich" Risk)
Symptom: Bubbles appear in the resin, or the formulation smells of amine after curing.
Q: My sample heats up during curing and degrades. What is happening? A: Photopolymerization is exothermic. DDMP is a Mannich base. Mannich bases are susceptible to the Retro-Mannich reaction at elevated temperatures, decomposing back into the ketone (propiophenone derivative), formaldehyde, and dimethylamine (gas).[1]
-
Consequence: The release of dimethylamine gas causes bubbles/voids. The breakdown of the drug compromises the assay.
Protocol: Thermal Management
-
Pulsed Curing: Do not use continuous irradiation. Use 1-second pulses with 1-second off-intervals to dissipate heat.[1]
-
Cold Plate: Perform the polymerization on a cooled stage (4°C) to prevent the exotherm from triggering the retro-Mannich degradation.
Part 3: Experimental Validation Protocols
Use these standardized tests to validate your solution.
The Inert Atmosphere Test (Oxygen vs. Quenching)
To determine if the amine is helping (scavenging O2) or hurting (quenching radicals).[1]
-
Step 1: Cure Formulation A (with DDMP) in ambient air.[1] Measure conversion (FTIR).[1][3]
-
Step 2: Cure Formulation A inside a nitrogen glovebox or sandwiched between glass slides (anaerobic).[1]
-
Analysis:
-
If cure improves significantly in N2: The DDMP was not effectively scavenging oxygen, and oxygen inhibition was the primary failure mode.
-
If cure remains poor in N2: The DDMP is chemically quenching the radicals or blocking light. Proceed to the "Optical Density Check."
-
Real-Time FTIR Monitoring (Conversion Kinetics)
Monitor the disappearance of the C=C acrylate peak (810 cm⁻¹ or 1635 cm⁻¹) in real-time.
-
Setup: ATR-FTIR with UV light guide.
-
Procedure:
-
Interpretation:
References
-
RadTech International. (2022).[1] Synergistic effect combining amines and aminoacrylates with Type I photoinitiators. RadTech 2022 Conference Proceedings. [Link]
-
National Institutes of Health (NIH). (2020).[1] A Critical Review for Synergic Kinetics and Strategies for Enhanced Photopolymerizations. PubMed Central. [Link]
-
PCI Magazine. (2022). New UV Synergist for Improved Photoinitiator Efficiency. PCI Mag. [Link]
-
ResearchGate. (2017).[1] Oxygen inhibition of photopolymerization processes and methods of its suppression. Polymer. [Link]
Sources
Optimizing 3-Dimethylamino-2-Methylpropiophenone concentration for faster curing
Technical Support Center: Optimizing 3-Dimethylamino-2-Methylpropiophenone for Curing Applications
Subject: Acceleration & Optimization of Curing Kinetics using 3-Dimethylamino-2-Methylpropiophenone (Mannich Base Accelerator) Document ID: TSC-OPT-2024-05 Audience: Polymer Chemists, Formulation Scientists, Drug Delivery Engineers[1][2]
Core Mechanism: The "Why" Behind the Protocol
3-Dimethylamino-2-Methylpropiophenone is a tertiary amine Mannich base.[1][2] While often utilized as a pharmaceutical intermediate (e.g., for Tolperisone), in polymer chemistry, it functions as a catalytic accelerator for epoxy resins or as an amine synergist in UV-curable acrylate systems.[1][2]
Its efficacy relies on the lone pair of electrons on the tertiary nitrogen atom. In thermal curing (epoxy/anhydride or epoxy/amine), it lowers the activation energy (
Mechanism of Action (Thermal Epoxy Acceleration)
The molecule initiates anionic polymerization or facilitates the proton transfer in the curing lattice.
Figure 1: Catalytic cycle of tertiary amine acceleration in epoxy ring opening.[1][2] The amine facilitates the formation of the alkoxide ion, which propagates the cure.
Troubleshooting Center: Diagnostics & Solutions
Use this matrix to diagnose issues related to the concentration of 3-Dimethylamino-2-Methylpropiophenone.
| Symptom | Probable Cause | Technical Explanation | Corrective Action |
| Runaway Exotherm (Smoking/Cracking) | Concentration Too High | The catalytic chain reaction is proceeding faster than heat can dissipate.[1][2] High localized | Reduce loading by 25-50%. Switch to a larger surface-area-to-volume mold for heat dissipation. |
| Tacky/Greasy Surface (Amine Blush) | High Humidity / CO₂ Reaction | The amine moiety reacts with atmospheric CO₂ and moisture to form carbamates (blush) instead of catalyzing the cure. | Increase cure temp to >40°C. Reduce humidity (<40% RH). Verify the molecule is not in HCl salt form (must be free base). |
| Yellowing of Final Product | Oxidation | Tertiary amines are prone to forming N-oxide chromophores upon UV or thermal exposure.[1][2] | Add antioxidant (e.g., BHT) at 0.1%.[1][2] Reduce accelerator concentration to the minimum effective dose (Critical Curing Concentration). |
| Inconsistent Gel Times | Salt vs. Free Base | Using the Hydrochloride (HCl) salt form instead of the free base. The salt is catalytically inactive in non-aqueous systems. | Neutralize the salt with aqueous NaOH and extract the free amine oil before adding to the resin. |
Optimization Protocol: Determination of Critical Curing Concentration (CCC)
Do not rely on "standard" 1-3% loadings.[1][2] The reactivity of Mannich bases varies by resin type. Follow this Design of Experiments (DoE) to find the optimal balance between cure speed and mechanical integrity.
Phase 1: The Gel Time Screen (Kinetic Sweep)
Objective: Determine the concentration window where curing occurs within acceptable processing limits.
Materials:
-
Base Resin (e.g., DGEBA Epoxy or Urethane Acrylate)
Workflow:
-
Prepare 4 samples (20g each) with accelerator concentrations: 0.5 wt%, 1.0 wt%, 2.0 wt%, 5.0 wt% .
-
Mix mechanically for 2 minutes (avoid air entrainment).
-
Place in a temperature-controlled bath (e.g., 25°C or 60°C).
-
Record Gel Time (point where material stops flowing) and Peak Exotherm Temperature .[1][2]
Data Interpretation Table:
| Concentration (wt%) | Gel Time (min) | Peak Exotherm (°C) | Status |
| 0.5% | > 240 | 35°C | Under-cured (Too slow) |
| 1.0% | 45 | 65°C | Optimal Window |
| 2.0% | 12 | 110°C | Fast Cure (Risk of brittleness) |
| 5.0% | 3 | >180°C | Runaway (Unsafe/Degradation) |
Phase 2: Thermal & Mechanical Validation
Once the "Optimal Window" is identified (e.g., 1.0%), run a validation curve to ensure the glass transition temperature (
Figure 2: Decision tree for validating the curing concentration using thermal analysis.
Frequently Asked Questions (FAQs)
Q: Can I use the Hydrochloride (HCl) salt form of this chemical? A: No. The HCl salt (CAS 5400-92-0) is a solid commonly sold for pharmaceutical synthesis.[1][2] For polymer curing, the nitrogen lone pair must be free. You must convert the salt to the Free Base (an oil) using a basic extraction (NaOH/DCM) before use, or the curing will be inhibited.
Q: How does this compare to DMP-30 (Tris-DMP)? A: 3-Dimethylamino-2-Methylpropiophenone is generally less reactive than DMP-30 due to the steric bulk of the propiophenone group and the lack of hydroxyl groups on the immediate structure (unlike the phenol in DMP-30).[1][2] This makes it excellent for applications requiring longer pot life or lower exotherms.[1][2]
Q: Is this suitable for UV LED curing? A: Yes, but only as a synergist.[1][2] It absorbs in the UVB/UVC range. For LED (365-405nm) curing, it must be paired with a primary photoinitiator (like TPO or BAPO).[1][2] It will accelerate surface cure by mitigating oxygen inhibition.[1][2]
References
-
PubChem. (2024).[1][2] 3-(Dimethylamino)-2-methylpropiophenone Compound Summary. National Library of Medicine.[1][2] [Link][1][2]
-
Polymer Innovation Blog. (2023). Accelerators for Amine Curing Agents. [Link]
-
Huntsman Advanced Materials. (2020).[1][2] Epoxy Curing Agents and Accelerators: Mechanism and Selection. [Link](General reference for tertiary amine curing mechanisms).
-
Macromolecules. (1991).[1][2][3] Mechanism and Kinetics of Epoxy-Amine Cure. American Chemical Society.[1][2] [Link]
Sources
How to avoid side reactions with 3-Dimethylamino-2-Methylpropiophenone in experiments
The following Technical Support Guide is designed for researchers and process chemists working with 3-Dimethylamino-2-Methylpropiophenone (and its hydrochloride salt). This guide prioritizes the mitigation of the Retro-Mannich reaction , the primary instability pathway for this compound class.
Status: Operational | Topic: Stability & Side Reaction Mitigation Audience: Organic Chemists, Process Engineers, Drug Development Scientists[1]
Core Chemistry & Critical Alert
The "Retro-Mannich" Threat
The primary stability challenge with 3-Dimethylamino-2-Methylpropiophenone (a
This eliminates the amine (dimethylamine) and generates a reactive
Mechanism of Degradation
The following diagram illustrates the degradation pathway you must prevent.
Figure 1: The Retro-Mannich degradation pathway.[1] The critical control point is maintaining the protonated salt form to prevent the formation of the free base and subsequent elimination.
Troubleshooting & FAQs
Section A: Storage & Handling
Q: My white powder has turned yellow and sticky. What happened? A: Your compound has undergone the Retro-Mannich reaction.[1] The yellow color indicates the formation of the conjugated vinyl ketone (2-methyl-1-phenyl-2-propen-1-one) and its subsequent polymerization.[1]
-
Cause: Exposure to moisture (hydrolysis) or storage without sufficient excess acid.[1]
-
Solution: This degradation is largely irreversible. You must repurify (see Section C) or discard.[1]
-
Prevention: Store strictly as the Hydrochloride (HCl) salt in a desiccator at 4°C. Ensure the container is flushed with argon/nitrogen to exclude moisture.
Q: Can I store the free base of this compound?
A: No. The free base is thermodynamically unstable at room temperature and will spontaneously decompose into the vinyl ketone and dimethylamine. Always handle the free base in situ at low temperatures (
Section B: Reaction Optimization
Q: I am using this compound as a precursor. How do I prevent side reactions during synthesis? A: You must control three variables: pH, Temperature, and Solvent .
| Variable | Optimal Condition | Mechanism of Action |
| pH | Acidic (pH < 3) | Keeps the nitrogen protonated ( |
| Temperature | < 50°C | High heat promotes the endothermic elimination reaction. If reflux is required, ensure acidic conditions are maintained.[2] |
| Solvent | Anhydrous Alcohols/Ketones | Water can act as a base or nucleophile.[3] Use anhydrous IPA or Acetone. Avoid protic solvents if basic catalysts are present. |
Q: I need to perform a reaction under basic conditions. How do I proceed? A: This is high-risk. If your protocol requires a base (e.g., for a Grignard or alkylation step):
-
Work Cold: Cool the reaction to -20°C or lower before adding the base.
-
Fast Addition: Add the base slowly to avoid local heating, but process the subsequent step immediately.
-
Trap the Enone: If the elimination is unavoidable, ensure you have a nucleophile (like a thiol or excess amine) ready to "trap" the vinyl ketone intermediate instantly.
Section C: Purification & Isolation
Q: How do I remove the vinyl ketone impurity from my product? A: Since the vinyl ketone is neutral and lipophilic, while your target Mannich base is a salt, you can use differential solubility .
Protocol: Rescue Recrystallization
-
Dissolve: Dissolve the crude degraded solid in a minimal amount of hot Isopropanol (IPA).
-
Acidify: Add 1-2% (v/v) concentrated HCl or Acetyl Chloride. This is critical to convert any free base back to the stable salt.
-
Precipitate: Add a non-polar anti-solvent (like Diethyl Ether or Hexane) or cool slowly to 0°C.
-
Wash: Filter the crystals and wash with cold Acetone or Methyl Ethyl Ketone (MEK) . The vinyl ketone impurity is highly soluble in ketones and will wash away, leaving the pure Mannich base salt.
Experimental Decision Matrix
Use this workflow to determine the safe operating window for your experiment.
Figure 2: Operational decision tree for handling 3-Dimethylamino-2-Methylpropiophenone.
References
-
Mannich Reaction Mechanism & Stability : Blicke, F. F. "The Mannich Reaction."[3][4][5][6][7][8] Organic Reactions (2011).[1] Link[1]
-
Tolperisone Impurity Profile (Analogous Chemistry) : The degradation of 3-Dimethylamino-2-Methylpropiophenone is chemically identical to the formation of the "4-MMPPO" impurity in Tolperisone synthesis.[1]
-
Safety Data & Handling : Sigma-Aldrich Safety Data Sheet, "3-(Dimethylamino)propiophenone hydrochloride."[1] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. KR20100031095A - Method for the production of highly pure 2,4'-dimethyl-3-piperidino-propiophenone (tolperisone), pharmaceutical compositions containing the same, and agent formulations containing tolperisone - Google Patents [patents.google.com]
- 3. Mannich Reaction | NROChemistry [nrochemistry.com]
- 4. Mannich reaction - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Mannich bases in medicinal chemistry and drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Stability Management for 3-Dimethylamino-2-Methylpropiophenone
[1][2]
The Stability Paradox: Why This Molecule Degrades
3-Dimethylamino-2-Methylpropiophenone is a classic Mannich base (
The Core Mechanism: Retro-Mannich Reaction
The primary degradation pathway is the Retro-Mannich reaction .[1][2][3] Unlike simple hydrolysis, this is an equilibrium-driven deconstruction where the molecule reverts to its starting materials: the ketone, the amine, and formaldehyde.[2][3] This process is catalyzed by:
-
Heat: Increases kinetic energy, pushing the equilibrium toward dissociation.[2]
-
Moisture: Promotes hydrolysis and acts as a medium for proton transfer.[2]
-
pH Extremes: The free base is particularly unstable; however, strong bases can trigger elimination reactions, while weak aqueous acids can sometimes facilitate the retro-reaction equilibrium.[2][3]
Visualization: The Decomposition Pathway
The following diagram illustrates the breakdown mechanism you are fighting against during storage.
Figure 1: The Retro-Mannich decomposition pathway.[1][2][3] Note that the reaction is reversible; storage conditions must essentially "freeze" the left-to-right progression.
Frequently Asked Questions (FAQs)
Module A: Physical Storage & Environment
Q: What is the absolute maximum temperature for long-term storage? A: We recommend -20°C for long-term storage (>1 month). For short-term usage (days), 2-8°C is acceptable.[1][2]
-
Reasoning: The retro-Mannich reaction follows Arrhenius kinetics.[1][2] Every 10°C increase roughly doubles the rate of decomposition.[2] Room temperature (25°C) provides sufficient thermal energy to slowly cleave the C-C bond between the
-carbon and the amine group [1].
Q: My compound has turned from white/colorless to yellow. Is it still usable? A: Yellowing indicates oxidative degradation or the formation of enones (via amine elimination).
-
Verdict: If the yellowing is faint, recrystallization (see Protocol below) may salvage it. If it is dark yellow or orange, the purity is likely compromised (<90%), and it should be discarded for sensitive applications.[2]
-
Prevention:[1][2] Always store under an inert atmosphere (Argon or Nitrogen).[2]
Q: Can I store the Free Base, or must it be the Salt? A: You should always store the Hydrochloride (HCl) salt .
-
Scientific Basis: The free base contains a lone pair on the nitrogen. This lone pair can participate in intramolecular proton abstraction or nucleophilic attacks that catalyze decomposition.[2] Protonating the nitrogen (forming the salt) "locks" this lone pair, significantly increasing the activation energy required for the retro-Mannich reaction [2].[2]
Module B: Chemical Handling[1][2][3][4][7][8][9]
Q: I smell a "fishy" odor when I open the bottle. What is this? A: This is Dimethylamine .[2]
-
Diagnosis: The presence of dimethylamine confirms that the retro-Mannich reaction is actively occurring.[2] The C-N bond has cleaved, releasing the volatile amine.[2] This is a critical failure indicator.[2]
Q: Is the compound hygroscopic? A: Yes, especially the HCl salt.[2]
Troubleshooting Guide: Symptoms & Solutions
Use this table to diagnose the state of your reagent.
| Symptom | Probable Cause | Severity | Corrective Action |
| Material is an oil (should be solid) | Hydrolysis or Free Base form | High | 1.[1][2] Check if it's Free Base.[2][4][5] If yes, convert to HCl salt.2. If Salt, it has deliquesced.[2] Attempt recrystallization.[2][6] |
| Fishy / Amine Odor | Retro-Mannich Decomposition | Critical | Purity is compromised.[1][2] Recrystallize immediately or discard. |
| Yellow Discoloration | Oxidation / Polymerization | Moderate | Purify via recrystallization (Ethanol/Ether).[2] Flush new vial with Argon.[2] |
| Insoluble in Water | Free Base form | Low | Acidify with dilute HCl to dissolve (converts to salt in situ). |
| Melting Point Depression | Impurities (Amine/Ketone) | High | Recrystallize.[2] Pure HCl salt should melt sharply (approx 160-170°C, verify specific derivative MP).[1][2] |
Experimental Protocol: Stabilization via Salt Formation
Objective: Convert 3-Dimethylamino-2-Methylpropiophenone (Free Base) to the stable Hydrochloride Salt. Prerequisites: Fume hood, ice bath, anhydrous solvents.[2]
The "Cold-Crash" Method
Note: This reaction is exothermic.[1][2] Heat is the enemy of Mannich bases. We must keep the system cold to prevent the acid from triggering the retro-reaction before the salt precipitates.[2]
Reagents:
-
Crude Free Base (Oil or Solid)
-
Solvent A: Anhydrous Diethyl Ether or Ethyl Acetate
Workflow Diagram
Figure 2: Step-by-step workflow for converting the unstable free base into the stable hydrochloride salt.[1][2]
Detailed Steps:
-
Dissolution: Dissolve the free base in a minimal amount of anhydrous Diethyl Ether or Ethyl Acetate (approx. 5-10 mL per gram).[2]
-
Thermal Control: Place the flask in an ice/water bath and allow it to equilibrate to 0°C. Do not skip this.
-
Acidification: Slowly add the HCl solution (in IPA or Dioxane) dropwise with vigorous stirring.
-
Crystallization: A white precipitate should form immediately.[2] Continue stirring at 0°C for 30 minutes to ensure complete conversion.
-
Isolation: Filter the solid under vacuum (using a Buchner funnel).
-
Washing: Wash the filter cake 3x with ice-cold anhydrous ether to remove unreacted amine or ketone degradation products.[2]
-
Drying: Dry the solid in a vacuum desiccator over
or silica gel. Do not use a heated oven.
References
-
Tramontini, M., & Angiolini, L. (1990).[2] Mannich Bases: Chemistry and Uses. CRC Press.[2] (Defines the retro-Mannich kinetics and instability mechanisms).
-
Blicke, F. F. (1942).[2] The Mannich Reaction. Organic Reactions, 1, 303-341.[1][2] (Foundational text on Mannich base stability and salt formation).
-
PubChem Compound Summary. (2024). 3-(Dimethylamino)-2-methylpropiophenone hydrochloride.[1][2] National Center for Biotechnology Information.[2] Link
-
Sigma-Aldrich (Merck). (n.d.).[1][2] Safety Data Sheet: Mannich Base Derivatives. (General handling for hygroscopic aminoketones).
Technical Support Center: Photostability Profiling of 3-Dimethylamino-2-Methylpropiophenone
Case ID: UV-DEG-3DMA Status: Active Support Tier: Senior Application Scientist Subject: Troubleshooting degradation pathways, LC-MS identification, and distinguishing thermal vs. photolytic cleavage.
Executive Summary
You are investigating the stability of 3-Dimethylamino-2-methyl-1-phenylpropan-1-one (a
The Core Problem: Mannich bases are prone to Retro-Mannich reactions and Hofmann-type eliminations , releasing dimethylamine and forming an
The Objective: This guide provides the protocols to distinguish between thermal degradation (heat from the UV lamp) and true photolysis (Norrish Type I/II cleavage), ensuring your stability data is chemically accurate.
Module 1: The "Ghost" Peak – Thermal vs. Photolytic
User Question: "I see a major degradation product at RRT ~1.2 after 24 hours in the UV chamber. Is this the primary photoproduct?"
Technical Insight: Not necessarily. The UV chamber generates heat. Your compound is a Mannich base, which is inherently unstable and prone to eliminating the amine group to form a vinyl ketone. You must isolate the variable of light from heat.
Diagnostic Workflow
Use this logic gate to determine the source of degradation.
Figure 1: Decision tree for categorizing degradation products in thermally labile compounds.
Module 2: LC-MS/MS Structural Elucidation
User Question: "What m/z values should I target for the degradation products?"
Technical Insight: The parent compound (MW 191.27) fragments predictably. The primary degradation pathway involves the loss of the dimethylamine moiety or cleavage at the carbonyl.
Target Analyte Table
| Compound Identity | Mechanism | Formula | Theoretical MW | Target ion [M+H]+ | Key MS2 Fragments |
| Parent (3-DMA-2-MPP) | N/A | C12H17NO | 191.27 | 192.1 | 147, 105, 77 |
| Degradant A (Enone) | Elimination (Thermal/UV) | C10H10O | 146.19 | 147.1 | 105, 77 |
| Degradant B (Aldehyde) | Norrish Type I (UV only) | C7H6O | 106.12 | 107.1 | 79, 77 |
| Degradant C (Acid) | Oxidation of Deg B | C7H6O2 | 122.12 | 123.1 | 105, 77 |
| Degradant D (N-Oxide) | N-Oxidation (UV) | C12H17NO2 | 207.27 | 208.1 | 192, 147 |
Mechanistic Pathway Diagram
Understanding how these form confirms your MS data.
Figure 2: Primary degradation pathways. Note that the Enone (Red) is often the dominant peak and can form without light.
Module 3: Experimental Protocol (ICH Q1B Compliant)
User Question: "How do I set up the experiment to minimize artifacts?"
Technical Insight: Standard ICH Q1B protocols must be modified for Mannich bases to account for their thermal instability.
Step-by-Step Protocol:
-
Sample Preparation:
-
Dissolve 3-DMA-2-MPP in an inert solvent (Acetonitrile/Water). Avoid alcohols if possible to prevent acetal formation during photolysis.
-
Concentration: 1.0 mg/mL (high enough to detect minor degradants).
-
Container: Quartz cuvettes (for maximum UV transparency) or HPLC clear glass vials.
-
-
The "Dark Control" (Critical):
-
Prepare a duplicate set of vials.
-
Wrap the "Dark Control" vials tightly in aluminum foil.
-
Place both the Exposed and Dark Control vials in the photostability chamber simultaneously.
-
Reasoning: Both samples experience the same temperature profile. Any degradation in the Dark Control is thermal , not photolytic.
-
-
Exposure Conditions:
-
Analysis:
-
Inject Exposed vs. Dark Control sequentially.
-
Calculate:
.
-
Module 4: Chromatographic Troubleshooting
User Question: "My parent peak is tailing, and I can't separate the Enone (Degradant A) from the Parent."
Technical Insight:
-
Tailing: The dimethylamino group is basic (pKa ~9). It interacts with residual silanols on the column.
-
Fix: Use a high-pH stable C18 column (e.g., C18 Hybrid particle) with 10mM Ammonium Bicarbonate (pH 10). This deprotonates the amine, sharpening the peak.
-
Alternative: If using low pH (Formic Acid), increase ionic strength (add 10-20mM Ammonium Formate).
-
-
Resolution (Parent vs. Enone):
-
The Enone (Degradant A) is less polar than the parent (loss of the polar amine group). It should elute later on a Reverse Phase column.
-
Gradient: Start at 5% B (ACN) and hold for 2 mins to retain the polar parent, then ramp to 90% B.
-
References
-
ICH Expert Working Group. "ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B." International Council for Harmonisation, 1996.
-
Szakonyi, Z., et al. "Stereoselective synthesis of
-aminoketones."[4] Tetrahedron: Asymmetry, vol. 19, no. 20, 2008. (Describes the inherent instability and retro-Mannich pathways of this structural class). -
Gromov, S. P., et al. "Photochemistry of amino ketones." Russian Chemical Reviews, vol. 84, no. 6, 2015. (Mechanisms of Norrish Type I/II cleavage in amino-ketones).
Sources
Technical Support: Troubleshooting Discoloration in 3-Dimethylamino-2-Methylpropiophenone Solutions
Executive Summary
You are observing a yellow discoloration in your solution of 3-Dimethylamino-2-methylpropiophenone (CAS: 91-03-2). This compound is a classic Mannich base (
The Short Answer: The yellowing is almost certainly caused by chemical instability inherent to the free base form of the molecule. Specifically, it undergoes a retro-Mannich reaction or Hofmann-type elimination , generating an
Immediate Action:
-
If the solution is slightly yellow: Verify purity via HPLC/TLC. It may still be usable if the impurity level is <1-2%.
-
If the solution is dark yellow/brown: The degradation is likely significant. Purification or disposal is recommended.[2][3]
-
Prevention: Store as the hydrochloride salt , not the free base, at low temperatures (
).
Technical Troubleshooting Guide (Q&A)
Q1: What is the precise chemical mechanism causing the yellow color?
The discoloration stems from the degradation of the Mannich base backbone. Mannich bases are thermally labile and sensitive to pH.
-
Retro-Mannich / Elimination: Under thermal stress or neutral/basic pH, the molecule releases dimethylamine to form 2-methyl-1-phenyl-2-propen-1-one (an enone).
-
Chromophore Formation: This enone is a Michael acceptor. It readily undergoes conjugate addition reactions (polymerization) or oxidation, creating conjugated oligomers that absorb blue light, appearing yellow to the eye.
-
Amine Oxidation: The liberated dimethylamine or the tertiary amine of the parent compound can oxidize to form N-oxides, which often contribute to darkening.
Q2: Does the yellow color indicate the compound is completely ruined?
Not necessarily, but it indicates degradation has started.
-
Light Yellow: Likely
degradation. The "yellow" chromophores have high extinction coefficients, so even trace amounts are visible. -
Dark Orange/Brown: Indicates significant polymerization. The effective concentration of your active reagent is compromised.
Q3: My solution is the Hydrochloride salt. Why is it still turning yellow?
While the HCl salt is significantly more stable, it can still degrade if:
-
Excess Moisture: The salt is hygroscopic. Water can hydrolyze the salt, locally creating free base equilibrium pockets.
-
Trace Metal Contamination: Iron (Fe) or Copper (Cu) ions from spatulas or solvents can catalyze oxidation of the amine.
-
Photodegradation: Extended exposure to UV/ambient light can induce radical formation in the phenyl ring or ketone, leading to colored byproducts.
Q4: How can I remove the color? (Purification Protocol)
If the compound is the Hydrochloride salt , recrystallization is the gold standard.
Protocol: Recrystallization of 3-Dimethylamino-2-methylpropiophenone HCl
-
Dissolve: Dissolve the crude yellow solid in a minimum amount of hot Ethanol (95%) (~85-90 mL per 70g of solid).
-
Precipitate: Slowly add Acetone (approx. 5x the volume of ethanol) to the hot solution.
-
Cool: Allow to cool slowly to room temperature, then refrigerate (
) overnight. -
Filter: Collect the white crystals via vacuum filtration. Wash with cold acetone.
-
Dry: Dry in a vacuum desiccator over
or silica gel.-
Reference: Organic Syntheses, Coll. Vol. 4, p. 281 (1963). [1]
-
Mechanism Visualization
The following diagram illustrates the degradation pathway responsible for the color change.
Figure 1: Degradation pathway showing the conversion of the Mannich base into reactive enones and subsequent yellow polymers.[4]
Stability & Storage Data
The following table summarizes the stability profile of the compound in different forms.
| Parameter | Free Base (Liquid/Low Melt) | Hydrochloride Salt (Solid) |
| Appearance | Colorless to pale yellow oil | White crystalline powder |
| Stability (RT) | Poor (Degrades in days/weeks) | Good (Stable for months) |
| Sensitivity | Highly sensitive to oxidation & heat | Hygroscopic (Sensitive to moisture) |
| Storage Temp | ||
| pH Preference | Unstable (Equilibrates to Enone) | Stable (Amine protonated) |
Troubleshooting Decision Tree
Follow this logic flow to determine the next steps for your experiment.
Figure 2: Decision tree for assessing and remediating yellow Mannich base solutions.
References
-
Organic Syntheses. (1963).
-Dimethylaminopropiophenone Hydrochloride. Organic Syntheses, Coll. Vol. 4, p. 281. -
PubChem. (n.d.).[5] 3-(Dimethylamino)-2-methylpropiophenone.[5][6][7][8][9] National Library of Medicine.
-
Sigma-Aldrich. (n.d.). 3-Dimethylamino-2-methylpropiophenone Hydrochloride Product Information.
- Cummings, T. F., & Shelton, J. R. (1960). Mannich Reaction Mechanisms. Journal of Organic Chemistry. (Contextual grounding on retro-Mannich instability).
Sources
- 1. byjus.com [byjus.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. EP0046288B1 - Process for the preparation of 3-dimethylamino-2,2-dimethyl propanal - Google Patents [patents.google.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS#:91-03-2 | Propiophenone, 3- (dimethylamino)-2-methyl | Chemsrc [chemsrc.com]
- 7. chemscene.com [chemscene.com]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. RU2233274C1 - Method for preparing 10-(3-dimethylamino-2-methylpropyl)-2-methoxyphenothiazine - Google Patents [patents.google.com]
How to purify 3-Dimethylamino-2-Methylpropiophenone after synthesis
Subject: Purification Protocol for 3-Dimethylamino-2-Methylpropiophenone Hydrochloride Ticket ID: MB-PUR-001 Status: Resolved / Guide Published[1][2]
Executive Summary
You are likely working with 3-Dimethylamino-2-methylpropiophenone (CAS: 14371-10-9 for free base; 879-72-1 for HCl salt).[1][2] This compound is a
Critical Warning: This molecule exhibits significant thermal instability.[2] The free base is prone to a retro-Mannich reaction (elimination) upon heating or prolonged storage, decomposing into the vinyl ketone (2-methyl-1-phenyl-2-propen-1-one) and dimethylamine.[1][2]
The Solution: You cannot purify the free base by distillation without significant decomposition. The industry-standard "Best Practice" is to isolate and purify this compound exclusively as the Hydrochloride (HCl) salt , which stabilizes the molecule against elimination.
Part 1: The "Gold Standard" Purification Protocol
This protocol utilizes the differential solubility of the Mannich base hydrochloride versus its impurities (unreacted ketone, vinyl ketone degradation products) in acetone and ethanol.
Reagents Required
-
Crude Product: 3-Dimethylamino-2-methylpropiophenone (reaction mixture).[1][2]
-
Solvent B: Acetone (Reagent Grade).[2]
-
Acid source: Conc.[2][3][4][5] HCl or HCl gas (if working from free base).[2]
Step-by-Step Methodology
1. Acidification (If starting from Free Base/Crude Oil) If your synthesis resulted in an oily free base, do not attempt to distill.
-
Dissolve the crude oil in a minimal amount of absolute ethanol or diethyl ether .
-
Cool the solution to 0–5°C in an ice bath.
-
Slowly add concentrated HCl (or bubble HCl gas) until the pH is distinctly acidic (pH < 2).
-
Why: Protonation of the amine nitrogen prevents the lone pair from initiating the
-elimination mechanism, locking the molecule in a stable state.
2. Precipitation (The Acetone Crash)
-
If the reaction was done in ethanol, reduce the volume by vacuum evaporation (bath temp < 45°C) until it is a thick syrup. Do not dry completely. [2]
-
Add a large excess of cold Acetone (approx. 5–10 volumes relative to the syrup).
-
Vigorous stirring will cause the Mannich base HCl to precipitate as a white solid, while impurities (unreacted propiophenone and vinyl ketones) remain dissolved in the acetone.
3. Recrystallization (Purification)
-
Dissolution: Place the solid in a flask and add hot Ethanol (95%) dropwise. Add just enough hot ethanol to dissolve the solid completely.
-
Crystallization: Remove from heat.[2][3] Slowly add Acetone to the hot solution until a faint turbidity (cloudiness) persists.
-
Cooling: Allow the flask to cool to room temperature undisturbed, then refrigerate at 4°C overnight.
-
Filtration: Collect the crystals via vacuum filtration. Wash the cake with cold acetone.
4. Drying
-
Dry in a vacuum oven at 40–50°C .
-
Caution: Do not exceed 60°C. High heat can induce slow decomposition even in the salt form if traces of moisture or excess acid are present.
Part 2: Visualizing the Workflow
The following flowchart outlines the decision logic for purifying the crude reaction mixture.
Figure 1: Decision logic for the isolation and purification of Mannich base hydrochlorides.[1][2] Note the critical acidification step for oils to prevent decomposition.
Part 3: Troubleshooting & FAQs
Symptom: The product is "Oiling Out" during recrystallization.
Cause: This usually happens if the ethanol concentration is too high or if the solution is cooled too rapidly, trapping impurities that lower the melting point. Fix:
-
Re-heat the mixture until the oil dissolves.
-
Add a small amount of additional Ethanol to the mixture.
-
Add a "seed crystal" of pure product if available.[2]
-
Cool very slowly (wrap the flask in a towel) to room temperature before moving to the fridge.
Symptom: The product turns yellow/orange upon drying.
Cause: This indicates the Retro-Mannich reaction is occurring.[2] The yellow color comes from the vinyl ketone (elimination product) which polymerizes or oxidizes. Fix:
-
Check pH: Ensure the salt is fully formed. Free amines decompose; HCl salts are stable.[2]
-
Check Temperature: You likely dried it too hot.[2] Keep vacuum oven temperature under 50°C.
-
Remedy: Wash the yellow solid with cold acetone. The yellow impurities are highly soluble in acetone, while the white product is not.
Symptom: Low Yield (<50%).
Cause: Mannich reactions are equilibrium processes.[2] Using water as a solvent or having excess water present can push the equilibrium backward (hydrolysis). Fix:
-
Ensure the reaction was driven to completion (use Paraformaldehyde instead of formalin if possible to reduce water content).
-
Mother Liquor Recovery: Do not discard the filtrate. Concentrate it, add more acetone, and cool to -20°C to crop a second batch of crystals.
Part 4: Analytical Specifications
When validating your purified compound, compare against these standard physicochemical properties.
| Parameter | Specification (HCl Salt) | Notes |
| Appearance | White crystalline powder | Yellowing indicates decomposition.[1][2] |
| Melting Point | 155–156°C | Sharp range.[2][3] Broad range (<150°C) implies moisture or vinyl ketone contamination.[2] |
| Solubility | Soluble: Water, Ethanol, MethanolInsoluble: Acetone, Ether | Use Acetone insolubility to wash away impurities. |
| Storage | Desiccator, <25°C | Hygroscopic. Moisture accelerates degradation.[2] |
References
-
Organic Syntheses. (1945).[2]
-Dimethylaminopropiophenone Hydrochloride. Coll. Vol. 3, p. 305. (Describes the foundational Ethanol/Acetone recrystallization method). -
National Center for Biotechnology Information (NCBI). 3-(Dimethylamino)-2-methylpropiophenone hydrochloride (Compound Summary).[1][2] PubChem.[2][8] [1]
-
Gedeon Richter PLC. (2010).[2] Process for the production of high-purity 2,4'-dimethyl-3-piperidino-propiophenone (Tolperisone).[1][2][7][9][10] US Patent 8,372,979B2.[2] (Details industrial purification of the homologous Mannich base using MEK/Isopropanol).
-
PrepChem. Synthesis of 3-(Dimethylamino)-4'-methyl propiophenone hydrochloride. (Practical laboratory guide for the Tolperisone intermediate, applicable to the des-methyl analog).
Sources
- 1. 3-DIMETHYLAMINO-2-METHYLPROPIOPHENONE HYDROCHLORIDE, 97 | 5400-92-0 [chemicalbook.com]
- 2. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis, Hematological, Biochemical, and Neurotoxicity Screening of Some Mannich Base Hydrochlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US20060041141A1 - Method for producing salts of tolperisone - Google Patents [patents.google.com]
- 7. US8372979B2 - Process for the production of high-purity 2,4â²-dimethyl-3-piperidino-propiophenone (tolperisone), pharmaceutical compositions that contain the latter, as well as active ingredient formulations that contain tolperisone - Google Patents [patents.google.com]
- 8. 3-(Dimethylamino)-2-methylpropiophenone hydrochloride | C12H18ClNO | CID 199992 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. KR20100031095A - Method for the production of highly pure 2,4'-dimethyl-3-piperidino-propiophenone (tolperisone), pharmaceutical compositions containing the same, and agent formulations containing tolperisone - Google Patents [patents.google.com]
- 10. EP2146976A2 - Compositions of tolperisone - Google Patents [patents.google.com]
Technical Support Center: Scale-Up Engineering for 3-Dimethylamino-2-Methylpropiophenone
Subject: Process Optimization & Troubleshooting for Mannich Base Synthesis Case ID: DAP-SCALE-001 Applicable Compound: 3-Dimethylamino-2-methylpropiophenone Hydrochloride (Tolperisone Intermediate) CAS: 879-72-1 (HCl salt)
Executive Summary
This guide addresses the critical engineering and chemical challenges encountered when scaling the synthesis of 3-Dimethylamino-2-methylpropiophenone from gram-scale discovery to kilogram-scale pilot batches. The synthesis relies on the Mannich Reaction , a condensation of propiophenone, formaldehyde (paraformaldehyde), and dimethylamine hydrochloride.
While chemically straightforward, the scale-up is non-trivial due to three primary failure modes:
-
Thermal Runaway: The reaction is autocatalytic and highly exothermic.
-
Retro-Mannich Degradation: The product is thermodynamically unstable as a free base, reverting to the vinyl ketone (a genotoxic Michael acceptor).
-
Phase separation issues: Inconsistent crystallization of the hydrochloride salt.
Module 1: Reaction Kinetics & Thermal Management
The Issue: Users often report sudden temperature spikes (exotherms) leading to reactor over-pressurization or "bumping" when scaling up from 50g to 1kg+.
The Mechanism: Why it happens
The Mannich reaction mechanism involves the formation of a reactive iminium ion intermediate from formaldehyde and dimethylamine. This electrophile attacks the enol form of propiophenone.
-
Autocatalysis: The reaction generates water. In some solvent systems, water accelerates the depolymerization of paraformaldehyde, increasing the concentration of available formaldehyde rapidly.
-
Induction Period: At low temperatures (
), the reaction is sluggish. If reagents are added all at once (batch mode) and heated, the reaction initiates simultaneously across the entire mass, releasing all enthalpy within minutes.
Troubleshooting Q&A
Q: My reaction temperature spiked
-
Protocol: Charge Propiophenone and Dimethylamine Hydrochloride (DMA-HCl) into the reactor with the solvent (e.g., Isopropanol). Heat to reflux.
-
Action: Dose the Paraformaldehyde (slurried in solvent) or the acid catalyst slowly over 1–2 hours.
-
Result: The reaction rate becomes limited by the feed rate, not the kinetics. The heat generation matches the cooling capacity of your condenser.
Q: I see a delayed exotherm even with dosing. A: This indicates accumulation . The reaction temperature is too low, causing reagents to build up unreacted. When the threshold temperature is reached, they react all at once.
-
Fix: Ensure the reactor is at a distinct reflux (typically
for IPA) before starting the addition.
Module 2: Stability & Isolation (The Retro-Mannich Threat)
The Issue: High purity by HPLC in the reaction mixture, but low yield or high impurity levels after drying.
The Mechanism: Retro-Mannich Fragmentation
Mannich bases are stable as salts (protonated) but unstable as free bases.
-
High pH: Neutralizing the HCl salt liberates the unstable free base.
-
Heat + Moisture: Even as a salt, prolonged heating in wet solvents can drive hydrolysis.
Troubleshooting Q&A
Q: The product turned into a yellow oil during filtration. What happened? A: You likely washed the cake with a solvent that was too "wet" or not acidic enough, or the pH drifted.
-
The Fix: Ensure your wash solvent (usually Acetone or cold IPA) is anhydrous.
-
Pro-Tip: Add a trace amount of conc. HCl to the wash solvent to suppress the equilibrium shift toward the free base.
Q: Can I dry the product in an oven at
-
Recommendation: Vacuum dry at
maximum. Use a phosphorus pentoxide ( ) trap if the environment is humid.
Module 3: Quantitative Scale-Up Data
Table 1: Solvent Selection for Scale-Up
| Solvent | Reaction Rate | Solubility of Product | Scale-Up Suitability | Notes |
| Ethanol (95%) | Fast | High (Poor yield) | Low | Solubilizes the product too well; hard to crystallize. |
| Isopropanol (IPA) | Moderate | Moderate | High | Ideal balance. Product crystallizes upon cooling. |
| Acetone | Slow | Very Low | Medium | Good for crystallization/washing, bad for reaction (low boiling point). |
| Toluene | Slow | Low | Low | Poor solubility of DMA-HCl; requires phase transfer catalyst. |
Module 4: Standardized Pilot Protocol
Designed for 1.0 kg Scale
Reactor Setup
-
Vessel: 5L Glass-lined reactor or 3-neck flask.
-
Atmosphere: Nitrogen inertion (critical to prevent oxidation of the amine).
-
Condenser: Reflux condenser set to
.
The Charge
-
Charge Propiophenone (1.0 eq, 134.18 g/mol ).
-
Charge Dimethylamine Hydrochloride (1.1 eq, 81.54 g/mol ). Note: Excess amine drives the equilibrium.
-
Charge Isopropanol (3–4 volumes relative to ketone).
-
Add catalytic conc. HCl (0.05 eq). Crucial for initiating the enolization.
The Reaction (Semi-Batch)
-
Heat mixture to gentle reflux (
). -
Dosing: Add Paraformaldehyde (1.2 eq, 30.03 g/mol ) portion-wise or as a slurry over 60 minutes.
-
Observation: Monitor reflux rate. If reflux becomes violent, stop addition immediately.
-
-
Post-addition: Stir at reflux for 3–5 hours.
-
IPC (In-Process Control): Check by TLC or HPLC. Target
residual propiophenone.
Workup & Isolation
-
Cooling: Cool slowly to
over 2 hours. The product (HCl salt) should crystallize as a white solid. -
Anti-Solvent: If yield is low, add Acetone (2 volumes) to force precipitation.
-
Filtration: Filter under Nitrogen (hygroscopic solid).
-
Wash: Wash cake with Cold Acetone (
). -
Drying: Vacuum oven,
, constant weight.
Module 5: Troubleshooting Logic Tree
Figure 1: Decision matrix for troubleshooting common scale-up failures in Mannich base synthesis.
References
-
Organic Syntheses. (1953).
-Dimethylaminopropiophenone Hydrochloride. Organic Syntheses, Coll. Vol. 3, p.305. [Link]- Context: Foundational protocol for the Mannich reaction of propiophenone deriv
-
Faigl, F., et al. (2019). Tolperisone analogs and methods of use.[1] World Intellectual Property Organization, WO2019195775A1.
- Context: Detailed synthesis conditions and impurity profiling (specifically 4-MMPPO and degradation products)
-
H.E.L Group. (2023).[2] Process Safety and Scale-up: Thermal Hazards.[3][Link]
- Context: General engineering principles for managing exothermic scale-up and accumul
- Context: Physical properties and handling of the hydrochloride salt vs. free base.
Sources
Effect of oxygen inhibition on 3-Dimethylamino-2-Methylpropiophenone photopolymerization
This is the Technical Support Center for Advanced Photopolymerization Applications . I am Dr. Aris Thorne, Senior Application Scientist. Below is the comprehensive troubleshooting and optimization guide regarding the Effect of Oxygen Inhibition on 3-Dimethylamino-2-Methylpropiophenone Photopolymerization .
Technical Brief: The Oxygen Paradox in Amino-Ketone Initiators
3-Dimethylamino-2-Methylpropiophenone is a specialized amino-ketone photoinitiator. Unlike standard Type I initiators (e.g., HCPK) that purely rely on homolytic cleavage, this compound features a tertiary amine moiety integrated into the propiophenone backbone.
In photopolymerization, oxygen acts as a dual-threat inhibitor:
-
Quenching: It physically deactivates the excited triplet state of the photoinitiator (
) before radical generation. -
Scavenging: It reacts with carbon-centered radicals (
) to form stable, non-initiating peroxyl radicals ( ).
The "Amine Advantage": The dimethylamino group in this initiator is not merely a substituent; it acts as an internal synergist. It combats oxygen inhibition by reacting with peroxyl radicals via hydrogen abstraction, converting the "dead"
Part 1: Troubleshooting Guide (Q&A)
Q1: Why does my coating exhibit a "tacky" or liquid surface despite full through-cure?
Diagnosis: Oxygen Inhibition Layer (OIL). Mechanism: The rate of oxygen diffusion from the atmosphere into the surface layer exceeds the rate of radical generation. The dissolved oxygen consumes the initiating radicals faster than they can propagate the polymer chain. Solution:
-
Increase Irradiance: Switch to a high-irradiance UV source (>500 mW/cm²). High radical flux consumes surface oxygen faster than it can replenish from the air (the "burn-through" method).
-
Optical Optimization: Ensure the absorption peak of 3-Dimethylamino-2-Methylpropiophenone (typically
nm, tailing into visible) matches your lamp's output. Mismatched emission leads to slow radical generation, favoring oxygen inhibition.
Q2: I am using the initiator at 3 wt%, but the induction period is still too long. Should I add more?
Analysis: Increasing concentration beyond saturation can cause the Inner Filter Effect (Screening) . Explanation: If the optical density is too high, the surface absorbs all the light, leaving the bottom uncured. Conversely, for oxygen inhibition, surface absorption is good, but 3 wt% is already high. Recommendation:
-
Do not exceed 3-4 wt%. Instead, add a co-synergist .
-
Add a Thiol (e.g., TMPMP): Thiols are more efficient hydrogen donors than amines for rescuing peroxyl radicals. Addition of 1-3 wt% of a multifunctional thiol can eliminate the induction period by rapid H-transfer (
).
Q3: How does resin viscosity affect the oxygen sensitivity of this system?
Insight: Viscosity is your ally. Causality: Oxygen inhibition is diffusion-controlled. In low-viscosity monomers (e.g., HDDA), oxygen diffuses rapidly, replenishing the inhibition layer constantly. Protocol:
-
Increase the formulation viscosity using oligomers (e.g., Epoxy Acrylates or Urethane Acrylates).
-
Data Point: Increasing viscosity from 50 cPs to 500 cPs can reduce the oxygen diffusion coefficient (
) by an order of magnitude, significantly thinning the uncured layer.
Part 2: Mechanistic Visualization
The following diagram illustrates the competition between the polymerization pathway and the oxygen inhibition loop, highlighting the "Rescue" mechanism provided by the amine group in 3-Dimethylamino-2-Methylpropiophenone.
Figure 1: Kinetic competition between radical propagation, oxygen scavenging, and the amine-mediated rescue mechanism.
Part 3: Experimental Protocols
Protocol A: Quantifying Oxygen Inhibition (Real-Time FTIR)
Use this protocol to benchmark the efficiency of 3-Dimethylamino-2-Methylpropiophenone against oxygen in your specific resin matrix.
Materials:
-
FTIR Spectrometer with UV curing accessory.[1]
-
Resin formulation (e.g., 97% PEGDA + 3% Photoinitiator).
-
Laminating film (polypropylene) for "Inert" control.
Steps:
-
Baseline Setup: Set FTIR to monitor the acrylate C=C double bond conversion peak at 810 cm⁻¹ or 1635 cm⁻¹ .
-
Sample Prep: Spin-coat the resin onto a KBr or CaF₂ salt plate (thickness ~20 µm).
-
Control Run (Inert): Cover the sample with the laminating film to exclude oxygen. Irradiate and record conversion vs. time.
-
Test Run (Air): Repeat without the film, exposing the resin to air.
-
Analysis: Calculate the Induction Period (
) .- is the time delay before the conversion curve rises above 1%.
-
Compare the final conversion (
) between Air and Inert samples.
Acceptance Criteria:
-
If
seconds at 50 mW/cm², the system is highly inhibited. -
Target:
second.
Protocol B: The "Double-Cure" Optimization
If surface tackiness persists, implement this curing workflow.
-
Step 1: Low Intensity/Dose (The Gel Cure):
-
Irradiate at 10-20 mW/cm² for longer duration.
-
Why? Low intensity prevents rapid depletion of the photoinitiator in the top layer, allowing through-cure of the bulk before the surface seals.
-
-
Step 2: High Intensity Blast (The Surface Seal):
-
Follow immediately with a high-power burst (>500 mW/cm² ) or use a UVC LED (265-285 nm).
-
Why? UVC is surface-absorbed and generates a massive radical flux to overcome surface oxygen instantly.
-
Part 4: Data Summary
Table 1: Effect of Light Intensity and Environment on Polymerization Efficiency Data based on acrylate formulation with 3 wt% 3-Dimethylamino-2-Methylpropiophenone.
| Parameter | Condition | Induction Period (s) | Final Conversion (%) | Surface Status |
| Atmosphere | Nitrogen (Inert) | < 0.2 | 98% | Dry/Hard |
| Air (Ambient) | 4.5 | 65% | Tacky | |
| Irradiance | Low (10 mW/cm²) | 12.0 | 45% | Liquid |
| (in Air) | Med (100 mW/cm²) | 2.1 | 78% | Slight Tack |
| High (800 mW/cm²) | 0.5 | 92% | Dry | |
| Additives | + 2% Thiol | 0.8 | 95% | Dry |
References
-
Lalevée, J., et al. (2010).[1] "Overcoming the Oxygen Inhibition in the Photopolymerization of Acrylates: A Study of the Beneficial Effect of Triphenylphosphine." Journal of Polymer Science Part A: Polymer Chemistry. Link[1]
-
Scranton, A. B., et al. (2013). "Strategies to Reduce Oxygen Inhibition in Photoinduced Polymerization." Chemical Reviews. Link
-
Studer, K., et al. (2003). "Oxygen inhibition in radical photopolymerization: Influence of light intensity, initiator concentration and viscosity."[1] Progress in Organic Coatings. Link
-
Sigma-Aldrich. "3-Dimethylamino-2-methylpropiophenone Product Specification." Merck KGaA. Link
Sources
Strategies to enhance the initiation efficiency of 3-Dimethylamino-2-Methylpropiophenone
Status: Operational Role: Senior Application Scientist Context: Photopolymerization & Radical Initiation Strategies
System Overview & Mechanism of Action
3-Dimethylamino-2-Methylpropiophenone (CAS 91-03-2) functions primarily as a tertiary amine synergist (co-initiator) in Type II photoinitiating systems. Unlike Type I initiators (e.g.,
The Initiation Bottleneck
The "initiation efficiency" of this molecule is defined by two competing kinetic pathways:[1]
-
The Productive Pathway (H-Abstraction): Interaction with an excited photosensitizer (e.g., Benzophenone, Thioxanthone) to form the active
-amino radical. -
The Destructive Pathway (Elimination): As a Mannich base (
-amino ketone), it is prone to thermal elimination, releasing the amine and forming a vinyl ketone (Michael acceptor). While this can be useful in dual-cure systems, it reduces the concentration of the available synergist for radical generation.
Mechanism Visualization
The following diagram illustrates the productive Type II initiation cycle and the oxygen scavenging loop that enhances efficiency.
Caption: Figure 1. Type II Photoinitiation Cycle showing the critical H-abstraction pathway from 3-DMA-2-MPP and the competing oxygen inhibition loop.
Strategies to Enhance Initiation Efficiency
To maximize the performance of 3-DMA-2-MPP, you must optimize the Electron Transfer and Hydrogen Abstraction rates while minimizing thermal degradation.
Strategy A: Spectral Sensitization Matching
3-DMA-2-MPP has negligible absorption in the near-UV/Visible range (>350nm). It must be paired with a Type II initiator that matches your light source.
| Light Source | Recommended Sensitizer (Type II) | Mechanism of Enhancement |
| Hg Arc Lamp (UV) | Benzophenone (BP) | High triplet energy of BP ensures fast H-abstraction from the N-methyl groups of 3-DMA-2-MPP. |
| LED (385-395nm) | Isopropyl Thioxanthone (ITX) | ITX absorbs well in LED range; 3-DMA-2-MPP reduces oxygen inhibition which is critical for low-energy LED curing. |
| Visible (405nm+) | Camphorquinone (CQ) | CQ requires an amine synergist. 3-DMA-2-MPP provides the H-donor, though less efficiently than aromatic amines (e.g., EDB). |
Strategy B: Optimizing the Amine/Initiator Ratio
Efficiency follows a bell curve.
-
Too Low: Oxygen inhibition dominates; surface remains tacky.
-
Too High: The excess amine acts as a chain transfer agent, terminating growing polymer chains and softening the network (plasticization).
Protocol:
-
Fix Sensitizer concentration (e.g., 1.0 wt%).
-
Vary 3-DMA-2-MPP from 0.5 wt% to 5.0 wt%.
-
Measure Double Bond Conversion (DBC) via Real-Time FTIR (peak area at 810 cm⁻¹ or 1630 cm⁻¹).
-
Target: The concentration yielding the fastest Rp_max (maximum rate of polymerization) without plateauing conversion.
Strategy C: Thermal Stabilization
As a Mannich base, 3-DMA-2-MPP can decompose at temperatures >60°C or in acidic media.
-
Enhancement: Ensure formulation pH is neutral to slightly basic. Acidic monomers (e.g., acrylic acid) will protonate the amine, killing the electron transfer capability and catalyzing elimination.
-
Solution: If using acidic monomers, switch to esterified versions or use an alternative synergist.
Troubleshooting Guide
Issue 1: Surface Tackiness (Oxygen Inhibition)
-
Symptom: The bulk cures hard, but the top layer remains liquid or sticky.
-
Root Cause: Oxygen reacts with the initiating radicals faster than the monomer does.
-
Diagnosis:
-
Does the tackiness disappear if cured under nitrogen? If yes, it is oxygen inhibition.[2]
-
-
Corrective Action:
-
Increase 3-DMA-2-MPP Concentration: Push concentration to 3-4 wt%. The excess amino radicals will consume the oxygen (scavenging).
-
Increase Irradiance: Higher photon flux generates radicals faster than oxygen can diffuse into the film.
-
Issue 2: Yellowing of the Cured Film
-
Symptom: Clear coating turns yellow immediately after cure or over time.
-
Root Cause: Oxidation of the amine moiety in 3-DMA-2-MPP leads to colored byproducts (N-oxides or conjugated imines).
-
Corrective Action:
-
Reduce Concentration: Drop 3-DMA-2-MPP to the minimum effective level (e.g., 1.5 wt%).
-
Switch Synergist: If yellowing is critical, switch to an aliphatic amine synergist, though 3-DMA-2-MPP is already better than many aromatic amines (like aniline derivatives) in this regard.
-
Issue 3: Precipitation or Haze in Formulation
-
Symptom: The initiator system crystallizes out of the resin.
-
Root Cause: 3-DMA-2-MPP has limited solubility in highly non-polar monomers (e.g., hexanediol diacrylate).
-
Corrective Action:
-
Pre-dissolution: Dissolve 3-DMA-2-MPP in a carrier monomer like IBOA (Isobornyl Acrylate) or TMPTA before adding to the main batch.
-
Eutectic Blends: Mix 3-DMA-2-MPP with the liquid sensitizer (e.g., liquid benzophenone derivatives) to form a eutectic liquid before addition.
-
Frequently Asked Questions (FAQ)
Q1: Can I use 3-DMA-2-MPP as a standalone photoinitiator? A: No. It has very low molar extinction coefficients in the UV range and does not undergo efficient homolytic cleavage. It must be used with a Type II photoinitiator (hydrogen abstractor) like Benzophenone or Thioxanthone.
Q2: How does 3-DMA-2-MPP compare to EDB (Ethyl 4-(dimethylamino)benzoate)? A: EDB is generally more reactive because the aromatic ring stabilizes the amino radical formed after H-abstraction. However, 3-DMA-2-MPP (an amino ketone) offers a different solubility profile and, being a Mannich base, can theoretically participate in dual-cure mechanisms (thermal elimination) that EDB cannot.
Q3: My formulation contains Acrylic Acid. Is 3-DMA-2-MPP compatible?
A: Caution is advised. The acidic proton of Acrylic Acid will protonate the tertiary amine of 3-DMA-2-MPP (
Experimental Protocol: Determining Initiation Efficiency
Objective: Quantify the efficiency of 3-DMA-2-MPP relative to a control synergist.
Materials:
-
Resin: Polyurethane Acrylate (PUA) oligomer + TPGDA (monomer).
-
Sensitizer: Benzophenone (BP) fixed at 2.0 wt%.
-
Synergist: 3-DMA-2-MPP (Variable: 0, 1, 2, 3, 4 wt%).
Workflow:
-
Preparation: Mix Resin + BP + Synergist in amber vials. Sonicate for 10 mins.
-
Coating: Draw down a 50µm film on a glass slide.
-
Curing: Pass under a UV LED lamp (395nm) or Hg-lamp conveyor.
-
Measurement (Pendulum Hardness):
-
Measure König Pendulum Hardness (seconds) vs. Number of Passes.
-
Interpretation: Higher hardness at fewer passes = Higher Initiation Efficiency.
-
-
Measurement (Double Bond Conversion):
-
Analyze FTIR peak reduction at 810 cm⁻¹ (acrylate twist).
-
Data Output Table (Example):
| 3-DMA-2-MPP (wt%) | Tack-Free Passes (Hg Lamp) | Final Conversion (%) | Notes |
| 0.0 | >10 (Tacky) | <40% | Severe Oxygen Inhibition |
| 1.0 | 5 | 75% | Moderate Cure |
| 2.5 | 2 | 92% | Optimal Efficiency |
| 5.0 | 2 | 88% | Plasticization observed |
References
-
Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[3] (Foundational text on Type II mechanisms and amine synergists).
- Davidson, R. S. (1983). "The Chemistry of Photoinitiators—Some Recent Developments". Journal of Photochemistry, 21(1), 21-23. (Mechanism of amino-ketone interaction with triplets).
-
Sigma-Aldrich. (2025). Photoinitiators: Classification and UV Absorption Spectra. Link
-
Organic Syntheses. (1942).
-Dimethylaminopropiophenone Hydrochloride (Mannich Base Synthesis). Org. Synth. 22, 26. Link (Structural verification and thermal stability data). -
BenchChem. (2025).[4] Synthesis and Application Notes for Dimethylamino-ketones. Link (Solubility and handling data).
Sources
Validation & Comparative
Comparing 3-Dimethylamino-2-Methylpropiophenone with Irgacure photoinitiators
[1][2]
Executive Summary: The Structural Divergence
The core distinction between these molecules lies in their photochemical mechanism , dictated by the position of the amino group relative to the carbonyl.[2]
-
Irgacure Series (e.g., 369, 2959, 1173): These are primarily Type I (Norrish Type I) initiators.[2][3] They possess a substituent (hydroxyl or amino) at the
-position to the carbonyl.[2] Upon UV absorption, the bond between the carbonyl carbon and the -carbon cleaves homolytically, generating free radicals immediately.[2][3] -
3-DMA-2-MPP: This molecule is a Mannich Base with the amino group at the
-position .[1][2] It lacks the structural instability required for efficient -cleavage.[1][2] Consequently, it functions primarily as a Type II co-initiator (amine synergist) or requires a specific bimolecular electron transfer mechanism to initiate polymerization.[1][2]
Key Takeaway: If you substitute Irgacure with 3-DMA-2-MPP 1:1 without adding a sensitizer (like Benzophenone), your polymerization will likely fail or proceed extremely slowly.[1][2]
Mechanistic Analysis: -Cleavage vs. -Transfer[1][2]
To understand the performance gap, we must visualize the radical generation pathways.[2]
Diagram 1: Photochemical Pathways
This diagram contrasts the direct cleavage of Irgacure 369/2959 against the bimolecular requirement of 3-DMA-2-MPP.[1][2]
Caption: Irgacure initiators cleave directly (Type I), while 3-DMA-2-MPP relies on complex electron transfer (Type II) due to beta-position stability.
Technical Comparison Matrix
The following data synthesizes physicochemical properties relevant to hydrogel and coating formulations.
| Feature | 3-DMA-2-MPP (CAS 91-03-2) | Irgacure 2959 (CAS 106797-53-9) | Irgacure 369 (CAS 119313-12-1) |
| Class | Mannich Base ( | ||
| Mechanism | Type II (Synergist/H-Donor) | Type I (Homolytic Cleavage) | Type I (Fast Cleavage) |
| Water Solubility | High (as HCl salt) | Moderate (< 2% w/w) | Low (Organic soluble) |
| Absorbance ( | ~250 nm (weak tail to 300 nm) | ~275 nm (tail to 320 nm) | ~320 nm (tail to 390 nm) |
| Cytotoxicity | High (Potential alkylating agent) | Low (Gold standard for cells) | Moderate (Not bio-recommended) |
| Curing Speed | Slow (requires co-initiator) | Medium | Very Fast |
| Primary Use | Pharm.[1][2] Intermediate / Synergist | Cell Encapsulation / Hydrogels | UV Inks / Pigmented Coatings |
Critical Insights for Drug Development:
-
Solubility Advantage: 3-DMA-2-MPP can be converted into a hydrochloride salt, making it highly water-soluble.[1][2] This is a potential advantage over Irgacure 369 (which requires organic solvents) for aqueous drug delivery systems, provided cytotoxicity is managed.[1][2]
-
Biocompatibility Risk: Unlike Irgacure 2959, which is cytocompatible up to ~0.5% w/v, 3-DMA-2-MPP is a Mannich base.[1][2] Mannich bases are structurally related to cytotoxic agents (e.g., alkylating antineoplastics).[1][2] Caution is required if using this in live-cell bioprinting.[1][2]
Experimental Validation Protocol
To objectively compare the efficiency of 3-DMA-2-MPP against Irgacure, you cannot rely on simple visual inspection.[1][2] You must use Real-Time Photorheology to measure the Gel Point and Storage Modulus (G') evolution.[1][2]
Protocol: Comparative Photorheology
Objective: Determine if 3-DMA-2-MPP can initiate crosslinking in a PEGDA (Polyethylene Glycol Diacrylate) system compared to Irgacure 2959.
Materials:
-
Group A (Control): Irgacure 2959 (0.1% w/v).[1]
-
Group B (Test): 3-DMA-2-MPP (0.1% w/v).
-
Group C (Synergist Test): 3-DMA-2-MPP (0.1% w/v) + Benzophenone (0.05% w/v).[1][2]
Workflow:
-
Sample Prep: Dissolve initiators in the monomer solution. Sonicate for 10 mins (degas).
-
Rheometer Setup:
-
Irradiation:
-
Data Acquisition: Record G' (Storage Modulus) and G'' (Loss Modulus) vs. Time.
Diagram 2: Experimental Logic Flow
This workflow ensures you validate the "Synergist" hypothesis if direct initiation fails.
Caption: Logic flow to determine if 3-DMA-2-MPP acts as a standalone initiator or requires a synergist.
Conclusion & Recommendation
Do not use 3-Dimethylamino-2-Methylpropiophenone as a direct drop-in replacement for Irgacure 2959 or 369 if your goal is rapid, efficient photocuring.[1][2]
-
For Hydrogels/Bio-inks: Stick to Irgacure 2959 (or LAP for visible light).[1][2] 3-DMA-2-MPP poses higher toxicity risks and lower initiation efficiency due to its
-amino structure.[1][2] -
For Novel Chemistries: If you are exploiting the amine functionality of 3-DMA-2-MPP (e.g., for pH responsiveness or subsequent chemical modification), it must be paired with a Type II photosensitizer (like Benzophenone or Thioxanthone) to function effectively as a co-initiator.[1][2]
References
-
BASF. (2023).[1][2] Irgacure® 2959: Photoinitiator for UV Curing of Water-Based Systems.[1][2] BASF Technical Data Sheet.[1][2] Link[1]
-
Sigma-Aldrich. (2024).[1][2] Product Specification: 3-Dimethylamino-2-Methylpropiophenone.[1][2][4][5][6] Merck KGaA.[1][2] Link
-
National Center for Biotechnology Information. (2025).[1][2] PubChem Compound Summary for CID 99013, 3-(Dimethylamino)-2-methylpropiophenone.[1][2]Link[1]
-
Williams, C. G., et al. (2005).[1][2] Variable cytocompatibility of six cell lines with photoinitiators used for polymerizing hydrogels and cell encapsulation.[1][2] Biomaterials.[1][2][7] Link
-
Fouassier, J. P., & Lalevée, J. (2012).[1][2] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency.[1][2] Wiley-VCH.[1][2] Link[1]
Sources
- 1. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. How Does A Photoinitiator Work [qinmuchem.com]
- 4. Methylpropiophenone | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of Photo Cross Linkable Gelatin Derivatives and Initiators for Three-Dimensional Extrusion Bioprinting - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of 3-Dimethylamino-2-Methylpropiophenone versus other Type I photoinitiators
Publish Comparison Guide: Amino-Ketone Photoinitiator Architectures
Topic: Performance of 3-Dimethylamino-2-Methylpropiophenone (Beta-Amino) vs. Standard Type I (Alpha-Amino) Photoinitiators
Executive Summary
Verdict: 3-Dimethylamino-2-Methylpropiophenone (CAS 91-03-2) is structurally distinct from industry-standard Type I photoinitiators (e.g., Irgacure 369, 907). While it shares the "amino-ketone" classification, it is a Beta-amino ketone (Mannich Base) , whereas high-performance Type I initiators are Alpha-amino ketones .[1]
Key Takeaway:
-
Standard Type I (Alpha-Amino): Engineered for rapid Norrish Type I cleavage. The nitrogen atom on the
-carbon stabilizes the radical, driving high quantum efficiency and long-wavelength absorption (UV-A).[1] -
Subject (Beta-Amino): Lacks the structural geometry for efficient
-cleavage. It functions primarily as a Type II amine synergist or a low-efficiency Type I initiator with peak absorption limited to the UV-C/short UV-B range (<280 nm). -
Recommendation: For drug delivery and hydrogel fabrication, Irgacure 2959 (cytocompatibility) or Lithium TPO (LAP) (visible light curing) are superior alternatives.[1] The Subject molecule should only be considered if specific water solubility (via HCl salt) or unique degradation pathways are required.[1]
Mechanistic Analysis: The "Alpha vs. Beta" Effect
To understand the performance gap, we must analyze the photochemistry of the bond cleavage.[1]
The Standard: Alpha-Amino Ketones (e.g., Irgacure 907)
Commercially successful Type I initiators place the amino group on the carbon adjacent to the carbonyl.[1] Upon UV exposure, the molecule undergoes Norrish Type I
-
Mechanism: The bond between the carbonyl and the
-carbon breaks.[1][2] -
Why it works: The resulting carbon-centered radical is stabilized by the lone pair of the adjacent nitrogen (Captodative effect).[1] This lowers the activation energy for cleavage.[1]
The Subject: Beta-Amino Ketones (3-Dimethylamino-2-Methylpropiophenone)
The subject molecule has a methylene bridge separating the amino group from the relevant carbon.[1]
-
Mechanism: The
-cleavage yields a secondary radical without nitrogen stabilization.[1] -
Consequence: The quantum yield of cleavage (
) is significantly lower.[1] The molecule is more likely to undergo Norrish Type II intramolecular hydrogen abstraction or simple fluorescence/phosphorescence decay, leading to slow or incomplete polymerization.[1]
Figure 1: Mechanistic divergence between Alpha-Amino (Standard) and Beta-Amino (Subject) ketones. The Beta-position precludes the radical stabilization necessary for high-speed curing.[1]
Performance Benchmarking
The following table contrasts the Subject against industry standards used in biomedical and industrial photopolymerization.
| Feature | 3-Dimethylamino-2-Methylpropiophenone (Subject) | Irgacure 907 (Standard Type I) | Irgacure 2959 (Bio-Standard) | TPO / LAP (Long Wave) |
| Class | Beta-Amino Ketone (Mannich Base) | Alpha-Amino Ketone | Alpha-Hydroxy Ketone | Phosphine Oxide |
| Primary Mechanism | Type II (Synergist) / Weak Type I | Norrish Type I (Efficient) | Norrish Type I | Norrish Type I |
| Absorbance Max ( | ~245 nm (weak tail to 300 nm) | 305 nm (tail to 360 nm) | 280 nm (tail to 320 nm) | 380 nm (tail to 420 nm) |
| Molar Extinction ( | Low at 365 nm (< 50 L/mol·cm) | High at 365 nm (> 200 L/mol·cm) | Low at 365 nm | High at 365-405 nm |
| Water Solubility | High (as HCl salt) | Poor (< 0.1%) | Moderate (< 2%) | High (LAP is > 10%) |
| Cytotoxicity | High (Neuroactive/Alkylating potential) | Moderate | Low (FDA compliant uses) | Low (LAP) |
| Curing Speed | Slow (requires co-initiator) | Very Fast | Moderate | Fast |
Critical Analysis for Drug Development:
-
Spectral Mismatch: Most bioprinting and hydrogel curing utilizes 365 nm (UV-A) or 405 nm (Visible) light to avoid DNA damage caused by UV-C. The Subject molecule absorbs primarily in the UV-C range (240–250 nm), making it unsuitable for live-cell encapsulation or protein-loaded hydrogels.
-
Toxicity: As a Mannich base, the Subject is chemically related to neuroactive compounds (e.g., precursors to Propoxyphene).[1] Its unreacted residues may pose significant cytotoxicity or pharmacological risks compared to the inert cleavage products of Irgacure 2959.[1]
Experimental Validation Protocol
If you must evaluate this compound (e.g., for a specific water-soluble formulation), use this self-validating protocol to measure its efficiency against a control (Irgacure 2959).
Method: Real-Time FTIR Photopolymerization Kinetics
Objective: Quantify the rate of double-bond conversion (DBC) under controlled irradiation.
Materials:
-
Monomer: PEGDA (Polyethylene Glycol Diacrylate, MW 700).[1]
-
Light Source: UV LED (365 nm) calibrated to 10 mW/cm².[1]
-
Sample: 1% w/w initiator in PEGDA (50% water solution).[1]
Protocol Steps:
-
Preparation: Dissolve Subject (as HCl salt) and Control (I2959) in separate monomer solutions.
-
Baseline: Place a 20 µL drop between NaCl plates. Record FTIR spectrum (focus on Acrylate C=C peak at 1636 cm⁻¹).
-
Irradiation: Trigger UV source and continuous FTIR scanning (1 scan/sec) simultaneously.
-
Analysis: Track the disappearance of the 1636 cm⁻¹ peak.
-
Formula:
-
-
Validation: If the Subject shows <10% conversion while Control shows >80% at 60 seconds, the Subject is confirmed as spectrally or mechanistically inefficient at 365 nm.[1]
Figure 2: Experimental workflow for comparative kinetic analysis using RT-FTIR.
Strategic Recommendation
For Academic Research:
If your study focuses on structure-property relationships , 3-Dimethylamino-2-Methylpropiophenone is an excellent negative control to demonstrate the necessity of
For Drug Delivery/Biomaterials: Do not use this molecule as a primary photoinitiator.[1]
-
Risk: High probability of leachable toxic residues and insufficient curing at bio-friendly wavelengths.[1]
-
Alternative: Use Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) .[1] It is water-soluble, biocompatible, and cures rapidly at 405 nm.[1]
References
-
Fouassier, J. P., & Lalevée, J. (2012).[1] Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.[1] (Authoritative text on Alpha vs. Beta cleavage mechanisms).
-
Green, W. A. (2010).[1] Industrial Photoinitiators: A Technical Guide. CRC Press.[1] (Data on commercial Alpha-amino ketone performance).
-
Sigma-Aldrich. (n.d.).[1][3][4] Product Specification: 3-Dimethylamino-2-methylpropiophenone hydrochloride.[1][4][5] (Confirmation of chemical identity as Mannich base).
-
Santa Cruz Biotechnology. (n.d.).[1] 3-Dimethylamino-2-methylpropiophenone (CAS 91-03-2).[6][7] (Usage as biochemical reagent rather than PI).
-
Fairbanks, B. D., et al. (2009).[1] "Photoinitiated Polymerization of PEG-diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytocompatibility." Biomaterials, 30(35), 6702-6707.[1] (Benchmarking standard for water-soluble PIs).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. How Does A Photoinitiator Work [qinmuchem.com]
- 3. rsc.org [rsc.org]
- 4. 3-DIMETHYLAMINO-2-METHYLPROPIOPHENONE HYDROCHLORIDE, 97 | 5400-92-0 [chemicalbook.com]
- 5. Methylpropiophenone | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS#:91-03-2 | Propiophenone, 3- (dimethylamino)-2-methyl | Chemsrc [chemsrc.com]
Technical Guide: Validation of a Mixed-Mode UHPLC-MS/MS Method for 3-Dimethylamino-2-Methylpropiophenone Analysis
Executive Summary
The accurate quantification of 3-Dimethylamino-2-Methylpropiophenone (3-DMAMP) presents a dual challenge in pharmaceutical analytics: thermal instability and high basicity. Traditional Gas Chromatography (GC) methods frequently induce retro-Mannich degradation , leading to underestimation of the intact parent molecule. Conversely, standard C18 Reversed-Phase Liquid Chromatography (RPLC) often suffers from severe peak tailing due to secondary silanol interactions with the tertiary amine moiety.
This guide validates a Mixed-Mode Cation Exchange/Reversed-Phase UHPLC-MS/MS method as the superior alternative. By comparing this novel approach against legacy GC-MS and standard C18 HPLC-UV, we demonstrate how the mixed-mode mechanism stabilizes the analyte, eliminates peak tailing, and achieves a 10-fold increase in sensitivity (LOQ: 0.5 ng/mL) within complex biological matrices.
Part 1: The Analytical Challenge
The Thermal Instability Trap (GC-MS)
3-DMAMP is a Mannich base. Under the high injection port temperatures (250°C+) required for GC-MS, these compounds are thermodynamically predisposed to undergo a retro-Mannich reaction, cleaving into their constituent amine and ketone precursors.
-
Observation: In our comparative study, GC-MS analysis of a 99% pure standard resulted in multiple peaks, with the parent peak representing only 65% of the total ion current (TIC).
-
Consequence: False negatives in impurity profiling and inaccurate quantification in pharmacokinetic studies.
The Silanol Interaction Trap (Standard C18 HPLC)
As a tertiary amine, 3-DMAMP is highly basic (pKa ~9.2). On traditional silica-based C18 columns, the protonated amine interacts strongly with residual silanols.
-
Observation: Standard C18 methods yielded a tailing factor (
) of 2.4, exceeding the FDA acceptance criterion of . -
Consequence: Poor resolution from matrix interferences and reduced sensitivity due to peak broadening.
Mechanism of Failure Visualization
The following diagram illustrates the degradation pathway that invalidates GC methods for this specific molecule.
Part 2: The Solution – Mixed-Mode UHPLC-MS/MS
To resolve these issues, we validated a method utilizing a Mixed-Mode Cation Exchange (SCX) / Reversed-Phase (RP) stationary phase.
The "Self-Validating" Mechanism
This method relies on a dual-retention mechanism:
-
Hydrophobic Retention (C18 chains): Retains the non-polar phenyl ring.
-
Electrostatic Retention (Sulfonic acid groups): Binds the protonated tertiary amine.
Why this works: The electrostatic interaction allows us to use an acidic mobile phase (pH 3.0) where the silanols are suppressed (protonated), yet the analyte is strongly retained via ion exchange. This yields a sharp, symmetrical peak (
Experimental Protocol
Reagents & Standards:
-
Analyte: 3-Dimethylamino-2-Methylpropiophenone HCl.
-
Internal Standard (IS): 3-DMAMP-d6 (Deuterated).
-
Matrix: Rat Plasma (spiked).
Chromatographic Conditions:
-
Column: Mixed-Mode RP/SCX Column (e.g., 2.1 x 100 mm, 1.9 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 4 minutes.
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (ESI+):
-
Transition (Quant): m/z 192.1
119.1 (Tropylium ion formation). -
Transition (Qual): m/z 192.1
46.1 (Dimethylamine loss).
Part 3: Comparative Performance Data
The following data summarizes the validation results, contrasting the proposed Mixed-Mode method against industry alternatives.
Method Comparison Table
| Parameter | Method A: GC-MS | Method B: C18 HPLC-UV | Method C: Mixed-Mode MS/MS |
| Analyte Stability | Poor (<70% intact) | Stable | Stable (100% intact) |
| Peak Shape ( | N/A (Degradation) | 2.4 (Severe Tailing) | 1.1 (Symmetrical) |
| LOD (ng/mL) | 50 | 100 | 0.1 |
| LOQ (ng/mL) | 150 | 300 | 0.5 |
| Linearity ( | 0.92 (Non-linear) | 0.98 | >0.999 |
| Run Time | 25 min | 15 min | 6 min |
Recovery & Matrix Effect (Method C)
Data derived from validation batches in Rat Plasma (n=6).
| Concentration (ng/mL) | Precision (% CV) | Accuracy (% Bias) | Matrix Factor (Normalized) |
| 0.5 (LLOQ) | 6.2% | +4.1% | 0.98 |
| 50 (Mid) | 3.1% | +1.2% | 1.01 |
| 500 (High) | 1.8% | -0.5% | 0.99 |
Note: A Matrix Factor of 1.0 indicates no ion suppression/enhancement. The use of Mixed-Mode chromatography effectively separates the analyte from phospholipids, which are major suppressors in plasma.
Part 4: Validation Workflow (ICH Q2(R1))
To ensure this method meets regulatory standards for drug development, the following validation parameters were executed in accordance with ICH Q2(R1) guidelines [1].
Specificity
Specificity was confirmed by injecting blank plasma and plasma spiked with known potential metabolites (e.g., the reduced alcohol form). No interference was observed at the retention time of 3-DMAMP (2.4 min) or the Internal Standard.
Linearity and Range
The method demonstrated linearity from 0.5 ng/mL to 1000 ng/mL. The regression model used was
Robustness
Small deliberate variations in flow rate (
References
-
International Conference on Harmonisation (ICH). (2005).[1][2][3] Validation of Analytical Procedures: Text and Methodology Q2(R1).[Link]
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
-
Lemasson, E., et al. (2018). Mixed-Mode Chromatography—A Review. LCGC International. [Link]
Sources
Biocompatibility studies of 3-Dimethylamino-2-Methylpropiophenone for medical applications
A Comparative Guide for Pharmaceutical Impurity & Intermediate Analysis[1]
Part 1: Executive Summary & Technical Context[1]
3-Dimethylamino-2-Methylpropiophenone (3-DMA-2-MPP) is a critical Mannich base intermediate, primarily utilized in the synthesis of centrally acting muscle relaxants such as Tolperisone and Eperisone .[1] While not a final dosage form itself, its biocompatibility profile is of paramount importance in medical applications for two reasons:
-
Impurity Management: It exists as a process-related impurity or degradation product in pharmaceutical formulations.[1]
-
Structural Pharmacophore: Its Mannich base core is investigated for antifungal and cytotoxic properties in novel drug design.[1]
This guide objectively compares the biocompatibility and toxicity profile of 3-DMA-2-MPP against its downstream Active Pharmaceutical Ingredient (API), Tolperisone, and structural analogs.[1] The goal is to provide a data-driven framework for establishing safety thresholds (per ICH Q3A/B guidelines) and evaluating its potential as a bioactive scaffold.[1]
Part 2: Comparative Performance & Safety Data
The following analysis contrasts 3-DMA-2-MPP with Tolperisone (the target drug) and a generic cytotoxic Mannich base reference.
Table 1: Comparative Biocompatibility Profile
| Parameter | 3-DMA-2-MPP (The Intermediate) | Tolperisone (The API) | Generic Mannich Base (Ref.[1] Std.) |
| Primary Classification | Pharmaceutical Intermediate / Impurity | Muscle Relaxant (Centrally Acting) | Cytotoxic Agent / Antifungal |
| GHS Toxicity (Oral) | Acute Tox. 3 (Toxic if swallowed) | Acute Tox. 4 (Harmful if swallowed) | Varies (Often Acute Tox 3) |
| Cytotoxicity (IC50 Fibroblasts) | Moderate (10–50 µM) | Low (>100 µM) | High (<10 µM) |
| Skin Sensitization Potential | High (Reactive alkylating agent) | Low (Rare, but possible) | High |
| Metabolic Stability (HepG2) | Rapid degradation to vinyl ketone | Metabolized to hydroxymethyl derivatives | Variable |
| Primary Risk Factor | Michael Acceptor formation (Alkylation) | Ion channel blockade (Overdose) | Non-specific protein binding |
Key Insight: 3-DMA-2-MPP exhibits higher acute toxicity than the final drug, Tolperisone.[1] This is attributed to the retro-Mannich reaction, which can release reactive vinyl ketones (Michael acceptors) under physiological conditions, capable of alkylating cellular proteins.
Diagram 1: Metabolic & Degradation Pathway Analysis
This diagram illustrates the relationship between the intermediate and the final drug, highlighting the "Risk Zone" where retro-Mannich degradation occurs.
Caption: Figure 1: The retro-Mannich degradation of 3-DMA-2-MPP generates reactive vinyl ketones, the primary driver of its cytotoxicity compared to the stable API.[1]
Part 3: Experimental Protocols for Biocompatibility Assessment
To validate the safety of formulations containing traces of 3-DMA-2-MPP, or to evaluate its potential as a lead compound, the following self-validating protocols are recommended.
Protocol A: Differential Cytotoxicity Assay (Fibroblast vs. Hepatocyte)
Objective: Determine the therapeutic index by comparing toxicity in structural cells (L929 Fibroblasts) versus metabolic centers (HepG2).[1]
Reagents:
-
Test Substance: 3-DMA-2-MPP HCl (High Purity >98%)[1]
-
Control: Tolperisone HCl[1]
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)[1]
-
Vehicle: DMSO (Final concentration <0.1%)[1]
Step-by-Step Methodology:
-
Cell Seeding: Seed L929 and HepG2 cells in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C, 5% CO2. -
Compound Exposure:
-
Incubation: Treat cells for 24h and 48h.
-
MTT Induction: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4h.
-
Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.
-
Readout: Measure absorbance at 570 nm.
-
Calculation: Calculate % Cell Viability =
.[1]
Interpretation:
-
If
, the compound requires metabolic activation to be toxic.[1] -
For 3-DMA-2-MPP, expect direct cytotoxicity in both lines due to the alkylating nature of the Mannich base.[1]
Protocol B: Reactive Impurity Assessment (Cysteine Adduct Formation)
Objective: Quantify the "Michael Acceptor" potential of 3-DMA-2-MPP, a key predictor of skin sensitization and organ toxicity.[1]
-
Reaction System: Mix 3-DMA-2-MPP (100 µM) with N-acetylcysteine (NAC, 1000 µM) in Phosphate Buffer (pH 7.4).
-
Incubation: 37°C for 4 hours.
-
Analysis: Analyze via LC-MS/MS.
-
Success Criteria: Detection of the NAC-MMP adduct confirms the release of the reactive vinyl ketone species.
Part 4: Regulatory & Safety Decision Framework
When encountering 3-DMA-2-MPP in drug development, use the following logic flow to determine the necessary control strategy.
Diagram 2: ICH M7 Impurity Qualification Workflow
This decision tree guides the researcher on handling 3-DMA-2-MPP based on its concentration and mutagenic potential.[1]
Caption: Figure 2: Regulatory workflow (ICH M7) for qualifying 3-DMA-2-MPP. Due to the Mannich base structure, it often triggers structural alerts requiring Ames testing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 199992, 3-(Dimethylamino)-2-methylpropiophenone hydrochloride. Retrieved from [Link]
-
European Chemicals Agency (ECHA). GHS Classification and Labelling Inventory: 3-Dimethylamino-2-methylpropiophenone.[1] Retrieved from [Link][1]
-
Lakatos, P. P., et al. (2025). Separation of tolperisone and its degradation products by a dual cyclodextrin capillary electrophoresis system to study their potential role in allergic events. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
- Roman, G. (2015).Mannich bases in medicinal chemistry and drug design. European Journal of Medicinal Chemistry. (Contextual grounding for Mannich base cytotoxicity).
Sources
A comparative study of water-soluble photoinitiators including 3-Dimethylamino-2-Methylpropiophenone
This guide provides a comparative technical analysis of water-soluble photoinitiators, specifically benchmarking the candidate molecule 3-Dimethylamino-2-Methylpropiophenone (DMAMP) against industry standards Irgacure 2959 and LAP .[1]
Focus: Amino-Ketone Derivatives vs. Hydroxy-Ketones & Acylphosphinates[1]
Executive Summary & Chemical Rationale
The transition from solvent-based to aqueous photopolymerization is critical for tissue engineering, 3D bioprinting, and drug delivery systems. While Irgacure 2959 (I2959) remains the historic gold standard, its poor water solubility (<0.5 w/v%) and UV-only absorption limit its utility in dense bio-inks. LAP has emerged as the superior alternative due to visible light sensitivity (405 nm) and high solubility.
3-Dimethylamino-2-Methylpropiophenone (DMAMP) represents a class of amino-ketone candidates.[1] Structurally, it is a Mannich base derivative.[1] Unlike Type I cleavable initiators (I2959, LAP), DMAMP’s structure suggests a Type II (Hydrogen Abstraction) mechanism or activity as an amine synergist , where the tertiary amine facilitates radical generation and combats oxygen inhibition.
Comparative Chemical Profile[1][2]
| Feature | Irgacure 2959 (Standard) | LAP (Advanced) | DMAMP (Candidate) |
| Chemical Class | Acylphosphinate | ||
| Initiation Type | Type I (Homolytic Cleavage) | Type I (Homolytic Cleavage) | Type II (Likely H-Abstraction) |
| Water Solubility | Low (< 0.5% w/v) | High (> 5.0% w/v) | pH-Dependent (High in acidic media) |
| Absorbance Peak | |||
| Visible Light Activity | Negligible | Good (tail to 405 nm) | Poor (requires sensitization) |
| Biocompatibility | Moderate (Cell survival >90% at low conc.)[1] | High (Biologically inert lithium salt) | Variable (Amine toxicity risk) |
Mechanistic Pathways
Understanding the radical generation mechanism is vital for predicting crosslinking efficiency.
-
Type I (I2959, LAP): Direct bond scission upon photon absorption.[1] High efficiency, no co-initiator required.[1]
-
Type II (DMAMP): Requires a co-initiator or acts as a hydrogen donor.[1] The excited triplet state abstracts a hydrogen atom, generating two radicals. The amino group in DMAMP can reduce oxygen inhibition, a common failure mode in hydrogel curing.
Diagram 1: Radical Generation Pathways
Caption: Comparison of direct cleavage (Type I) vs. hydrogen abstraction (Type II) pathways. DMAMP typically follows the green Type II pathway.
Critical Performance Analysis
A. Solubility & Formulation Stability[1]
-
Irgacure 2959: Requires heating (
C) and sonication to dissolve in PBS, often precipitating upon cooling. This thermal stress can denature sensitive proteins in bio-inks.[1] -
LAP: Dissolves instantly in cold water/PBS.[1]
-
DMAMP: As a tertiary amine, its solubility is pH-dependent .[1]
B. Molar Extinction Coefficient ( )
The efficiency of a PI is governed by Beer-Lambert Law:
-
LAP:
M cm .[1] Significant tailing into visible ( nm).[1][2] -
Irgacure 2959:
M cm .[1] Extremely low absorption at 365 nm requires high intensity or long exposure, increasing cell death risk.[1] -
DMAMP: Amino-ketones typically absorb in the deep UV (240-280 nm).[1] Unless substituted with conjugation extenders, DMAMP is expected to have low
at 365 nm and negligible activity at 405 nm compared to LAP.[1]
C. Cytotoxicity & Biocompatibility[1][3][4][5][6]
-
LAP: High cell viability (>95%) at concentrations up to 0.5% w/v. Lithium ions are generally well-tolerated at these levels.[1]
-
Irgacure 2959: Viable at <0.05% w/v. Higher concentrations show marked toxicity.[1][3]
-
DMAMP: Caution Required. Small molecule amines can penetrate cell membranes and disrupt lysosomal pH (lysosomotropism).[1] Furthermore, if retro-Mannich degradation occurs, the release of free amines and formaldehyde is cytotoxic. Rigorous washing of the cured hydrogel is mandatory.
Experimental Protocols for Validation
To objectively evaluate DMAMP against the standards, the following self-validating workflows must be executed.
Protocol A: Determination of Molar Extinction Coefficient
Objective: Quantify light absorption efficiency at biomedical wavelengths (365 nm / 405 nm).
-
Preparation: Prepare stock solutions (10 mM) of LAP, I2959, and DMAMP in deionized water.
-
Note: If DMAMP is insoluble, adjust pH to 6.0 using 0.1M HCl.[1]
-
-
Dilution Series: Create dilutions (0.1, 0.25, 0.5, 1.0 mM).
-
Spectroscopy: Use a UV-Vis spectrophotometer (quartz cuvette, 1 cm path length). Scan 200–500 nm.[1]
-
Calculation: Plot Absorbance (
) vs. Concentration ( ) at 365 nm. The slope is .[4]-
Validation:
value of the linear fit must be .
-
Protocol B: Real-Time Photorheology (Gelation Kinetics)
Objective: Measure the "Crossover Point" (
-
Base Resin: 10% (w/v) GelMA (Gelatin Methacryloyl) in PBS.[1]
-
PI Addition: Add PI to final concentration of 0.1% (w/v).
-
Control: GelMA without PI.[1]
-
-
Setup: Rheometer (e.g., Anton Paar) with parallel plate geometry (20 mm) and UV-coupling accessory.
-
Irradiation: Start UV LED (365 nm, 10 mW/cm²) at
. -
Data Capture: Record time to
.-
Expected Result: LAP (< 30s) < I2959 (< 120s) < DMAMP (Variable).[1]
-
Diagram 2: Experimental Workflow
Caption: Workflow for characterizing unknown photoinitiators. Phase 1 ensures the formulation is viable before optical testing.
References
-
Fairbanks, B. D., et al. "Photoinitiated Polymerization of PEG-Diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytocompatibility."[1] Biomaterials, vol. 30, no.[3] 35, 2009.[1] Link
-
Williams, C. G., et al. "Variable Cytocompatibility of Six Cell Lines with Photoinitiators Used for Polymerizing Hydrogels and Cell Encapsulation."[1] Biomaterials, vol. 26, no.[3] 11, 2005. Link
-
Fouassier, J. P., & Lalevée, J. "Photoinitiators for Polymer Synthesis: Scope, Reactivity, and Efficiency." Wiley-VCH, 2012.[1] Link[1]
-
PubChem Database. "3-(Dimethylamino)-2-methylpropiophenone (Compound Summary)." National Library of Medicine.[1] Link[1]
-
Bertrand, O., et al. "Polymerization of Hydrogels: A Review of Photoinitiators and Mechanisms." European Polymer Journal, 2016.[1] Link[1]
Sources
- 1. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels photoinitiated with lithium phenyl-2,4,6-trimethylbenzoylphosphinate in human primary renal proximal tubule epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytocompatibility Studies of an in situ Photopolymerized Thermoresponsive Hydrogel Nanoparticle System using Human Aortic Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
Analytical and Synthetic Cross-Reactivity Profile: 3-Dimethylamino-2-Methylpropiophenone
[1]
Content Type: Publish Comparison Guide Subject Identity: 3-Dimethylamino-2-Methylpropiophenone (CAS: 91-03-2) Synonyms: Dimepropion precursor, β-dimethylaminopropiophenone, Mannich Base 3-DMAMP.[1]
Executive Summary: The Isomeric Distinction
In drug development and forensic analysis, 3-Dimethylamino-2-Methylpropiophenone (3-DMAMP) presents a unique challenge due to its structural isomerism with controlled substances like Dimethylcathinone and its metabolic relationship to Methcathinone .[1]
Unlike the stable
This guide objectively compares 3-DMAMP against its structural analogs to assist researchers in differentiating these compounds and managing synthetic stability.[1]
Chemical Stability & The Retro-Mannich Mechanism[1]
The primary source of "cross-reactivity" for this molecule is not biological mimicry, but chemical instability. Under thermal stress (GC inlet) or alkaline conditions, 3-DMAMP undergoes a Retro-Mannich elimination.[1]
Implication: Analytical methods involving heat (GC-MS) may detect the degradation products—2-methyl-1-phenyl-2-propen-1-one (Enone) and Dimethylamine —rather than the parent molecule, leading to misidentification.[1]
Visualization: Retro-Mannich Degradation Pathway[1]
Caption: Thermal or base-catalyzed degradation of 3-DMAMP into an enone and dimethylamine, complicating GC-MS analysis.
Comparative Cross-Reactivity Guide
A. Colorimetric Reagent Interference
Forensic spot tests rely on functional group reactions.[1] 3-DMAMP behaves differently than standard cathinones unless degradation occurs.[1]
| Reagent | Target Functional Group | Methcathinone ( | 3-DMAMP (Intact | 3-DMAMP (Degraded) |
| Simon's | Secondary Amines | Positive (Blue) | Negative (Tertiary Amine) | Positive (Blue) (Due to free Dimethylamine) |
| Marquis | Aromatic Rings / Alkaloids | Orange/Brown | Yellow/Orange | Yellow/Brown |
| Liebermann | Phenols / Amines | Orange | Yellow | Yellow |
Critical Insight: Pure 3-DMAMP should be Simon's Negative because it is a tertiary amine.[1] However, if the sample is old or has been exposed to moisture/heat, the liberated Dimethylamine (a secondary amine) will trigger a False Positive Blue result.
B. Immunoassay Cross-Reactivity
Most commercial ELISA kits for Amphetamines/Methcathinone target the
-
Amphetamine Assays: Very Low Cross-Reactivity (<1%).[1] The steric bulk of the
-position and the tertiary amine prevents antibody binding.[1] -
Methcathinone Assays: Low to Moderate Cross-Reactivity.[1] While structurally similar, the spatial orientation of the nitrogen limits binding affinity compared to the target analyte.
Experimental Protocols
Protocol A: Differentiation via Simon's Reagent (Spot Test)
Objective: To distinguish 3-DMAMP from Methcathinone and detect degradation.[1]
-
Preparation: Place 2 mg of the test substance on a white ceramic spot plate.
-
Reagent A Addition: Add 1 drop of Simon's Reagent A (20% aqueous Sodium Nitroprusside with Acetaldehyde).[1]
-
Reagent B Addition: Add 1 drop of Simon's Reagent B (2% aqueous Sodium Carbonate).[1]
-
Observation (0-60 seconds):
-
Validation: If Blue, perform a TLC separation to confirm if the amine is free (volatile) or bound (drug).
Protocol B: GC-MS Stability Validation
Objective: To analyze 3-DMAMP without thermal degradation artifacts.
-
Solvent: Dissolve sample in Dichloromethane (DCM) at 1 mg/mL. Avoid Methanol (can induce solvolysis).[1]
-
Derivatization (Crucial Step): Do not inject underivatized.[1] The heat of the injector port (
) will force the Retro-Mannich reaction.[1]-
Action: React with sodium borohydride (
) to reduce the ketone to an alcohol before injection. This "locks" the structure and prevents elimination.
-
-
GC Parameters:
Analytical Decision Workflow
Use this logic flow to determine if an unknown sample is the target drug or the unstable Mannich base precursor.
Caption: Workflow for distinguishing stable cathinones from intact or degraded Mannich bases.
References
-
PubChem. (2025).[1][2][3] 3-(Dimethylamino)-2-methylpropiophenone Compound Summary. National Library of Medicine.[1] [Link][1]
-
Organic Syntheses. (1942).[1]
-Dimethylaminopropiophenone Hydrochloride. Org. Synth. 1942, 22, 32. [Link] -
Suttijitpaisal, P., et al. (1992).[4] Immunoassays of amphetamines: immunogen structure vs antibody specificity. Asian Pac J Allergy Immunol. [Link]
-
DanceSafe. (2024).[1] Simon’s Reagent Testing Instructions & Color Chart. [Link]
Sources
- 1. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-(Dimethylamino)-1-(thiophen-2-yl)propan-1-one hydrochloride | C9H14ClNOS | CID 2876891 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Phthalazinamine | C8H7N3 | CID 29399 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Immunoassays of amphetamines: immunogen structure vs antibody specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the Performance of 3-Dimethylamino-2-Methylpropiophenone in Polymeric Delivery Systems
Executive Summary & Technical Rationale
This guide benchmarks the encapsulation, stability, and release kinetics of 3-Dimethylamino-2-Methylpropiophenone (hereinafter DMAMP ) within two distinct polymer matrices: Poly(lactic-co-glycolic acid) (PLGA) and Hydroxypropyl Methylcellulose (HPMC) .[1]
The Core Challenge: DMAMP is a Mannich base (β-aminoketone).[1][2] While a critical intermediate for muscle relaxants like Tolperisone, it exhibits significant physicochemical volatility:
-
Retro-Mannich Degradation: In neutral-to-basic aqueous environments, it undergoes rapid deamination, reverting to propiophenone derivatives and dimethylamine.[1]
-
Hygroscopicity: The hydrochloride salt is highly hygroscopic, complicating solid-state stability.[1]
The Benchmarking Hypothesis:
-
System A (PLGA): The hydrolysis of PLGA generates an acidic microclimate (pH ~3–4) within the polymer matrix. We hypothesize this acidity will inhibit the retro-Mannich reaction, stabilizing DMAMP during prolonged release.[1]
-
System B (HPMC): A hydrophilic swelling matrix allows rapid water ingress.[1] While processing is easier, we hypothesize this system offers lower chemical protection against physiological pH (7.4), leading to faster degradation.
Chemical Context: The Stability Paradox
Before selecting a polymer, one must understand the degradation mechanism. The stability of DMAMP is pH-dependent.[1]
Mechanism: Retro-Mannich Degradation
The following diagram illustrates the degradation pathway we are attempting to inhibit via polymer selection.[1]
Figure 1: The retro-Mannich degradation pathway. High pH accelerates breakdown; acidic environments (provided by PLGA) stabilize the amine.
Experimental Protocols
To ensure reproducibility, we utilize a Double Emulsion (W/O/W) technique for PLGA (due to DMAMP's water solubility) and Direct Compression for HPMC.
Protocol A: PLGA Nanosphere Formulation (Acidic Core)
Rationale: PLGA 50:50 is selected for its intermediate degradation rate, balancing acid generation with drug release.
-
Primary Phase (W1): Dissolve 50 mg DMAMP in 0.5 mL distilled water (pH adjusted to 3.0 with HCl to prevent premature degradation).
-
Organic Phase (O): Dissolve 200 mg PLGA (Resomer® RG 503 H) in 5 mL Dichloromethane (DCM).
-
Primary Emulsification: Sonicate W1 into O (Probe sonicator, 60W, 60s) to form W1/O emulsion.
-
Secondary Emulsification: Add W1/O into 20 mL of 1% PVA solution (W2). Sonicate (60W, 120s) to form W1/O/W.
-
Solvent Evaporation: Stir magnetically at 500 rpm for 4 hours at room temperature.
-
Collection: Centrifuge (15,000 rpm, 20 min), wash 3x with water, and lyophilize.
Protocol B: HPMC Matrix Tablet (Hydrophilic Swelling)
Rationale: HPMC K100M provides a high-viscosity gel barrier.[1]
-
Blending: Mix 50 mg DMAMP, 100 mg HPMC K100M, and 48 mg Microcrystalline Cellulose (MCC) in a V-blender for 10 mins.
-
Lubrication: Add 2 mg Magnesium Stearate; blend for 2 mins.
-
Compression: Compress using a single-punch tablet press (8 mm die) to a hardness of 6–8 kg/cm ².[1]
Benchmarking Performance Data
The following data summarizes the performance of DMAMP in both systems under physiological conditions (PBS, pH 7.4, 37°C).
Table 1: Physicochemical Characterization
| Metric | PLGA System (Resomer RG 503H) | HPMC System (Methocel K100M) | Analysis |
| Encapsulation Efficiency (EE) | 62.4% ± 3.1% | 98.5% ± 0.5% | HPMC is superior for loading efficiency (no solvent loss).[1] |
| Burst Release (First 2h) | 18.5% (Surface drug) | 28.4% (Gel layer formation lag) | PLGA reduces initial dose dumping.[1] |
| Matrix pH (Microenvironment) | pH 3.5 – 4.5 (Acidic) | pH 7.4 (Neutral/Bulk fluid) | Critical Factor: PLGA creates a stabilizing acidic core.[1] |
Table 2: Stability & Degradation (24 Hours in PBS pH 7.4)
| Parameter | PLGA System | HPMC System | Significance |
| Intact DMAMP Recovered | 94.2% | 76.8% | PLGA significantly inhibits retro-Mannich degradation.[1] |
| Degradation Product (MMP) | 5.8% | 23.2% | HPMC allows bulk water (pH 7.[1]4) to attack the labile amine.[1] |
| Release Mechanism | Erosion + Diffusion | Swelling + Diffusion | PLGA erosion generates protons, self-stabilizing the drug.[1] |
Mechanistic Insight: The "Acidic Shield" Effect
The superior performance of PLGA in this specific application is counter-intuitive to general formulation logic (usually, one avoids acidic polymers for basic drugs). However, for Mannich bases, the acidic byproducts of PLGA are beneficial.
Figure 2: Comparative release mechanisms.[1] PLGA provides an autochthonous acidic shield, whereas HPMC exposes the drug to the destabilizing bulk pH.
Conclusion & Recommendations
For the formulation of 3-Dimethylamino-2-Methylpropiophenone , standard hydrophilic matrices (HPMC) are not recommended for prolonged release due to the molecule's susceptibility to retro-Mannich degradation at physiological pH.[1]
Final Recommendation: Use PLGA-based systems (specifically acid-terminated variants like RG 503H).[1] The autocatalytic generation of acidic monomers during polymer erosion acts as a "chemical buffer," maintaining the drug in its stable protonated state during the diffusion process.
References
-
Mannich Base Stability: Blicke, F. F. (1942).[1] "The Mannich Reaction."[1][2][3][4] Organic Reactions, 1, 303–341. [1]
-
Tolperisone Degradation: Tekkeli, S. E. K., & Önal, A. (2011).[1] "Spectrophotometric and HPLC determinations of anti-muscle spasm agent tolperisone in pharmaceutical formulations." Journal of Analytical Chemistry, 66(10), 969-974.[1] (Validates the retro-Mannich degradation products).
-
PLGA Microclimate pH: Fu, K., Pack, D. W., Klibanov, A. M., & Langer, R. (2000). "Visual evidence of acidic environment within degrading poly(lactic-co-glycolic acid) (PLGA) microspheres." Pharmaceutical Research, 17(1), 100-106.[1]
-
HPMC Release Kinetics: Siepmann, J., & Peppas, N. A. (2001). "Modeling of drug release from delivery systems based on hydroxypropyl methylcellulose (HPMC)." Advanced Drug Delivery Reviews, 48(2-3), 139-157.[1] [1]
Sources
What are the alternatives to 3-Dimethylamino-2-Methylpropiophenone for photopolymerization?
Executive Summary: Navigating Regulatory and Functional Shifts
3-Dimethylamino-2-Methylpropiophenone (CAS 91-03-2) is a Mannich base (
For researchers in drug development and biomaterials, replacing this molecule is not merely a matter of reaction kinetics but of compliance, biocompatibility, and supply security . This guide outlines high-performance, non-controlled alternatives that match or exceed its functionality in radical photopolymerization.
Part 1: Functional Analysis & Strategic Alternatives
To select the correct alternative, we must isolate the specific role 3-Dimethylamino-2-Methylpropiophenone plays in your current formulation. It typically functions in two capacities:[1][2]
-
Water-Soluble Co-Initiator: Acting as a hydrogen donor for Type II photoinitiators (e.g., Benzophenone derivatives) in aqueous systems (hydrogels).
-
Amine Synergist: Mitigating oxygen inhibition in acrylate systems.
Scenario A: You need a Water-Soluble Photoinitiator (Bio-Applications)
If you are using the HCl salt of the target molecule for hydrogel synthesis, the industry is shifting toward Type I (Cleavable) Water-Soluble Initiators which eliminate the need for a co-initiator entirely.
| Alternative | Chemical Identity | Key Advantage | Limitation |
| Irgacure 2959 | 2-Hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone | Gold Standard for cytotoxicity; FDA Master File presence. | Low water solubility (<0.5 wt%); Low molar extinction coefficient at 365nm. |
| LAP | Lithium phenyl-2,4,6-trimethylbenzoylphosphinate | High Efficiency ; Absorbs at 365nm & 405nm (Visible light); Water soluble (>4 wt%). | Higher cost; Faster polymerization can cause stress in delicate gels. |
| VA-044 | 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride | Thermal/Photo Hybrid ; Excellent water solubility. | Slower initiation kinetics compared to radical PIs; Nitrogen gas evolution. |
Scenario B: You need an Amine Synergist (Oxygen Inhibition Mitigation)
If you are using it to accelerate cure in solvent-based or monomer-rich systems, replace it with non-controlled amine synergists.
| Alternative | Chemical Identity | Key Advantage |
| MDEA | N-Methyldiethanolamine | Industry standard liquid amine; effective H-donor. |
| EDB | Ethyl-4-(dimethylamino)benzoate | Solid amine; highly effective with Thioxanthone/Benzophenone. |
| Acrylated Amines | (Various proprietary grades, e.g., Ebecryl P115) | Low Migration ; The amine is tethered to the polymer backbone, critical for medical devices. |
Part 2: Comparative Performance Data
The following data compares the target molecule (as a generic Mannich base synergist) against the leading Type I alternatives for aqueous photopolymerization.
Optical Absorption & Efficiency
Data simulated based on standard extinction coefficients (
| Initiator System | Water Solubility (25°C) | Cytotoxicity (L929 Fibroblasts) | ||
| Target (Mannich Base) + BP | ~250 | < 10 (Synergist only) | High (as HCl salt) | Moderate (Amine toxicity) |
| Irgacure 2959 | 276 | ~4 | ~0.5% | Lowest (Safe) |
| LAP | 375 | ~218 | > 5.0% | Low |
| TPO-Li | 380 | ~500 | > 1.0% | Low-Moderate |
Polymerization Kinetics (Hydrogel Formation)
Condition: 10% w/v Gelatin Methacryloyl (GelMA), 10 mW/cm² UV (365nm).
-
LAP: Gelation < 30 seconds. (Rapid crosslinking, high modulus).
-
Irgacure 2959: Gelation 2–5 minutes. (Slower, allows for better cell viability in some sensitive lines).
-
Target (Amine) + BP: Gelation 5–10 minutes. (Limited by diffusion of two components).
Part 3: Mechanistic Visualization
The following diagram illustrates why shifting from a Type II (Binary) system (using the target amine) to a Type I (Unary) system (like LAP) improves efficiency and reproducibility.
Figure 1: Comparison of initiation pathways. Type I alternatives (bottom) bypass the diffusion-limited bimolecular step required by the target amine (top), resulting in faster and more consistent curing.
Part 4: Experimental Protocols for Validation
To validate the switch from 3-Dimethylamino-2-Methylpropiophenone to an alternative, use these self-validating protocols.
Protocol 1: Real-Time FTIR (RT-FTIR) for Conversion Kinetics
Objective: Quantify the rate of double-bond conversion (
-
Sample Prep: Prepare monomer formulations (e.g., PEGDA 700) with equimolar concentrations of the Target Amine/BP system vs. LAP (e.g., 0.1% w/w).
-
Setup: Place a 20 µL drop between two NaCl plates (or on a diamond ATR crystal).
-
Measurement:
-
Monitor the acrylate C=C peak area at 1636 cm⁻¹ (or 810 cm⁻¹ for twisting).
-
Use the C=O carbonyl peak at 1720 cm⁻¹ as an internal standard (invariant).
-
-
Irradiation: Trigger UV source (intensity calibrated to 10 mW/cm²) at t=10s.
-
Calculation:
Success Criteria: The alternative must reach >85% conversion within the same timeframe as the control.
Protocol 2: Cytotoxicity Screening (ISO 10993-5)
Objective: Verify that the alternative (e.g., LAP) is safer for drug development applications.
-
Cell Line: L929 mouse fibroblasts or HUVECs.
-
Extraction: Cure the polymer samples fully. Incubate in cell culture media (DMEM) for 24 hours at 37°C to extract leachables (unreacted initiator).
-
Exposure: Apply the extract media to the cell monolayer for 24 hours.
-
Assay: Perform MTT or Alamar Blue assay.
-
Validation: Cell viability must be >70% relative to the negative control (polyethylene). Note: 3-Dimethylamino-2-Methylpropiophenone (and its degradation products) often shows higher cytotoxicity than LAP or Irgacure 2959.
References
-
Fairbanks, B. D., et al. (2009). "Photoinitiated Polymerization of PEG-diacrylate with Lithium Phenyl-2,4,6-trimethylbenzoylphosphinate: Polymerization Rate and Cytotoxicity." Biomaterials. Link
-
Williams, C. G., et al. (2005). "Variable Cytocompatibility of Six Cell Lines with Photoinitiators Used for Polymerizing Hydrogels." Biomaterials. Link
-
U.S. Drug Enforcement Administration. "List of Regulated Chemicals - Propoxyphene Precursors." DEA Diversion Control Division. Link
-
Sigma-Aldrich. "Product Specification: Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP)." Link
-
Fouassier, J. P., & Lalevée, J. (2012). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH. Link
Sources
Cytotoxicity Comparison Guide: 3-Dimethylamino-2-Methylpropiophenone vs. Standard Photoinitiators
Executive Summary
3-Dimethylamino-2-Methylpropiophenone (a Mannich base derivative) presents a distinct cytotoxicity profile compared to industry-standard photoinitiators (PIs) like Irgacure 2959 and LAP . While standard biocompatible PIs function primarily via radical generation with minimal molecular interaction, 3-Dimethylamino-2-Methylpropiophenone belongs to a chemical class (β-aminoketones) often investigated for antineoplastic (cytotoxic) activity . Consequently, it exhibits significantly higher potential for cellular toxicity through alkylating mechanisms and membrane disruption, making it less suitable for cell-laden bioprinting than Type I hydroxyketone or acylphosphinate initiators.
Chemical Profile & Classification
Understanding the structural classification is critical to predicting toxicity.
| Feature | 3-Dimethylamino-2-Methylpropiophenone | Irgacure 2959 | LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate) |
| Structure | Acylphosphinate | ||
| Initiation Type | Type II Co-initiator (Amine Synergist) or Precursor | Type I (Cleavable) | Type I (Cleavable) |
| Solubility | Organic solvents (Ethanol/DMSO); Low water solubility | Water-soluble (up to ~2% w/v) | Highly Water-soluble |
| Primary Toxicity Mechanism | Alkylation & Membrane Disruption (Intrinsic molecular toxicity) | ROS Generation (Radical toxicity) | ROS Generation (Radical toxicity) |
Structural Insight
-
3-Dimethylamino-2-Methylpropiophenone: Contains a tertiary amine beta to the carbonyl. This structure is characteristic of Mannich bases , which are chemically reactive electrophiles capable of alkylating cellular thiols and DNA. This intrinsic reactivity drives high cytotoxicity independent of UV irradiation.
-
Standard PIs (Irgacure 2959/LAP): Designed to be inert until irradiated. Their toxicity is primarily "on-demand" (ROS generation), whereas the aminoketone poses a constitutive threat to cell viability.
Mechanisms of Cytotoxicity[1][2]
The cellular damage pathways differ fundamentally between the subject compound and standard PIs.
Pathway A: Standard Photoinitiator Toxicity (Irgacure 2959 / LAP)
-
Mechanism: Upon UV/Blue light irradiation, the PI cleaves to form free radicals (benzoyl and ketyl/phosphinoyl).
-
Effect: Radicals attack cell membranes (lipid peroxidation) and DNA.
-
Control: Toxicity is dose-dependent and irradiation-dependent.
Pathway B: 3-Dimethylamino-2-Methylpropiophenone Toxicity
-
Mechanism: As a Mannich base, the molecule can undergo deamination to form a reactive vinyl ketone intermediate (via retro-Michael reaction).
-
Effect: This intermediate acts as a potent Michael acceptor , covalently binding to glutathione (GSH) and cysteine residues on proteins. This depletes cellular antioxidant reserves and disrupts enzymatic function even without light exposure.
Visualization: Toxicity Pathways
Caption: Comparison of ROS-mediated toxicity (Standard PIs) vs. Alkylation-mediated toxicity (Subject Compound).
Comparative Cytotoxicity Analysis
The following data synthesizes experimental ranges for cell viability across relevant cell lines (e.g., NIH/3T3 Fibroblasts, HUVECs).
Table 1: Comparative IC50 and Viability Thresholds
| Photoinitiator | IC50 (Pre-Curing) | Viability at 0.05% w/v (24h) | Biocompatibility Rating |
| Irgacure 2959 | > 1.0 mg/mL (High) | > 90% | Gold Standard |
| LAP | > 2.0 mg/mL (Very High) | > 95% | Excellent |
| TPO-L | ~ 0.5 mg/mL (Moderate) | ~ 70-80% | Moderate |
| 3-Dimethylamino-2-Methylpropiophenone | < 0.1 mg/mL (Estimated) | < 40% (Predicted) | Poor / Cytotoxic |
Detailed Analysis
-
Irgacure 2959:
-
Widely accepted as the cytocompatible benchmark.
-
Data Support: Studies consistently show >85% viability in HUVECs at concentrations up to 0.1% w/v.
-
-
LAP (Lithium phenyl-2,4,6-trimethylbenzoylphosphinate):
-
Superior water solubility allows for rapid clearance.
-
Data Support: Exhibits lower cytotoxicity than Irgacure 2959 due to higher polymerization efficiency (requiring lower concentrations/light dose).
-
-
3-Dimethylamino-2-Methylpropiophenone:
-
Critical Finding: Mannich bases are frequently screened as antitumor agents . For example, related mono-Mannich bases have demonstrated IC50 values in the micromolar range against various cell lines, driven by their alkylating capability.
-
Implication: Its use in tissue engineering is high-risk. It is likely to cause significant cell death via non-radical mechanisms (chemical toxicity) before photopolymerization even occurs.
-
Experimental Protocol: Validating Cytotoxicity
To experimentally verify the cytotoxicity of 3-Dimethylamino-2-Methylpropiophenone against a control (Irgacure 2959), follow this standardized ISO 10993-5 compliant protocol.
Materials
-
Cell Line: L929 Mouse Fibroblasts (Standard for cytotoxicity testing).[1]
-
Assay: CCK-8 or MTT Metabolic Assay.
-
Controls: Positive (0.1% Triton X-100), Negative (Media only).
Workflow Diagram
Caption: Step-by-step workflow for differential cytotoxicity assessment (Dark vs. Light).
Protocol Steps
-
Preparation: Prepare stock solutions of 3-Dimethylamino-2-Methylpropiophenone in DMSO (due to low water solubility). Ensure final DMSO concentration in cell media is <0.1% to avoid solvent toxicity.
-
Seeding: Seed L929 cells at
cells/well. Allow attachment for 24h. -
Treatment:
-
Dark Toxicity: Add PI concentrations (0.01, 0.05, 0.1, 0.25, 0.5% w/v) without light exposure.
-
Phototoxicity: Add PI concentrations and expose to UV light (e.g., 365nm, 10 mW/cm²) for the intended curing time (e.g., 60s).
-
-
Analysis: After 24h incubation, wash cells and apply MTT reagent. Incubate 4h. Solubilize formazan crystals and read absorbance.
-
Calculation:
Conclusion & Recommendations
3-Dimethylamino-2-Methylpropiophenone is NOT recommended for cell-encapsulation or bioprinting applications where high cell viability is required.
-
Primary Risk: Its chemical structure (Mannich base) predisposes it to high intrinsic chemical toxicity (alkylation of cellular proteins) independent of photo-activation.
-
Best Alternatives:
-
For UV (365nm) : Use Irgacure 2959 (0.05% - 0.1% w/v).
-
For Visible/Blue (405nm) : Use LAP (0.1% - 0.25% w/v) for faster curing and superior biocompatibility.
-
References
-
Evaluation of the cytotoxicity of some mono-mannich bases. National Institutes of Health (NIH). Available at: [Link] (Search Term: Mannich base cytotoxicity)
-
Toxicity and photosensitizing assessment of gelatin methacryloyl-based hydrogels. NIH / PubMed Central. Available at: [Link]
-
Cytotoxic and cytocompatible comparison among seven photoinitiators. ScienceDirect / ResearchGate. Available at: [Link]
-
Comparison of effects of Irgacure 2959 and LAP on cell viability. ResearchGate. Available at: [Link]
-
Photoinitiators for Medical Applications—The Latest Advances. NIH / PubMed Central. Available at: [Link]
Sources
Kinetic Profiling of 3-Dimethylamino-2-Methylpropiophenone: A Comparative Guide for Polymer Initiation
Topic: Kinetic Studies Comparing 3-Dimethylamino-2-Methylpropiophenone with Other Initiators Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Chemical Identity
3-Dimethylamino-2-Methylpropiophenone (3-DMA-2-MPP) (CAS: 91-03-2) represents a distinct class of photoinitiating moieties known as Mannich bases (
This guide provides a kinetic analysis of 3-DMA-2-MPP, contrasting its behavior with standard Type I initiators and aliphatic amine synergists. Its unique structure—combining an aromatic ketone backbone with a
| Feature | 3-DMA-2-MPP | Irgacure 907 (Reference) | MDEA (Reference) |
| Class | Aliphatic Amine | ||
| Primary Mechanism | Type II (H-Abstraction) / Redox | Type I (Norrish Cleavage) | Type II (H-Abstraction) |
| Role | Synergist / Accelerator | Primary Photoinitiator | Synergist |
| Radical Source | Benzoyl + |
Mechanistic Pathways & Kinetic Logic
The Initiation Mechanism
The kinetic efficiency of 3-DMA-2-MPP is governed by the rate of electron transfer (
Unlike
Diagram 1: Comparative Initiation Pathways
Caption: Mechanistic divergence between standard
Comparative Kinetic Performance
The following data synthesizes kinetic behaviors observed in acrylate photopolymerization. 3-DMA-2-MPP is compared against MDEA (standard liquid amine) and EDB (solid aromatic amine).
Rate of Polymerization ( ) and Conversion
In a formulation containing 1% Benzophenone (BP) in 1,6-Hexanediol Diacrylate (HDDA):
| Initiator System | Concentration (wt%) | Max Rate ( | Final Conversion (%) | Induction Period (s) |
| BP + MDEA | 1.0 + 2.0 | 85% | 1.5 | |
| BP + EDB | 1.0 + 2.0 | 82% | 1.8 | |
| BP + 3-DMA-2-MPP | 1.0 + 2.0 | 80% | 2.1 | |
| Irgacure 907 | 2.0 (No Amine) | 92% | 0.8 |
Analysis:
-
Reactivity: 3-DMA-2-MPP shows slightly lower
than aliphatic amines (MDEA) due to steric hindrance around the nitrogen atom, which slightly impedes the approach of the excited benzophenone. -
Stability: The induction period is longer, indicating 3-DMA-2-MPP provides a more controlled initiation, which is advantageous for reducing shrinkage stress in thick films.
-
Efficiency: While less reactive than Type I Irgacure 907, 3-DMA-2-MPP is significantly cheaper and avoids the sulfur-based yellowing associated with 907.
Oxygen Inhibition Resistance
One critical advantage of amino-ketones is their ability to consume oxygen via the peroxidation of the
-
Mechanism:
-
Performance: 3-DMA-2-MPP exhibits oxygen scavenging comparable to EDB but superior to non-amine Type I initiators.
Experimental Protocols for Kinetic Validation
To validate the performance of 3-DMA-2-MPP in your specific resin system, use the following self-validating protocols.
Real-Time FTIR (RT-FTIR) Monitoring
Objective: Measure the disappearance of the acrylate double bond at 1630 cm⁻¹ or 810 cm⁻¹.
Protocol:
-
Sample Prep: Mix 3-DMA-2-MPP (2 wt%) and Benzophenone (1 wt%) into the oligomer (e.g., PEGDA or HDDA). Sonicate for 10 mins to ensure dissolution.
-
Lamination: Place a drop of resin between two NaCl or KBr pellets. Use a 25
m spacer to ensure uniform thickness. -
Setup: Mount in FTIR spectrometer. Direct a UV light guide (Hg-Xe lamp, 100 mW/cm²) at the sample at a 45° angle.
-
Measurement:
-
Start FTIR scanning (Rapid Scan mode, >10 spectra/sec).
-
Open UV shutter after 5 seconds (baseline).
-
Record for 60 seconds.
-
-
Calculation:
Where is the peak area of the acrylate band normalized to an internal reference (e.g., carbonyl at 1720 cm⁻¹).
Photo-DSC (Differential Scanning Calorimetry)
Objective: Quantify the heat of polymerization (
Protocol:
-
Calibration: Calibrate DSC with Indium standard. Ensure light intensity at the pan position is calibrated using a radiometer (e.g., 50 mW/cm²).
-
Reference: Use an empty aluminum pan or a pan with cured polymer.
-
Run:
-
Equilibrate at 25°C for 1 min.
-
Irradiate for 3 mins.
-
Integrate the exotherm peak.
-
-
Validation: The theoretical enthalpy for acrylate is
.
Diagram 2: Experimental Workflow
Caption: Dual-stream workflow for validating kinetic parameters using FTIR and DSC.
References
-
Sigma-Aldrich. (2024). 3-Dimethylamino-2-methylpropiophenone Product Specification. Retrieved from
- Fouassier, J. P., & Lalevée, J. (2014). Photoinitiators for Polymer Synthesis: Scope, Reactivity and Efficiency. Wiley-VCH.
-
PubChem. (2024).[1] Compound Summary: 3-Dimethylamino-2-methylpropiophenone.[1][2] National Library of Medicine. Retrieved from
-
BenchChem. (2024). 3-(Dimethylamino)propiophenone: Structure and Applications. Retrieved from
- Bagheri, A., et al. (2018). Photopolymerization Kinetics of Methacrylates with Amino-Synergists. Polymers, 10(4), 385.
Note: While 3-Dimethylamino-2-Methylpropiophenone is less common as a primary commercial photoinitiator compared to its alpha-amino analogs, its kinetic profile as a Mannich base synergist follows the Type II mechanisms detailed above. Always verify specific formulation compatibility, as the basicity of the amine can interfere with cationic curing systems.
Sources
Safety Operating Guide
3-Dimethylamino-2-Methylpropiophenone: Proper Disposal & Safety Procedures
[1][2][3][4][5][6]
Executive Summary & Chemical Profile[1][2][3][4]
3-Dimethylamino-2-Methylpropiophenone (often found as the hydrochloride salt, CAS 879-72-1, or free base CAS 91-03-2) is a Mannich base intermediate.[1][2][3][4][5] While chemically useful in legitimate pharmaceutical synthesis (e.g., Tolperisone), it is a structural isomer and direct precursor to Methcathinone , a Schedule I controlled substance in the United States and many other jurisdictions.[1][5]
Operational Directive: Due to its status as a critical precursor for illicit synthesis, disposal of this chemical requires strict chain-of-custody documentation alongside standard chemical safety protocols.[1][2][3][5] It must never be treated as routine organic waste.[1][2][5]
Chemical Identity Table[1][2][3][7]
| Property | Detail |
| Chemical Name | 3-(Dimethylamino)-2-methyl-1-phenylpropan-1-one (Hydrochloride) |
| CAS Number | 879-72-1 (HCl salt) / 91-03-2 (Free base) |
| Molecular Formula | C₁₂H₁₇NO (Free base) |
| Hazards (GHS) | Acute Tox. 3/4 (Oral), Skin Irrit. 2 , Eye Irrit.[1][2][3][4][5] 2A |
| Regulatory Risk | High.[3][4][6] Precursor to Methcathinone.[1][2][5] |
| Waste Stream | Incineration (High Temperature) |
Regulatory Compliance & Chain of Custody
Before initiating physical disposal, you must establish a regulatory defense.[1][5][7] Because this compound is an immediate precursor to a controlled substance, "cradle-to-grave" tracking is mandatory to prevent diversion.[1][2][3][5]
The "Witnessed Destruction" Protocol
Unlike common solvents (e.g., Acetone), you cannot simply bulk this chemical into a general waste drum.[1][5]
-
Segregation: Isolate the container immediately. Do not mix with other halogenated or non-halogenated solvents.[1][2][5]
-
Inventory Adjustment: Update your chemical inventory system (CIS) to flag the item as "Pending Disposal."[1][2][5]
-
Vendor Selection: Use a reverse distributor or a waste vendor certified for DEA List I/Schedule Precursor destruction .[1][2][5]
-
Certificate of Destruction (COD): You must require a COD from the incinerator.[1][2] This is your legal proof that the precursor no longer exists.
Workflow: Chain of Custody
Figure 1: Chain of custody workflow ensuring legal compliance for precursor disposal.
Personal Protective Equipment (PPE) Matrix
The amine functionality allows for potential skin permeation, while the ketone structure suggests volatility if the free base is present.[1][5]
| PPE Category | Specification | Rationale |
| Gloves | Nitrile (Double gloving) Min thickness: 0.11 mm | Protects against amine permeation and incidental contact.[1][2][3][4] |
| Respiratory | N95 (Solids) or Half-face w/ OV/P100 (Liquids) | Prevent inhalation of dust (HCl salt) or vapors (Free base).[1][2][3][4] |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient due to severe eye irritation risk (Category 2A).[3][4] |
| Body | Lab Coat (Buttoned) + Apron | Prevent contamination of street clothes; apron for spill cleanup.[3][4] |
Disposal Procedures
Scenario A: Routine Inventory Disposal (Expired/Unused)[1][2][5]
Do not neutralize in the lab. Chemical deactivation (e.g., oxidation) can generate unpredictable byproducts or be construed as unauthorized processing of a precursor.[1][5]
-
Labeling: Affix a hazardous waste label. Clearly write: "3-Dimethylamino-2-Methylpropiophenone - Toxic - Precursor Material."
-
Container: Keep in the original manufacturer container if possible. If transferring, use a High-Density Polyethylene (HDPE) or glass container with a Teflon-lined cap.[1][2][3][5]
-
Storage: Store in a locked "Waste Hold" area restricted to authorized personnel until pickup.
-
Handoff: Sign the waste manifest only when the vendor is physically present.
Scenario B: Spill Cleanup Protocol
Stop: If the spill exceeds 100g or is outside a fume hood, evacuate and call a HazMat team. For small, contained spills:
-
Isolate: Mark the area.[1][2][5] Ensure fume hood ventilation is active.
-
PPE Up: Don double nitrile gloves, goggles, and respiratory protection.[1][5]
-
Containment:
-
Collection: Scoop material into a wide-mouth hazardous waste jar.
-
Decontamination: Scrub the surface with a mild detergent and water.[1][2] Do not use bleach (hypochlorite) immediately, as it may react with the amine to form chloramines.[1][5]
-
Disposal: Label the debris jar as "Hazardous Waste: Contaminated Debris (3-Dimethylamino-2-Methylpropiophenone)."
Decision Matrix: Waste Classification
Figure 2: Decision matrix for physical handling and waste classification.
Storage & Incompatibility (Pre-Disposal)
To prevent accidents while awaiting disposal, strict segregation is required.[1][5]
-
Incompatible with: Strong oxidizing agents (e.g., Nitric Acid, Peroxides) and Strong Bases.[1][5]
-
Storage Condition: Store in a cool, dry place. The hydrochloride salt is hygroscopic; moisture absorption can make the container difficult to handle during disposal.[1][2]
-
Security: Due to its precursor status, this chemical should be stored in a locked cabinet even when designated as waste.[1][5]
References
-
PubChem. (n.d.).[1][2][5] 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO.[1][2][3][4][8][9] National Library of Medicine.[1][2] Retrieved October 26, 2023, from [Link][1][3][4][5]
-
U.S. Department of Justice, Drug Enforcement Administration. (2023). List I and List II Chemicals. Diversion Control Division.[1][2][5] Retrieved October 26, 2023, from [Link][1][3][4][5]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2][5] Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification.[1][2][5] Retrieved October 26, 2023, from [Link][1][3][4][5]
Sources
- 1. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
- 2. 3-(Dimethylamino)-2-methylpropiophenone | C12H17NO | CID 99013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. DEA list of chemicals - Wikipedia [en.wikipedia.org]
- 4. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. CAS#:91-03-2 | Propiophenone, 3- (dimethylamino)-2-methyl | Chemsrc [chemsrc.com]
- 9. GSRS [precision.fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
